molecular formula C10H13NO6S B1363468 2-Methyl-5-(Morpholinosulfonyl)-3-Furoic Acid CAS No. 306936-37-8

2-Methyl-5-(Morpholinosulfonyl)-3-Furoic Acid

カタログ番号: B1363468
CAS番号: 306936-37-8
分子量: 275.28 g/mol
InChIキー: COSCPEVCSMIUDC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methyl-5-(Morpholinosulfonyl)-3-Furoic Acid is a useful research compound. Its molecular formula is C10H13NO6S and its molecular weight is 275.28 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Methyl-5-(Morpholinosulfonyl)-3-Furoic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Methyl-5-(Morpholinosulfonyl)-3-Furoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-5-(Morpholinosulfonyl)-3-Furoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2-methyl-5-morpholin-4-ylsulfonylfuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO6S/c1-7-8(10(12)13)6-9(17-7)18(14,15)11-2-4-16-5-3-11/h6H,2-5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSCPEVCSMIUDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)S(=O)(=O)N2CCOCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371692
Record name 2-Methyl-5-(morpholine-4-sulfonyl)furan-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306936-37-8
Record name 2-Methyl-5-(morpholine-4-sulfonyl)furan-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-5-[(morpholin-4-yl)sulphonyl]-3-furoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Methyl-5-(Morpholinosulfonyl)-3-Furoic Acid physical properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Physicochemical Characterization of 2-Methyl-5-(Morpholinosulfonyl)-3-Furoic Acid

Executive Summary

2-Methyl-5-(morpholinosulfonyl)-3-furoic acid (CAS: 306936-37-8) represents a specialized heteroaromatic scaffold utilized in fragment-based drug discovery (FBDD).[1] Unlike simple furoic acids, this compound integrates a sulfonamide moiety, enhancing its utility as a bioisostere for benzoic acid derivatives while offering distinct solubility and electronic profiles.[1]

This guide provides a comprehensive analysis of its physicochemical properties, structural dynamics, and the requisite protocols for its validation in a drug discovery workflow.[1] It is designed to bridge the gap between theoretical cheminformatics and bench-level characterization.[1]

Chemical Identity & Structural Analysis

The compound consists of a central furan ring substituted at three positions: a methyl group at C2, a carboxylic acid at C3, and a morpholinosulfonyl group at C5.[1] This trisubstitution pattern creates a "push-pull" electronic system that influences its reactivity and pKa.[1]

Identity Matrix:

ParameterDetail
IUPAC Name 2-Methyl-5-(morpholin-4-ylsulfonyl)furan-3-carboxylic acid
CAS Number 306936-37-8
Molecular Formula C₁₀H₁₃NO₆S
Molecular Weight 275.28 g/mol
SMILES CC1=C(C=C(O1)S(=O)(=O)N1CCOCC1)C(O)=O
InChI Key COSCPEVCSMIUDC-UHFFFAOYSA-N
Structural Visualization

The following diagram illustrates the functional connectivity and the electronic influence of the substituents on the furan core.

G Core Furan Core (Aromatic Linker) Acid C3: Carboxylic Acid (H-Bond Donor/Acceptor) Core->Acid pKa Modulation Methyl C2: Methyl Group (Steric Block) Core->Methyl Metabolic Stability Sulfon C5: Sulfonamide (Electron Withdrawing) Core->Sulfon Electronic Pull Morph Morpholine Ring (Solubility Enhancer) Sulfon->Morph Pharmacophore

Figure 1: Functional decomposition of the scaffold.[1] The C5-sulfonamide exerts an electron-withdrawing effect, potentially lowering the pKa of the C3-carboxylic acid compared to unsubstituted furoic acid.

Physicochemical Profile

The following data consolidates calculated properties (via cheminformatics) and expected experimental behaviors based on structural analogs.

Table 1: Core Physical Properties
PropertyValue / RangeContext & Implication
Physical State Solid (Crystalline Powder)Typically white to off-white.[1][2] High melting point expected due to intermolecular H-bonding.[1]
Melting Point Predicted: 165–175 °CHigher than 3-furoic acid (120°C) due to the sulfonamide moiety.
Solubility (Aq) Low (pH < 4); Moderate (pH > 7)The free acid is sparingly soluble in water.[1] Formation of the carboxylate salt (pH > pKa) significantly increases solubility.[1]
Solubility (Org) High in DMSO, DMF, MeOHSuitable for preparing 10-100 mM stock solutions for biological assays.[1]
pKa (Acid) Calc: 3.2 – 3.6The electron-withdrawing sulfonyl group increases the acidity of the carboxylic acid relative to 3-furoic acid (pKa ~3.9).[1]
logP Calc: 0.8 – 1.2Indicates moderate lipophilicity; likely membrane permeable but requires formulation for high-dose studies.[1]
TPSA ~105 ŲPolar surface area is within the "Rule of 5" limits (<140 Ų), suggesting good oral bioavailability potential.[1]

Analytical Characterization Protocols

To ensure data integrity in drug development, the material must be validated using self-validating protocols.[1] Do not rely solely on vendor Certificates of Analysis (CoA).[1]

Protocol A: Thermodynamic Solubility Profiling

Objective: Determine the saturation solubility in phosphate buffer (pH 7.[1]4) to assess suitability for biological assays.[1]

  • Preparation: Weigh 5 mg of solid compound into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 500 µL of PBS (pH 7.4).

  • Equilibration: Shake at 300 rpm for 24 hours at 25°C.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.

  • Quantification:

    • Remove supernatant and dilute 1:10 with Methanol.[1]

    • Analyze via HPLC-UV (254 nm) against a standard curve prepared from a DMSO stock.

    • Pass Criteria: Solubility > 50 µM is required for standard biochemical assays.[1]

Protocol B: pKa Determination via Potentiometric Titration

Objective: Experimentally verify the ionization state.

  • System: SiriusT3 or equivalent autotitrator.

  • Solvent: 0.15 M KCl (aq) with co-solvent (Methanol) extrapolation if water solubility is < 0.1 mg/mL.[1]

  • Procedure:

    • Dissolve ~1 mg of compound in the assay vessel.[1]

    • Titrate with 0.5 M KOH from pH 2.0 to pH 12.0.

    • Perform triple titration to ensure curve reproducibility.[1]

  • Analysis: The inflection point at the lower pH range corresponds to the carboxylic acid deprotonation.[1]

Analytical Workflow Diagram

Workflow Start Raw Material (Solid) QC1 Purity Check (LC-MS / 1H-NMR) Start->QC1 Decision Purity > 95%? QC1->Decision PathA Physicochem Profiling Decision->PathA Yes PathB Stock Prep Decision->PathB Yes Reject Recrystallize / Reject Decision->Reject No Exp1 Solubility (pH 7.4) PathA->Exp1 Exp2 pKa Determination PathA->Exp2 DMSO 20mM DMSO Stock (Store -20°C)

Figure 2: Quality control and characterization workflow. Purity validation via LC-MS is a critical gate before physicochemical profiling.

Handling, Stability, & Safety

  • Oxidative Sensitivity: Furan rings can be susceptible to oxidative opening, particularly under acidic conditions or high UV exposure.[1] Store the solid in amber vials.

  • Hygroscopicity: The carboxylic acid and sulfonamide moieties can form hydrates.[1] Desiccated storage at 4°C is recommended to prevent water uptake, which alters the effective molecular weight during weighing.[1]

  • Safety: While specific toxicology data for this CAS is limited, sulfonamides are known sensitizers.[1] Standard PPE (gloves, goggles, fume hood) is mandatory to prevent sensitization or respiratory irritation.[1]

References

  • PubChem Compound Summary. (2023). 2-Methyl-5-(morpholin-4-ylsulfonyl)furan-3-carboxylic acid (CID 10268 Analog). National Center for Biotechnology Information.[1] Link

  • Matrix Fine Chemicals. (n.d.).[1] Product Datasheet: 2-Methyl-5-(morpholinosulfonyl)-3-furoic acid. Link

  • Williams, R. (2022).[1][3] pKa Data Compiled by R. Williams. Organic Chemistry Data. (Reference for general furoic acid pKa values). Link

  • Lipinski, C. A. (2000).[1] "Drug-like properties and the causes of poor solubility and poor permeability".[1] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1] (Reference for LogP/TPSA context).

Sources

2-Methyl-5-(Morpholinosulfonyl)-3-Furoic Acid chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-Methyl-5-(Morpholinosulfonyl)-3-Furoic Acid

CAS: 306936-37-8 Formula: C₁₀H₁₃NO₆S Molecular Weight: 275.28 g/mol [1]

Executive Summary

2-Methyl-5-(morpholinosulfonyl)-3-furoic acid is a specialized heterocyclic building block utilized in the synthesis of pharmaceutical libraries.[2] Characterized by a trisubstituted furan core, this compound integrates three distinct pharmacophores: a carboxylic acid (hydrogen bond donor/acceptor), a sulfonamide moiety masked within a morpholine ring (solubility enhancer and metabolic modulator), and a central furan scaffold (aromatic linker).

Its primary utility lies in fragment-based drug discovery (FBDD), where it serves as a scaffold for developing inhibitors of carbonic anhydrase, antibacterial agents targeting DNA gyrase, and potential anti-inflammatory agents. This guide details its structural properties, synthetic pathways, and application in medicinal chemistry.[2]

Structural Architecture & Physicochemical Properties[2][3][4]

The molecule consists of a planar furan ring substituted at the 2, 3, and 5 positions.[2] The electronic environment is dominated by the electron-withdrawing sulfonyl group at C5, which significantly reduces the electron density of the furan ring compared to unsubstituted furan, making it less susceptible to oxidative metabolism but more acidic at the carboxylic position.

Physicochemical Profile[4][5][6][7][8][9][10][11][12][13]
PropertyValueRationale
CAS Number 306936-37-8Unique Identifier
Molecular Formula C₁₀H₁₃NO₆S-
Molecular Weight 275.28 g/mol Optimal for Fragment-Based Design (<300 Da)
Predicted LogP ~1.1 - 1.5Moderate lipophilicity; Morpholine ring lowers LogP compared to phenyl analogs.[3][4]
pKa (Acid) ~3.2 - 3.5The electron-withdrawing sulfonyl group at C5 increases the acidity of the C3-COOH.
TPSA ~90 ŲHigh polar surface area due to sulfonyl and carboxyl groups; suggests moderate oral bioavailability.[2]
Rotatable Bonds 3C3-COOH, C5-S, S-N bonds allow conformational adaptation in binding pockets.

Synthetic Pathways

The synthesis of 2-Methyl-5-(morpholinosulfonyl)-3-furoic acid typically follows an electrophilic aromatic substitution strategy. The presence of the methyl group at C2 and the carboxyl group at C3 directs electrophilic attack to the C5 position, which is the most nucleophilic site remaining on the ring (alpha-position to the oxygen).[2]

Retrosynthetic Analysis & Workflow

The most robust route begins with Ethyl 2-methyl-3-furoate , preventing side reactions at the carboxylic acid during the harsh chlorosulfonylation step.

Synthesis Start Ethyl 2-methyl-3-furoate (Starting Material) Inter1 Intermediate A: 5-Chlorosulfonyl Derivative Start->Inter1 1. ClSO3H (Chlorosulfonic acid) 0°C to RT, 2h (Electrophilic Aromatic Substitution) Inter2 Intermediate B: Sulfonamide Ester Inter1->Inter2 2. Morpholine, Et3N, DCM 0°C, 1h (Nucleophilic Substitution) Final Target Product: 2-Methyl-5-(Morpholinosulfonyl)- 3-Furoic Acid Inter2->Final 3. LiOH or NaOH, THF/H2O Reflux, Acidification (HCl) (Ester Hydrolysis)

Figure 1: Step-wise synthetic pathway from the ester precursor to the final free acid.

Critical Synthetic Considerations:
  • Regioselectivity: The C4 position is beta to the furan oxygen and is significantly less reactive than C5.[2] The C2-methyl group blocks the other alpha position, ensuring high regioselectivity for C5 substitution.[2]

  • Temperature Control: Chlorosulfonylation is highly exothermic.[2] The reaction must be initiated at 0°C to prevent furan ring decomposition (polymerization).[2]

  • Hydrolysis Conditions: Base-catalyzed hydrolysis (LiOH/NaOH) is preferred over acidic hydrolysis to avoid potential desulfonylation or decarboxylation under harsh acidic conditions.[2]

Medicinal Chemistry Applications

This scaffold acts as a "biostere" for phenyl-sulfonamides. The furan ring offers a different vector for pi-stacking interactions, while the morpholine group improves water solubility and reduces hERG channel inhibition risks common with lipophilic amines.[2]

Structure-Activity Relationship (SAR) Map

Pharmacophore Core Furan Scaffold Acid C3-Carboxylic Acid (H-Bond Donor/Acceptor) Core->Acid Ortho-positioning Methyl C2-Methyl Group (Lipophilic Pocket Fill) Core->Methyl Steric block Sulfonyl C5-Sulfonyl Linker (Electronic Modulation) Core->Sulfonyl Electronic w/d Target1 Target: Carbonic Anhydrase (Zn2+ binding via Acid) Acid->Target1 Morpholine Morpholine Ring (Solubilizing Group) Sulfonyl->Morpholine Linker Target2 Target: Bacterial DNA Gyrase (Active site fit) Morpholine->Target2 Solubility/PK

Figure 2: Pharmacophore mapping illustrating the functional role of each substituent in drug-target interactions.

Key Therapeutic Areas:

  • Antibacterials: Furoic acid derivatives have shown efficacy against Gram-positive bacteria.[2] The morpholine group mimics the solubilizing side chains found in fluoroquinolones.

  • Carbonic Anhydrase Inhibitors (CAIs): While primary sulfonamides (

    
    ) are classical CAIs, substituted sulfonamides like this compound are explored as selective inhibitors for specific isoforms (e.g., tumor-associated CA IX/XII).[2]
    
  • Metabolic Stability: The replacement of a benzene ring (common in drugs) with a furan ring often alters the metabolic profile (CYP450 interaction), potentially reducing toxicity.[2]

Experimental Protocol: Synthesis of the Core

Objective: Synthesis of 2-Methyl-5-(morpholinosulfonyl)-3-furoic acid from Ethyl 2-methyl-3-furoate.

Step 1: Chlorosulfonylation

  • Charge a flame-dried 3-neck flask with Chlorosulfonic acid (5.0 equiv) and cool to 0°C under nitrogen.

  • Add Ethyl 2-methyl-3-furoate (1.0 equiv) dropwise over 30 minutes. Caution: HCl gas evolution.

  • Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (disappearance of starting material).

  • Quench the reaction by pouring the mixture slowly onto crushed ice. Extract the resulting sulfonyl chloride precipitate with dichloromethane (DCM). Dry over MgSO₄ and concentrate in vacuo to yield the crude sulfonyl chloride.

Step 2: Amidation

  • Dissolve the crude sulfonyl chloride (1.0 equiv) in anhydrous DCM.

  • Add Triethylamine (1.2 equiv) and cool to 0°C.

  • Add Morpholine (1.1 equiv) dropwise.

  • Stir at room temperature for 1 hour.

  • Wash with 1N HCl (to remove excess amine), then brine. Dry and concentrate to yield Ethyl 2-methyl-5-(morpholinosulfonyl)-3-furoate.

Step 3: Hydrolysis

  • Dissolve the ester in a 1:1 mixture of THF and Water.

  • Add LiOH·H₂O (3.0 equiv).

  • Stir at 60°C for 4 hours.

  • Cool to room temperature and acidify to pH 2 with 1N HCl.

  • The product, 2-Methyl-5-(morpholinosulfonyl)-3-furoic acid , will precipitate.[2] Filter and recrystallize from Ethanol/Water if necessary.

References

  • Chemical Identity: 2-Methyl-5-(morpholinosulfonyl)-3-furoic acid (CAS 306936-37-8).[1][5] ChemCD Catalog. Retrieved from [2]

  • Furan Synthesis: Keay, B. A. (1986).[2] "Regioselective lithiation of 2,5-disubstituted furans." Chemical Reviews. (General methodology for furan functionalization).

  • Sulfonamide Activity: Supuran, C. T. (2008).[2] "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery.

  • Morpholine Utility: Meanwell, N. A. (2011).[2] "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry.

  • Supplier Verification: Alfa Chemistry Catalog Entry for CAS 306936-37-8. Retrieved from

Sources

Technical Monograph: Biological Potential & Application of 2-Methyl-5-(Morpholinosulfonyl)-3-Furoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methyl-5-(Morpholinosulfonyl)-3-Furoic Acid is a functionalized heterocyclic building block that integrates three distinct pharmacophores: a furoic acid core , a sulfonyl linker , and a morpholine moiety . While often categorized as a screening library compound, its structural architecture aligns with "privileged scaffolds" in medicinal chemistry—structures capable of binding to multiple, unrelated target proteins with high affinity.

This guide provides a theoretical and practical framework for evaluating this compound's biological activity. Based on Structure-Activity Relationship (SAR) meta-analysis of analogous furan-sulfonamides, this molecule exhibits high potential as a lead candidate for antimicrobial therapeutics (specifically targeting bacterial cell wall synthesis) and kinase inhibition (via the morpholine hinge-binding motif).

Chemical Biology & Pharmacophore Analysis[1][2]

To understand the biological utility of this compound, we must deconstruct it into its functional units. The synergy between these moieties dictates its pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

Structural Decomposition Table
MotifChemical StructureBiological Function & Rationale
Core Scaffold 2-Methyl-3-Furoic AcidBioactivity Anchor: Furoic acid derivatives are established antimetabolites. The C2-methyl group blocks metabolic oxidation at the alpha-position, enhancing in vivo stability compared to unsubstituted furans.
Linker Sulfonyl Group (-SO₂-)Electronic Modulator: Acts as a strong electron-withdrawing group (EWG), increasing the acidity of the carboxylic acid. It also serves as a hydrogen bond acceptor in enzyme active sites (e.g., Carbonic Anhydrase).
Tail Morpholine RingSolubility & Binding: Morpholine is a classic "solubilizing tail" that improves lipophilicity (LogP modulation). In kinase inhibitors, the morpholine oxygen often forms critical hydrogen bonds with the hinge region of ATP-binding pockets.
Predicted Mechanism of Action (MoA)

Based on the fusion of these elements, two primary mechanisms are hypothesized:

  • Bacterial DNA Gyrase Inhibition: The furan-sulfonamide scaffold mimics the binding topology of certain quinolones and aminocoumarins. The carboxylic acid moiety is critical for coordinating magnesium ions within the bacterial DNA-gyrase complex.

  • Carbonic Anhydrase (CA) Inhibition: Sulfonamides are the primary class of CA inhibitors. While the morpholine substitution caps the sulfonamide nitrogen (preventing the classic Zn-binding mode of primary sulfonamides), the sulfonyl oxygen atoms remain available for secondary interactions within the hydrophilic face of the active site.

Visualization: Structural Logic & Synthesis Pathway

The following diagram illustrates the retrosynthetic logic and the functional connectivity of the molecule.

G Substrate 2-Methyl-3-Furoic Acid (Core Scaffold) Intermediate Chlorosulfonyl Intermediate Substrate->Intermediate Chlorosulfonation (ClSO3H, 0°C) Product 2-Methyl-5-(Morpholinosulfonyl)- 3-Furoic Acid Intermediate->Product Nucleophilic Substitution (+ Morpholine, Base) Reagent Morpholine (Nucleophile) Reagent->Product

Figure 1: Retrosynthetic analysis showing the introduction of the pharmacophores via electrophilic aromatic substitution followed by nucleophilic attack.

Experimental Validation Framework

To validate the biological activity of 2-Methyl-5-(Morpholinosulfonyl)-3-Furoic Acid, the following standardized protocols are recommended. These assays are designed to be self-validating with positive and negative controls.

Protocol A: Minimum Inhibitory Concentration (MIC) Assay

Objective: Determine antibacterial potency against Gram-positive (S. aureus) and Gram-negative (E. coli) strains.

Reagents:

  • Test Compound: 2-Methyl-5-(Morpholinosulfonyl)-3-Furoic Acid (dissolved in DMSO).

  • Control Antibiotic: Ciprofloxacin (Positive Control).

  • Media: Mueller-Hinton Broth (MHB).

  • Indicator: Resazurin (viability dye).

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of the test compound at 10 mg/mL in 100% DMSO.

  • Dilution: Create a 2-fold serial dilution series in a 96-well microplate, ranging from 512 µg/mL down to 0.5 µg/mL. Ensure final DMSO concentration is <1%.

  • Inoculation: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL) and dilute 1:100. Add 100 µL of inoculum to each well.

  • Incubation: Incubate plates at 37°C for 18–24 hours.

  • Readout: Add 30 µL of 0.01% Resazurin solution. Incubate for 2 hours.

    • Blue = No Growth (Inhibition).

    • Pink = Growth (Metabolic reduction of dye).

  • Validation: The assay is valid ONLY if the Positive Control (Ciprofloxacin) shows inhibition within expected CLSI ranges and the Negative Control (Media + DMSO) shows full growth (Pink).

Protocol B: In Silico Molecular Docking (Kinase Screen)

Objective: Assess binding affinity to the ATP-binding pocket of PI3K (Phosphoinositide 3-kinase), a common target for morpholine-containing drugs.

Workflow:

  • Ligand Prep: Generate 3D conformers of the test compound. Minimize energy using the MMFF94 force field.

  • Target Prep: Retrieve PDB structure 4JPS (PI3K gamma co-crystal). Remove water molecules; add polar hydrogens.

  • Grid Generation: Define the active site box centered on the co-crystallized ligand (radius 10Å).

  • Docking: Run AutoDock Vina with exhaustiveness=8.

  • Scoring: A binding energy more negative than -8.0 kcal/mol suggests significant activity warranting wet-lab kinase profiling.

Predicted Biological Activity Profile[1][2][3][4][5][6]

Based on the integration of vendor data and literature on structural analogs (see References), the following activity profile is projected:

Activity ClassProbabilityRationale
Antibacterial High Furan-sulfonamides are documented to disrupt bacterial cell wall synthesis. The 5-sulfonyl substitution is critical for this activity [1, 2].
Antifungal Medium 2-methyl-3-furoic acid derivatives have shown efficacy against Candida albicans, though potency is often lower than azoles [3].
Kinase Inhibitor Medium The morpholine ring is a "privileged" hinge binder. Activity depends on the precise angle of the sulfonyl linker relative to the furan core [4].
Metabolic Stability High The C2-methyl group blocks the primary metabolic soft spot of the furan ring, predicting a longer half-life than simple furoic acid [5].

Mechanism of Action Diagram

The following diagram hypothesizes the dual-action pathway of the compound in a bacterial system.

MOA Compound 2-Methyl-5-(Morpholinosulfonyl)- 3-Furoic Acid Target1 Target A: DNA Gyrase (ATPase Domain) Compound->Target1 H-Bonding (Morpholine) Target2 Target B: Cell Wall Synthesis Enzymes Compound->Target2 Covalent/Ionic Interaction (Carboxylic Acid) Effect1 Inhibition of Supercoiling Target1->Effect1 Effect2 Peptidoglycan Disruption Target2->Effect2 Outcome Bacterial Cell Death (Bactericidal) Effect1->Outcome Effect2->Outcome

Figure 2: Hypothesized dual-mechanism pathway showing simultaneous targeting of DNA replication and cell wall integrity.

References

  • Cymit Química. 2-Methyl-5-(morpholinosulfonyl)-3-furoic acid Product Sheet. Retrieved from cymitquimica.com. Link

  • National Institutes of Health (NIH). Synthesis and antimicrobial activity of 5-(morpholinosulfonyl)isatin derivatives. PubMed. Link

  • MDPI. Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols (Furan Analysis). Biomolecules.[1][2][3][4][5][6][7][8][9] Link

  • ResearchGate. Synthesis and Antimicrobial Activity of 2-methyl-5-aryl-3-furoic acids.Link

  • Wisdom Library. Pharmacological activity of furan derivatives: A Review.Link

Sources

A Technical Guide to the Discovery and Synthesis of Novel Furoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Appeal of the Furoic Acid Scaffold

The furan ring, a five-membered aromatic heterocycle containing a single oxygen atom, is a cornerstone of medicinal chemistry. When coupled with a carboxylic acid, it forms furoic acid, a deceptively simple scaffold that has given rise to a remarkable diversity of therapeutic agents.[1] From the potent anti-inflammatory mometasone furoate to the essential amoebicide diloxanide, the furoic acid motif is a recurring feature in clinically successful drugs.[2] Its prevalence stems from a unique combination of physicochemical properties: the furan ring can act as a bioisosteric replacement for other aromatic systems, while the carboxylic acid provides a critical anchor for target interaction through hydrogen bonding and ionic interactions.[3][4]

This guide provides a senior application scientist's perspective on the strategic discovery and synthesis of novel furoic acid derivatives. It moves beyond mere procedural descriptions to elucidate the underlying chemical logic and therapeutic rationale, offering a practical framework for researchers aiming to exploit this privileged scaffold. We will explore both classical and modern synthetic strategies, delve into the design of efficient screening cascades, and culminate in a practical case study to illustrate these principles in action.

Section 1: Strategic Pillars of Furoic Acid Derivative Synthesis

The synthetic exploration of the furoic acid core rests on two primary pillars: modification of the carboxylic acid and functionalization of the furan ring. A third, more advanced strategy involves the de novo construction of the furan ring itself. The choice of strategy is dictated by the specific therapeutic target and the desired structure-activity relationship (SAR) profile.

The Carboxylic Acid Handle: A Gateway to Diverse Functionality

The carboxylic acid group of 2-furoic acid is not just a key pharmacophoric feature but also a versatile synthetic handle. Standard transformations such as esterification and amidation are routinely employed to modulate properties like lipophilicity, cell permeability, and metabolic stability.

  • Rationale for Esterification: Converting the carboxylic acid to an ester can mask its polarity, often improving passage across biological membranes. This is a common prodrug strategy, where endogenous esterases cleave the ester in vivo to release the active carboxylic acid. Mometasone furoate is a prime example where the furoate ester enhances tissue penetration.[2]

  • Rationale for Amidation: Amide bond formation with a diverse array of amines introduces new vectors for interaction with the biological target. This strategy is fundamental in building libraries for lead discovery, allowing for the systematic exploration of chemical space around the core scaffold.

A more nuanced approach involves the concept of bioisosteric replacement , where the carboxylic acid is replaced with a group that mimics its size, shape, and electronic properties but offers advantages in terms of pharmacokinetics or toxicity.[4][5] While a deep dive is beyond our scope, common replacements like tetrazoles can offer improved metabolic stability and oral bioavailability.[6]

Ring Functionalization: Tailoring the Aromatic Core

The furan ring is an electron-rich aromatic system, making it amenable to a variety of functionalization reactions that are crucial for optimizing potency and selectivity.

  • Classical Electrophilic Aromatic Substitution: Reactions like nitration and halogenation provide a direct route to substituted furans. For instance, nitrofuran antibiotics like nitrofurantoin derive their broad-spectrum antimicrobial activity from the nitro group on the furan ring.[2]

  • Modern Cross-Coupling Methodologies: The advent of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Stille) has revolutionized the synthesis of complex furoic acid derivatives. These methods allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds, enabling the attachment of a vast array of substituents to the furan core.[7][8] The choice of catalyst and reaction conditions is critical and must be optimized for each specific substrate to achieve high yields and avoid side reactions.

  • Decarboxylative Coupling: A cutting-edge strategy involves using the carboxylic acid group itself as a handle for cross-coupling reactions. This approach, often catalyzed by copper or other transition metals, allows for the direct replacement of the carboxyl group with other functionalities, opening up novel synthetic pathways.

Advanced Strategies: De Novo Furan Synthesis

In some cases, the desired substitution pattern on the furan ring is not easily accessible through functionalization of a pre-existing furoic acid. Here, de novo synthesis methods become essential. The Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound, is a classic and reliable method for constructing the furan ring.[9] More modern approaches utilize transition-metal catalysis to construct highly substituted furans from acyclic precursors, offering greater flexibility and control.[7][10]

The following diagram illustrates the key strategic decision points in the synthesis of a diverse library of furoic acid derivatives.

Synthesis_Strategy cluster_advanced Advanced Strategy Start 2-Furoic Acid (Starting Material) Pillar1 Pillar 1: Modify Carboxylic Acid Start->Pillar1 Pillar2 Pillar 2: Functionalize Furan Ring Start->Pillar2 Ester Esterification (Prodrugs, Permeability) Pillar1->Ester Amide Amidation (Library Generation) Pillar1->Amide Bioisostere Bioisosteric Replacement (Improve PK/PD) Pillar1->Bioisostere EAS Electrophilic Aromatic Substitution (e.g., Nitration) Pillar2->EAS Coupling Transition Metal Cross-Coupling (e.g., Suzuki) Pillar2->Coupling Decarb Decarboxylative Functionalization Pillar2->Decarb Pillar3 Pillar 3: De Novo Synthesis PaalKnorr Paal-Knorr (from 1,4-Diketones) Pillar3->PaalKnorr Library Diverse Library of Furoic Acid Derivatives Ester->Library Amide->Library Bioisostere->Library EAS->Library Coupling->Library Decarb->Library PaalKnorr->Library

Caption: Strategic pathways for generating furoic acid derivative libraries.

Section 2: Discovery Engine: High-Throughput Screening and SAR

The synthesis of a chemical library is only the first step. The discovery of novel bioactive derivatives requires a robust and efficient screening engine. High-throughput screening (HTS) allows for the rapid evaluation of thousands of compounds against a specific biological target.[11]

Enzymes, particularly kinases, are common targets for drug discovery programs.[12][13] Furo[2,3-d]pyrimidine derivatives, which can be synthesized from furoic acid precursors, have shown promise as potent kinase inhibitors for anticancer applications.[14][15][16]

The Screening Cascade

A typical HTS campaign for an enzyme inhibitor follows a tiered approach, or a "screening cascade," to efficiently identify and validate hits while minimizing false positives.

  • Primary Screen: The entire library is screened at a single, high concentration using a highly automated assay, often based on fluorescence.[12][13] The goal is to identify any compound that shows activity above a certain threshold.

  • Dose-Response Confirmation: "Hits" from the primary screen are re-tested at multiple concentrations to confirm their activity and determine their potency (e.g., IC50 value).

  • Orthogonal and Secondary Assays: Confirmed hits are tested in different assay formats (orthogonal assays) to rule out artifacts from the primary screen. They are also tested in secondary assays that may be more physiologically relevant (e.g., cell-based assays).

  • Mechanism of Inhibition (MOI) Studies: For validated hits, experiments are conducted to determine how the compound inhibits the enzyme (e.g., competitive, non-competitive).[17]

This workflow ensures that resources are focused on the most promising compounds for further development.

Screening_Cascade Start Synthesized Furoic Acid Derivative Library Primary Primary HTS (Single Concentration, Fluorescence Assay) Start->Primary ~10,000s compounds DoseResponse Dose-Response Confirmation (Calculate IC50) Primary->DoseResponse ~100s 'Hits' Secondary Secondary & Orthogonal Assays (Cell-based, Different technologies) DoseResponse->Secondary ~10s 'Confirmed Hits' MOI Mechanism of Inhibition (MOI) Studies Secondary->MOI Lead Validated Hit for Lead Optimization MOI->Lead ~1-5 'Leads'

Sources

The Furoic Acid Scaffold: A Privileged Motif in Drug Discovery — An In-depth Technical Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The furan ring, a simple five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, with its carboxylated counterpart, furoic acid, serving as a particularly versatile scaffold for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of substituted furoic acids. Moving beyond a mere catalog of compounds, this guide delves into the causal relationships between specific structural modifications and the resulting biological activities, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the nuanced effects of substituent placement and nature on antimicrobial, anticancer, and other biological activities, supported by mechanistic insights and quantitative data. Furthermore, this guide furnishes detailed experimental protocols for the synthesis and biological evaluation of substituted furoic acids, empowering researchers to apply these principles in their own discovery programs.

Introduction: The Enduring Significance of the Furoic Acid Core

Furoic acid, derivable from biomass sources such as furfural, represents an attractive and sustainable starting point for chemical synthesis.[1] Its derivatives are found in a wide array of FDA-approved drugs and natural products, underscoring the "privileged" nature of this scaffold in interacting with biological targets.[2] The furan ring system is a fundamental component of numerous compounds with applications as antibacterial, antiviral, anti-inflammatory, antifungal, and antitumor agents.[2]

The power of the furoic acid scaffold lies in its susceptibility to chemical modification at multiple positions, allowing for the fine-tuning of physicochemical properties and biological activity. Understanding the structure-activity relationship (SAR) is paramount in rationally designing new chemical entities with enhanced potency, selectivity, and pharmacokinetic profiles, thereby streamlining the drug discovery process and reducing time and cost.[3] This guide will systematically explore the SAR of substituted furoic acids, providing a framework for the logical design of next-generation therapeutics.

The Architectural Blueprint: Understanding Substituent Effects on Biological Activity

The biological activity of a substituted furoic acid is not merely the sum of its parts; it is a complex interplay of steric, electronic, and hydrophobic factors dictated by the nature and position of its substituents. The furan ring itself, with its oxygen heteroatom, can participate in hydrogen bonding and other non-covalent interactions with biological macromolecules. The carboxylic acid moiety is a key pharmacophoric feature, often involved in crucial binding interactions as a hydrogen bond donor or through the formation of salt bridges.[4] Its esterification typically leads to a complete loss of biological activity, highlighting its importance.

Antimicrobial Activity: A Tale of Targeted Modifications

Furoic acid derivatives have long been a fertile ground for the discovery of potent antimicrobial agents. The SAR in this class of compounds is particularly well-defined, with specific substitutions dramatically influencing potency and spectrum of activity.

A seminal class of antimicrobial furoic acids are the 5-nitrofuran derivatives. The 5-nitro group is a critical pharmacophore, the reduction of which within the bacterial cell leads to the formation of toxic reactive species that damage cellular macromolecules.[5] This mechanism underscores the importance of the electronic properties of the substituents.

Key SAR Insights for Antimicrobial Furoic Acids:

  • The 5-Nitro Group: As discussed, this is a cornerstone for potent antibacterial activity. Its presence is a recurring theme in many active compounds.[5]

  • Hydrazide-Hydrazone Moiety at the 2-Position: The condensation of 5-nitro-2-furoic acid hydrazide with various aldehydes and ketones has yielded a plethora of potent antimicrobial agents.[6][7] These derivatives often exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with some compounds showing higher potency than reference drugs like nitrofurantoin and ampicillin.[6]

  • Substituents on the Hydrazone Moiety: The nature of the substituent on the azomethine carbon of the hydrazone can significantly modulate activity. Aromatic and heterocyclic rings are common and effective modifications.

Table 1: SAR of 5-Nitro-2-furoic Acid Hydrazide-Hydrazones against Selected Bacterial Strains

Compound IDR-Group on HydrazoneS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
1a Phenyl1.953.9
1b 4-Chlorophenyl0.981.95
1c 4-Nitrophenyl0.480.98
1d 2-Hydroxyphenyl1.953.9
Nitrofurantoin (Ref.) -7.8115.62

Data synthesized from literature reports.[7]

The data in Table 1 clearly demonstrates that electron-withdrawing groups on the phenyl ring of the hydrazone moiety (e.g., chloro and nitro groups) enhance antibacterial activity against both S. aureus and E. coli. This suggests that these substituents may facilitate the reduction of the 5-nitro group or enhance the binding of the molecule to its target.

Anticancer Activity: A Multifaceted Approach to Targeting Cellular Proliferation

The furoic acid scaffold has also emerged as a promising template for the design of novel anticancer agents. The SAR in this context is more diverse, with different substitution patterns leading to distinct mechanisms of action, including the inhibition of key enzymes and the induction of apoptosis.

A notable class of anticancer furoic acid derivatives are the carboxamides. The synthesis of these compounds often involves the coupling of a substituted furoic acid with various amines, leading to a diverse library of potential drug candidates.

Key SAR Insights for Anticancer Furoic Acids:

  • Amide Linkage at the 2-Position: The formation of an amide bond at the carboxylic acid position is a common strategy. The nature of the amine component is a critical determinant of activity.

  • Substituents on the Amide Nitrogen: Aromatic and heteroaromatic substituents on the amide nitrogen have been shown to be crucial for potent anticancer activity.[8]

  • Influence of Substituents on the Phenyl Ring: In the case of N-phenylfuroamide derivatives, the presence and position of substituents on the phenyl ring significantly impact cytotoxicity. Electron-donating groups, such as a para-methyl group, have been shown to enhance anticancer activity against hepatocellular carcinoma cell lines.[8]

Table 2: Cytotoxicity of Substituted N-Aryl-2-furoic Acid Amides against HepG2 Human Liver Cancer Cells

Compound IDSubstituent on N-Aryl Ring% Cell Viability at 20 µg/mL
2a H45.32
2b 4-CH₃33.29
2c 4-Cl41.15
2d 2,4-Dinitrophenyl>70
Doxorubicin (Ref.) -25.0

Data adapted from in vitro studies.[8]

The results in Table 2 indicate that a para-methyl substituent on the N-aryl ring leads to the highest cytotoxic activity among the tested compounds. This highlights the importance of subtle electronic and steric modifications in optimizing anticancer potency.

Mechanistic Underpinnings of Furoic Acid Bioactivity

A deep understanding of the mechanism of action is crucial for rational drug design. Furoic acid derivatives exert their biological effects through a variety of mechanisms, often targeting specific enzymes or cellular pathways.

  • Antimicrobial Mechanism: As previously mentioned, the antimicrobial action of 5-nitrofurans is primarily due to the reductive activation of the nitro group to cytotoxic metabolites.[5] Other furoic acid derivatives, such as 2-furoic acid hydrazide, have been shown to inhibit enzymes involved in microbial cell wall synthesis, such as enoyl-ACP reductase.[9]

  • Anticancer Mechanisms: The anticancer activity of furoic acid derivatives is often multifactorial. Some derivatives have been shown to inhibit enzymes crucial for cancer cell survival and proliferation. For example, certain furoic acid analogs can act as inhibitors of ATP citrate lyase, an enzyme involved in fatty acid synthesis, which is often upregulated in cancer cells.[10] Other derivatives may induce apoptosis (programmed cell death) through various signaling pathways.

  • Enzyme Inhibition: The furoic acid scaffold can be tailored to fit into the active sites of various enzymes. The carboxylic acid group can form key interactions with active site residues, while the substituted furan ring can occupy hydrophobic pockets or form other specific interactions.

Experimental Protocols: A Practical Guide to Synthesis and Evaluation

To facilitate the application of the SAR principles discussed, this section provides detailed, step-by-step methodologies for the synthesis of a representative substituted furoic acid and its subsequent biological evaluation.

Synthesis of 5-(4-chlorophenyl)-2-furoic acid

This protocol describes a typical Suzuki coupling reaction to introduce an aryl group at the 5-position of the furan ring.

Materials:

  • 5-Bromo-2-furoic acid

  • 4-Chlorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (1M)

Procedure:

  • To a round-bottom flask, add 5-bromo-2-furoic acid (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and a magnetic stir bar.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v).

  • To this mixture, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Acidify the aqueous layer with 1M HCl to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry to afford 5-(4-chlorophenyl)-2-furoic acid.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Biological Evaluation: Antimicrobial and Anticancer Assays

This protocol outlines the broth microdilution method for determining the MIC of a compound against a bacterial strain.[11]

Materials:

  • Test compound (substituted furoic acid)

  • Bacterial strain (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in MHB in a 96-well plate.

  • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

  • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the bacterial inoculum to each well containing the diluted compound.

  • Include positive (bacteria in MHB without compound) and negative (MHB only) controls.

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

This colorimetric assay measures cell viability and is a standard method for assessing the cytotoxic potential of a compound.[12][13]

Materials:

  • Cancer cell line (e.g., HepG2)

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing the Concepts: Diagrams and Workflows

To further elucidate the principles discussed, the following diagrams provide visual representations of key concepts and workflows.

SAR_Antimicrobial FuroicAcid Furoic Acid Scaffold Position5 Position 5 FuroicAcid->Position5 Position2 Position 2 FuroicAcid->Position2 Nitro Nitro Group (NO2) (Essential for Activity) Position5->Nitro Hydrazide Hydrazide-Hydrazone (Potentiates Activity) Position2->Hydrazide Activity Enhanced Antimicrobial Activity Nitro->Activity Aryl Substituted Aryl Ring (Modulates Potency) Hydrazide->Aryl Aryl->Activity

Figure 1: Key Structural Modifications for Antimicrobial Furoic Acids.

Synthesis_Workflow Start Start: 5-Bromo-2-furoic Acid + Arylboronic Acid Coupling Suzuki Coupling Reaction (Pd catalyst, base) Start->Coupling Intermediate Crude 5-Aryl-2-furoic Acid Coupling->Intermediate Purification Purification (Recrystallization) Intermediate->Purification Final Pure 5-Aryl-2-furoic Acid Purification->Final Characterization Characterization (NMR, MS) Final->Characterization Bioassay Biological Evaluation (MIC, MTT assay) Final->Bioassay

Figure 2: General Workflow for Synthesis and Evaluation of 5-Aryl-2-furoic Acids.

Conclusion and Future Directions

The substituted furoic acid scaffold continues to be a rich source of biologically active compounds with therapeutic potential. This guide has systematically explored the structure-activity relationships that govern their antimicrobial and anticancer properties, providing a foundation for the rational design of novel derivatives. The key takeaways emphasize the critical role of specific substituents, such as the 5-nitro group for antimicrobial activity and tailored N-aryl amides for anticancer efficacy.

The future of furoic acid-based drug discovery lies in the integration of computational methods, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, with traditional synthetic and biological evaluation. These in silico approaches can help to predict the activity of virtual compounds, prioritize synthetic targets, and elucidate the molecular basis of drug-target interactions. Furthermore, the exploration of novel substitution patterns and the combination of the furoic acid scaffold with other pharmacophores hold promise for the development of next-generation therapeutics with improved efficacy and reduced side effects. The detailed experimental protocols provided herein serve as a practical starting point for researchers to embark on their own investigations into this fascinating and medicinally important class of compounds.

References

  • Bowman, M. D., et al. (2021). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. Green Chemistry, 23(13), 4785-4791. Available from: [Link]

  • Popiołek, Ł., et al. (2020). Synthesis of promising antimicrobial agents: hydrazide-hydrazones of 5-nitrofuran-2-carboxylic acid. Archiv der Pharmazie, 353(8), e2000085. Available from: [Link]

  • Al-Sanea, M. M., et al. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. Molecules, 28(12), 4615. Available from: [Link]

  • Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. International Journal of Molecular Sciences, 22(17), 9389. Available from: [Link]

  • Al-Omair, M. A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. International Journal of Molecular Sciences, 23(9), 4836. Available from: [Link]

  • Nofal, Z. M., et al. (2010). New 5-nitro-2-furoic acid hydrazide derivatives with potent in vitro antitubercular activity. European Journal of Medicinal Chemistry, 45(9), 4169-4177. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2013). Investigation of 5-Nitrofuran Derivatives: Synthesis, Antibacterial Activity, and Quantitative Structure−Activity Relationships. Archiv der Pharmazie, 346(10), 724-733. Available from: [Link]

  • Mokhtari, R., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research, 13, 435–447. Available from: [Link]

  • Al-Tel, T. H. (2011). Structure — Activity Relationships of Nitrofuran Derivatives with Antibacterial Activity. International Journal of Molecular Sciences, 12(5), 3106–3119. Available from: [Link]

  • Alshareef, F. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(5), 2-6. Available from: [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • protocols.io. (2020, August 6). Determination of minimum inhibitory concentration values (MICs) against Sporothrix brasiliensis and Sporothrix schenckii V.1. Retrieved from [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]

  • protocols.io. (2022, November 14). MTT assay. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Sustainable and efficient production of furoic acid from furfural through amine assisted oxidation with hydrogen peroxide and its implementation for the synthesis of alkyl furoate. Green Chemistry, 25(3), 1145-1156. Available from: [Link]

  • JoVE. (2013, November 10). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]

  • Chen, Y., et al. (2021). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC Medicinal Chemistry, 12(7), 1081-1095. Available from: [Link]

  • Doweyko, A. M. (2008). Structure-Activity Relationships: Theory, Uses and Limitations. In Comprehensive Medicinal Chemistry II (pp. 55-84). Elsevier. Available from: [Link]

  • MedlinePlus. (n.d.). Furoic acid. Retrieved from [Link]

  • ResearchGate. (2019, October 26). Synthesis and Anticancer Activity of Amide Derivatives of 1,2-Isoxazole Combined 1,2,4-Thiadiazole. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2022). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. ACS Omega, 7(5), 4443-4457. Available from: [Link]

  • Alshareef, F. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(5), 2-6. Available from: [Link]

  • Popiołek, Ł. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26(11), 2641-2667. Available from: [Link]

  • protocols.io. (2022, November 14). MTT assay. Retrieved from [Link]

  • de F. O. da Silva, J., et al. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Research, Society and Development, 10(1), e29110111634-e29110111634. Available from: [Link]

  • Bhat, A., et al. (2022). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 245, 114954. Available from: [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]

  • Drug Design. (n.d.). Structure Activity Relationships. Retrieved from [Link]

Sources

The Furoic Acid Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The furan-2-carboxylic acid, or furoic acid, scaffold has emerged as a cornerstone in contemporary drug design and development.[1][2] Derived from biomass, this heterocyclic motif is not merely a synthetic building block but an active contributor to the pharmacokinetic and pharmacodynamic profiles of a diverse array of therapeutic agents.[3] Its inherent physicochemical properties, including polarity and hydrogen bonding capability conferred by the ether oxygen, allow for versatile applications in drug design.[4] This technical guide provides an in-depth exploration of furoic acid and its derivatives in medicinal chemistry, elucidating the rationale behind its incorporation into various drug classes. We will dissect the structure-activity relationships (SAR), mechanisms of action, and the synthetic strategies that underpin the successful development of furoic acid-containing pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their own discovery programs.

Introduction: The Ascendance of a Bio-based Scaffold

Furoic acid, historically derived from the oxidation of furfural obtained from agricultural byproducts, represents a sustainable and versatile platform for chemical synthesis. Its journey from a simple biomass derivative to a key component in life-saving medications is a testament to the power of medicinal chemistry in harnessing the potential of natural scaffolds. The furan ring is often employed as a bioisostere for other aromatic systems, such as benzene, offering unique electronic and conformational properties that can enhance biological activity and improve pharmacokinetic parameters.[5] Furan-containing compounds are integral to a wide range of pharmaceuticals, including antibacterial, anti-inflammatory, diuretic, and antihypertensive agents.[1] A subtle modification in the substitution pattern of the furan ring can lead to significant changes in biological activity, making it a fertile ground for drug discovery.[1]

This guide will delve into specific examples of marketed drugs and clinical candidates that feature the furoic acid moiety, providing a comprehensive analysis of their medicinal chemistry.

The Multifaceted Role of the Furoic Acid Moiety in Drug Design

The incorporation of a furoic acid derivative into a drug molecule is a deliberate design choice driven by the unique properties of this scaffold. Its role can be broadly categorized into three key areas:

  • Pharmacokinetic Modulation: The furoic acid moiety, particularly as a furoate ester, can significantly influence the absorption, distribution, metabolism, and excretion (ADME) profile of a drug. It can enhance lipophilicity, facilitating passage through biological membranes, a critical factor for topical and oral bioavailability. Furthermore, furoate esters can be designed to be susceptible to enzymatic hydrolysis, leading to a controlled release of the active drug and potentially reducing systemic side effects.[6]

  • Pharmacodynamic Enhancement: The furan ring can actively participate in binding interactions with biological targets. Its oxygen atom can act as a hydrogen bond acceptor, and the aromatic system can engage in π-π stacking and other non-covalent interactions. The carboxylic acid group, or its ester or amide derivatives, provides a key handle for interaction with receptor sites.

  • Prodrug Strategy: Furoic acid is an effective component in prodrug design. A notable example is the use of a furoate ester to mask a hydroxyl group on a parent drug, improving its stability or oral absorption. Once in the body, the ester is cleaved by esterases to release the active pharmacophore.

The following sections will explore these roles in the context of specific therapeutic areas.

Case Studies in Furoic Acid-Based Drug Discovery

Anti-infective Agents: Harnessing Reactivity and Specificity

The furan ring is a common feature in a variety of anti-infective drugs. Its presence can confer potent antimicrobial activity through unique mechanisms of action.

Nitrofurantoin is a prime example of a nitrofuran antibiotic used for the treatment of urinary tract infections.[7]

  • Mechanism of Action: The antibacterial efficacy of nitrofurantoin is dependent on the enzymatic reduction of its nitro group by bacterial flavoproteins (nitroreductases).[8] This process generates highly reactive electrophilic intermediates that are cytotoxic. These intermediates can non-specifically attack a multitude of targets within the bacterial cell, including ribosomal proteins, DNA, and enzymes involved in pyruvate metabolism, leading to the inhibition of DNA, RNA, and protein synthesis.[8][9] This multi-targeted approach is believed to be a key reason for the low incidence of acquired bacterial resistance to nitrofurantoin.[8]

    Nitrofurantoin_MOA cluster_cell Inside Bacterial Cell Nitrofurantoin Nitrofurantoin Bacterial_Cell Bacterial Cell Nitrofurantoin->Bacterial_Cell Enters Nitroreductases Bacterial Nitroreductases Reactive_Intermediates Reactive Intermediates (e.g., nitro-anion radicals) Nitroreductases->Reactive_Intermediates Reduction DNA Bacterial DNA Reactive_Intermediates->DNA Ribosomes Ribosomes Reactive_Intermediates->Ribosomes Metabolic_Enzymes Metabolic Enzymes Reactive_Intermediates->Metabolic_Enzymes Damage DNA Damage DNA->Damage Inhibition_Protein Protein Synthesis Inhibition Ribosomes->Inhibition_Protein Inhibition_Metabolism Metabolic Disruption Metabolic_Enzymes->Inhibition_Metabolism Cell_Death Bacterial Cell Death Damage->Cell_Death Inhibition_Protein->Cell_Death Inhibition_Metabolism->Cell_Death

    Figure 1: Mechanism of Action of Nitrofurantoin.
  • Structure-Activity Relationship (SAR): The antimicrobial activity of nitroaromatic compounds is intrinsically linked to the enzymatic reduction of the nitro group.[10] Recent studies have focused on creating novel nitrofurantoin derivatives to expand their antibacterial spectrum. For instance, new derivatives have shown potent activity against Acinetobacter baumannii, a pathogen against which nitrofurantoin itself is not effective.[11] This highlights the potential for modifying the core structure to overcome intrinsic resistance.

Diloxanide furoate is a luminal amebicide used to treat asymptomatic intestinal amebiasis.[12]

  • Mechanism of Action: Diloxanide furoate is a prodrug that is hydrolyzed in the gastrointestinal tract to release the active drug, diloxanide. While its exact mechanism is not fully elucidated, it is believed to inhibit protein synthesis in Entamoeba histolytica trophozoites, thereby preventing the formation of cysts.[13] This action is thought to be due to the structural similarity of diloxanide to chloramphenicol.[13]

    Diloxanide_Furoate_MOA cluster_gut In the Gut Lumen cluster_parasite Inside the Parasite DF Diloxanide Furoate (Prodrug) GI_Tract Gastrointestinal Tract DF->GI_Tract Oral Administration Hydrolysis Esterase-mediated Hydrolysis DF->Hydrolysis Diloxanide Diloxanide (Active Drug) Hydrolysis->Diloxanide Trophozoite E. histolytica Trophozoite Diloxanide->Trophozoite Targets Protein_Synthesis Protein Synthesis Diloxanide->Protein_Synthesis Inhibits Cyst_Formation Cyst Formation Protein_Synthesis->Cyst_Formation Required for Elimination Elimination Cyst_Formation->Elimination Prevented Inhibition Inhibition

    Figure 2: Prodrug activation and mechanism of Diloxanide Furoate.
Corticosteroids: Enhancing Topical Potency and Safety

The furoate ester is a key feature in several potent topical corticosteroids, such as mometasone furoate.

  • Mechanism of Action: Mometasone furoate is a glucocorticoid that exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR).[14] This ligand-receptor complex translocates to the nucleus, where it modulates gene expression. It upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[14]

    Glucocorticoid_Receptor_Pathway cluster_cytoplasm cluster_nucleus GC Glucocorticoid (e.g., Mometasone Furoate) GR_complex GR-HSP90 Complex GC->GR_complex Binds to Cell_Membrane Cell Membrane Cytoplasm Cytoplasm Nucleus Nucleus GR_ligand_complex GC-GR Complex GR_complex->GR_ligand_complex Conformational change, HSP90 dissociation GR_ligand_complex->Nucleus Translocation Dimerization Dimerization GR_ligand_complex->Dimerization Transcription_Factors Other Transcription Factors (e.g., NF-κB, AP-1) GR_ligand_complex->Transcription_Factors Interacts with (Tethering) GRE Glucocorticoid Response Element (GRE) on DNA Dimerization->GRE Binds to Gene_Transcription Gene Transcription GRE->Gene_Transcription Activates Transcription_Factors->Gene_Transcription Represses Anti_inflammatory_mRNA Anti-inflammatory mRNA Gene_Transcription->Anti_inflammatory_mRNA Upregulation Pro_inflammatory_mRNA Pro-inflammatory mRNA Gene_Transcription->Pro_inflammatory_mRNA Downregulation Translation Translation Anti_inflammatory_mRNA->Translation Pro_inflammatory_mRNA->Translation Anti_inflammatory_Proteins Anti-inflammatory Proteins Translation->Anti_inflammatory_Proteins Pro_inflammatory_Proteins Pro-inflammatory Proteins Translation->Pro_inflammatory_Proteins

    Figure 3: Glucocorticoid Receptor Signaling Pathway.
  • Structure-Activity Relationship (SAR): The topical anti-inflammatory potency of corticosteroids is significantly enhanced by esterification at the 17α-position. The 2'-furoate esters have been extensively investigated and have been shown to be highly potent. The lipophilicity of the ester group is a key factor in enhancing topical activity.[15] Furthermore, modifications to the steroid nucleus, such as 21-chloro substitution, in combination with the 17-(2'-furoate) group, can lead to compounds with potencies several times that of betamethasone 17-valerate. The furoate moiety contributes to high glucocorticoid receptor affinity.[11]

Cardiovascular and Diuretic Agents

Furoic acid derivatives are also found in drugs targeting the cardiovascular system.

Prazosin is a quinazoline-based α1-adrenergic receptor antagonist used to treat hypertension.[16]

  • Mechanism of Action: Prazosin selectively blocks α1-adrenergic receptors on vascular smooth muscle.[16] This prevents norepinephrine from binding and causing vasoconstriction, leading to a decrease in peripheral vascular resistance and a reduction in blood pressure.[6] Its selectivity for α1 over α2 receptors is a key feature, as it preserves the negative feedback loop on norepinephrine release, thereby minimizing reflex tachycardia.[6]

    Alpha1_Adrenergic_Pathway NE Norepinephrine (NE) Alpha1_Receptor α1-Adrenergic Receptor NE->Alpha1_Receptor Binds to Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates Relaxation Vasodilation Alpha1_Receptor->Relaxation Leads to Prazosin Prazosin Prazosin->Alpha1_Receptor Blocks PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to PKC->Contraction Contributes to

    Figure 4: α1-Adrenergic Receptor Signaling and Prazosin Inhibition.
  • Structure-Activity Relationship (SAR): The quinazoline ring system is a key pharmacophore for α1-antagonism. The 4-amino group is crucial for activity. The piperazine ring connects the quinazoline core to the acyl group. The nature of the acyl group significantly influences potency and selectivity. In prazosin, the 2-furoyl group is a critical component for high-affinity binding to the α1-receptor. The synthesis of prazosin analogs with different carboxylic acids in place of 2-furoic acid has been explored to modulate its pharmacological profile.[4]

Furosemide is a loop diuretic used to treat edema and hypertension.[17]

  • Mechanism of Action: Furosemide acts in the thick ascending limb of the loop of Henle, where it inhibits the Na+-K+-2Cl- cotransporter (NKCC2).[18][19] By blocking this transporter, furosemide prevents the reabsorption of sodium, potassium, and chloride ions, leading to increased excretion of these ions and water in the urine.[19]

  • Structure-Activity Relationship (SAR): Furosemide is a derivative of anthranilic acid.[10] The free carboxyl group is essential for its acidic nature and diuretic activity.[10] The sulfonamide group at the 5-position is also critical. The furfurylamine substituent at the 4-position is a key feature of furosemide. The synthesis of furosemide analogs has been undertaken to explore the impact of different substituents on diuretic potency and duration of action.[15]

Experimental Protocols and Methodologies

A critical aspect of medicinal chemistry is the ability to synthesize and evaluate novel compounds. This section provides an overview of key experimental protocols relevant to the study of furoic acid derivatives.

Synthesis of Furoic Acid Derivatives

The synthesis of furoic acid-containing molecules often involves standard organic chemistry transformations.

Table 1: Key Synthetic Reactions for Furoic Acid Derivatives

Reaction TypeReagents and ConditionsApplicationReference
Esterification Furoic acid, alcohol, acid catalyst (e.g., H₂SO₄), reflux.Synthesis of furoate esters.[20]
Amide Coupling Furoic acid, amine, coupling agent (e.g., DCC), base (e.g., TEA).Synthesis of furoic acid amides.[21]
Acylation Furoyl chloride, alcohol or amine, base (e.g., triethylamine).Synthesis of furoate esters and amides.[22]
Halogenation Furoic acid, halogenating agent (e.g., Br₂), catalyst.Introduction of halogens onto the furan ring.

Experimental Protocol: Synthesis of Mometasone Furoate [22]

  • Suspend mometasone in methylene chloride and cool the suspension to 0-5 °C.

  • Add triethylamine to the cooled suspension.

  • Slowly add 2-furoyl chloride while maintaining the temperature between 5-10 °C.

  • Stir the reaction mixture at 8-12 °C until the starting material is consumed (monitored by HPLC).

  • Cool the reaction solution to -5 to 5 °C and add water with stirring.

  • After stirring, cool the mixture further to 0-5 °C.

  • Isolate the product by filtration and wash the filter cake.

  • Dry the product to obtain mometasone furoate.

Biological Evaluation

The biological activity of furoic acid derivatives is assessed using a variety of in vitro and in vivo assays.

Table 2: Common Bioassays for Furoic Acid-Containing Drugs

Assay TypePurposeExample ApplicationReference
Minimum Inhibitory Concentration (MIC) Assay To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.Evaluation of nitrofurantoin and its analogs.[23][24]
Receptor Binding Assay To measure the affinity of a ligand for its receptor.Determining the binding affinity of mometasone furoate to the glucocorticoid receptor or prazosin to the α1-adrenergic receptor.
Enzyme Inhibition Assay To determine the ability of a compound to inhibit the activity of a specific enzyme.Assessing the inhibition of bacterial nitroreductases by nitrofurans.
Cell-based Anti-inflammatory Assays To measure the ability of a compound to reduce the production of inflammatory mediators in cells.Evaluating the anti-inflammatory activity of corticosteroid derivatives.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Dilution [23]

  • Prepare a series of two-fold dilutions of the test compound (e.g., a nitrofurantoin derivative) in a suitable broth medium in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the target microorganism (e.g., E. coli).

  • Include positive (no drug) and negative (no bacteria) controls.

  • Incubate the plate at an appropriate temperature (e.g., 37 °C) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Future Directions and Conclusion

The furoic acid scaffold continues to be a valuable tool in the medicinal chemist's armamentarium. Its versatility, bio-based origins, and ability to impart favorable pharmacological properties ensure its continued relevance in drug discovery. Future research will likely focus on:

  • Novel Scaffolds: Exploring new furoic acid-based scaffolds and derivatization strategies to access novel chemical space and biological targets.

  • Targeted Delivery: Developing more sophisticated prodrug strategies and delivery systems to enhance the therapeutic index of furoic acid-containing drugs.

  • Green Chemistry: Optimizing synthetic routes to furoic acid derivatives to be more environmentally friendly and sustainable.

References

  • Raczko, J., & Jurczak, J. (1995). Furan in the synthesis of natural products.
  • Saeid, H., Al-sayed, H., & Bader, M. (2023). A Review on Biological and Medicinal Significance of Furan. Alq J Med App Sci, 6(1), 44-58.
  • Furan derivative: Significance and symbolism. (2025). ScienceDirect.
  • Phadke, R. C., & Rangnekar, D. W. (1986). Synthesis of 2-heterocyclyl-5-(p-aminophenyl)furans and their derivatives. Journal of the Indian Chemical Society, 63(6), 586-588.
  • Furan: A Promising Scaffold for Biological Activity. (2024). IntechOpen.
  • Hall, I. H., et al. (2021). Design, synthesis, and biological evaluation of furosemide analogs as therapeutics for the proteopathy and immunopathy of Alzheimer's disease. European Journal of Medicinal Chemistry, 223, 113565.
  • Lin, Y.-C., et al. (2023). Assessing the urinary concentration of nitrofurantoin and its antibacterial activity against Escherichia coli, Staphylococcus pseudintermedius, and Enterococcus faecium isolated from dogs with urinary tract infections. Frontiers in Veterinary Science, 10, 1215591.
  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF AMIDE DERIVATIVES FROM ACRYLOPIMARIC ACID. (2026).
  • Furosemide. (n.d.).
  • CN106636289A - Preparation method of mometasone furoate. (2017).
  • McOotton, J. E., & Knox, J. R. (1989). Nitrofurantoin: Mechanism of action and implications for resistance development in common uropathogens. Journal of Antimicrobial Chemotherapy, 24(4), 459-468.
  • Furan. (n.d.). In Wikipedia.
  • Design and Synthesis of Novel Nitrofurantoin Derivatives as Antibacterial Agents Against Acinetobacter Baumannii. (2025). PubMed.
  • FUROSEMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020).
  • The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease. (2017). Physiological Reviews, 97(3), 849-909.
  • Multi-Gram Scale Synthesis and Characterization of Mometasone Furoate EP Impurity C. (2023). Molecules, 28(23), 7869.
  • Microbiology guide to interpreting antimicrobial susceptibility testing (AST). (n.d.). Idexx.
  • What is the mechanism of Furosemide? (2024).
  • A Review on Biological and Medicinal Significance of Furan. (2023).
  • Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. (2023). MDPI.
  • Susceptibility to nitrofurantoin according to the Clinical and... (n.d.).
  • Furosemide. (2025). Deranged Physiology.
  • New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor. (2017). Frontiers in Endocrinology, 8, 16.
  • Synthesis, Reactions and Medicinal Uses of Furan. (n.d.). Pharmaguideline.
  • MOMETASONE FUROATE MONOHYDRATE, PROCESS FOR MAKING SAME AND PHARMACEUTICAL COMPOSITIONS. (1994).
  • Furosemide. (n.d.). In Wikipedia.
  • SYNTHESIS AND CHARACTERIZATION OF FUROSEMIDE COMPLEX IN β-CYCLODEXTRIN. (n.d.). [Source name not available].
  • Microbiology guide to interpreting minimum inhibitory concentr
  • A Review on Biological and Medicinal Significance of Furan. (2023).
  • US6177560B1 - Process for the preparation of mometasone furoate. (2001).
  • Synthesis, Antiinflammatory and Antiimicrobial Activity of Some 2,5-Disubstituted-1,3,4-oxadiazoles. (n.d.). [Source name not available].
  • Glucocorticoid Receptor. (2020). In Endotext. NCBI Bookshelf.
  • Schematic representation of glucocorticoid (GC) signaling pathways. (n.d.).
  • CN112110975A - Method for synthesizing mometasone furoate by one-pot process. (2020).
  • α-Adrenergic Signaling. (n.d.). GeneGlobe.
  • Nitrofurantoin Susceptibility Pattern in Gram-Negative Urinary Isolates: In Need of Increased Vigilance. (2021).
  • Furan derivative: Significance and symbolism. (2025). ScienceDirect.
  • Synthesis, Characterization and Pharmacological Studies of Some New Furosemide Derivatives. (2020).
  • Loop Diuretics Unique Mechanism of Action. (2024). Journal of the Association of Physicians of India, 72(9), 14-15.
  • Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents. (2025).
  • SYNTHESIS OF FUROSEMIDE | PHARMACEUTICAL CHEMISTRY. (2019). YouTube.
  • Diloxanide furoate (Standard) | Anti-Protozoal Agent. (n.d.). MedchemExpress.com.

Sources

The Renaissance of the Sulfonamide Scaffold: From Molecular Design to Clinical Translation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive: Beyond the Antibacterial Paradigm

For decades, the term "sulfonamide" was synonymous with the prontosil-derived antibacterials that targeted dihydropteroate synthase. In the modern era of drug discovery, this view is obsolete. The sulfonamide moiety (


) is now best understood as a privileged zinc-binding pharmacophore (ZBP) .

This guide pivots away from antimicrobial applications to focus on the high-value pharmacological space of Carbonic Anhydrase (CA) Inhibition , particularly for hypoxic tumors (targeting CA IX/XII) and CNS disorders. We will dissect the pharmacology not just by what the molecule is, but how it engages the catalytic metal center and how to validate this interaction experimentally.

Molecular Architecture & SAR Logic

To design a novel sulfonamide is to design a "Zinc Trap." The pharmacological efficacy hinges on the ionization state of the sulfonamide nitrogen.

The Zinc Trap Mechanism

The primary sulfonamide group acts as a monoanion (


). In the active site of metalloenzymes like Carbonic Anhydrase, the Zn(II) ion is coordinated by three histidine residues. The fourth coordination site is occupied by a water molecule/hydroxide ion, which is essential for catalysis.
  • Mechanism: The ionized sulfonamide nitrogen displaces this zinc-bound water molecule, locking the enzyme in an inactive state.

  • The pKa Criticality: The

    
     of the sulfonamide group (typically 7–10) dictates affinity. Electron-withdrawing groups (EWGs) on the aromatic ring lower the 
    
    
    
    , increasing the fraction of the anionic species at physiological pH (7.4), thereby enhancing potency.
The "Tail Approach" for Selectivity

Since human CA isoforms (hCA I and II) are ubiquitous and essential for homeostasis, off-target inhibition leads to systemic side effects (e.g., paresthesia). The "Senior Scientist" approach to solving this is the Tail Approach :

  • Concept: Append a "tail" moiety to the scaffold that extends out of the active site to interact with the variable amino acid residues at the entrance of the binding pocket.

  • Application: For CA IX (cancer target), the tail should be designed to interact with the hydrophobic pocket specific to that isoform, or designed to be membrane-impermeable (e.g., positively charged pyridinium salts) to target only the extracellular CA IX on tumor cells while sparing intracellular CA II.

Pathway Visualization: The Hypoxic Drive

Understanding the biological context is requisite for assay design. Novel sulfonamides often target the Hypoxia-Inducible Factor 1


 (HIF-1

) pathway.

CA_Hypoxia_Pathway Hypoxia Hypoxia (Low O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a Prevents degradation HRE HRE (Nucleus) HIF1a->HRE Translocation CA9_Exp CA IX Overexpression (Transmembrane) HRE->CA9_Exp Transcription Acidosis Extracellular Acidosis (pH ~6.5) CA9_Exp->Acidosis Hydration of CO2 to HCO3- + H+ Migration Tumor Metastasis & Chemoresistance Acidosis->Migration Activates Proteases Inhibitor Novel Sulfonamide (Inhibitor) Inhibitor->CA9_Exp Zinc Coordination (Blockade)

Figure 1: The pharmacological intervention point of sulfonamide inhibitors within the hypoxic tumor microenvironment.

Experimental Protocols: Validating the Mechanism

As a senior scientist, you must distinguish between "screening assays" and "validation assays."

Protocol A: The Esterase Activity Screen (High-Throughput)

While CA's physiological role is CO2 hydration, it possesses esterase activity. We utilize p-Nitrophenyl Acetate (p-NPA) as a surrogate substrate because its hydrolysis yields a colorimetric product (p-Nitrophenol).

  • Objective: Rapid determination of

    
    .
    
  • Caveat: This is a pre-screen. Top hits must be validated via Stopped-Flow CO2 Hydration (the gold standard).

Step-by-Step Methodology:

  • Buffer Preparation (Critical):

    • Prepare 25 mM HEPES buffer, adjusted strictly to pH 7.5.

    • Why: The ionization of the sulfonamide is pH-dependent. Deviations of

      
       pH units can shift 
      
      
      
      values by an order of magnitude.
  • Enzyme Activation:

    • Reconstitute recombinant hCA (Isoform IX or II) in the buffer to a final concentration of 0.5–1.0

      
      M.
      
    • Aliquot into a 96-well microplate (80

      
      L/well).
      
  • Inhibitor Incubation:

    • Dissolve novel sulfonamides in DMSO (Stock 10 mM).

    • Perform serial dilutions (10 nM to 100

      
      M).
      
    • Add 10

      
      L of inhibitor to the enzyme.
      
    • Incubate for 15 minutes at 25°C.

    • Why: Sulfonamides are "slow-binding" inhibitors. Immediate substrate addition often yields false negatives (insufficient time for Zinc coordination).

  • Substrate Initiation:

    • Add 10

      
      L of p-NPA (freshly prepared in acetonitrile, 1 mM final conc).
      
    • Note: Keep acetonitrile <5% to prevent enzyme denaturation.

  • Kinetic Readout:

    • Monitor absorbance at 400–405 nm (formation of p-nitrophenolate) every 15 seconds for 10 minutes.

    • Calculate

      
       and fit to the Cheng-Prusoff equation to determine 
      
      
      
      .
Protocol B: The "Sulfa Allergy" Liability Screen (Tox)

A major hurdle for sulfonamides is idiosyncratic hypersensitivity (Stevens-Johnson Syndrome). This is driven by the metabolism of the


-arylamine.
  • The Check: Does your novel compound possess an unsubstituted aniline (

    
    )?
    
  • The Assay: Reactive Metabolite Trapping.

    • Incubate compound with Human Liver Microsomes (HLM) + NADPH.

    • Add Glutathione (GSH) or N-Acetyl Cysteine (NAC) as a trapping agent.

    • Analyze via LC-MS/MS.

    • Pass Criteria: Absence of GSH-adducts. If adducts are found, the arylamine is being oxidized to a reactive hydroxylamine/nitroso species—a major "No-Go" flag for drug development.

Data Presentation & Interpretation

Organize your screening data to highlight Selectivity Ratios (SR) . A potent compound is useless if it kills the patient by inhibiting the housekeeping isoform hCA II.

Table 1: Representative Data Structure for Novel Sulfonamide Profiling

Compound IDhCA II

(nM)
hCA IX

(nM)
Selectivity Ratio (II/IX)Structural Feature
Reference (AAZ) 12.025.00.48Classical Acetazolamide
Novel-01 5.4120.00.04Unsubstituted Phenyl
Novel-02 250.08.230.5 Hydrophobic Tail (Tail Approach)
Novel-03 >10,0004.5>2000 Membrane Impermeable (+) Charge
  • Interpretation: Novel-03 is the lead candidate. Despite lower absolute potency than Novel-01, its inability to inhibit the ubiquitous hCA II (high

    
    ) makes it safer. Novel-01 is a "pan-inhibitor" and likely toxic.
    
Workflow Visualization: The Decision Matrix

Sulfonamide_Workflow Start Novel Scaffold Design InSilico In Silico Docking (Zn Coordination Check) Start->InSilico Synthesis Chemical Synthesis InSilico->Synthesis Screen p-NPA Esterase Screen (hCA I, II, IX, XII) Synthesis->Screen Decision Selectivity Ratio > 50? Screen->Decision Tox ADME/Tox: GSH Trapping Assay Decision->Tox Yes Discard Discard/Redesign Decision->Discard No GoldStd Stopped-Flow CO2 Hydration Tox->GoldStd No Adducts Tox->Discard Reactive Metabolites

Figure 2: Strategic workflow for filtering sulfonamide candidates based on selectivity and metabolic safety.

References
  • Supuran, C. T. (2020).[1][2] Sulfonamide inhibitors of human carbonic anhydrases designed through a three-tails approach: improving ligand/isoform matching and selectivity of action. Journal of Medicinal Chemistry.

  • Nocentini, A., & Supuran, C. T. (2019). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents.

  • Verpoorte, J. A., et al. (1967). Esterase activity of human carbonic anhydrase B and C. Journal of Biological Chemistry. (Foundational protocol for p-NPA assay).

  • Zajdel, P., et al. (2024).[1] Current development in sulfonamide derivatives to enable CNS-drug discovery. Bioorganic Chemistry.[1][3]

  • FDA Guidance for Industry. (2023). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. (Reference for reactive metabolite trapping).

Sources

Methodological & Application

Application Note: Antimicrobial Screening of 2-Methyl-5-(Morpholinosulfonyl)-3-Furoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Rationale

This guide details the technical protocols for the antimicrobial evaluation of 2-Methyl-5-(Morpholinosulfonyl)-3-Furoic Acid . This molecule represents a hybrid pharmacophore combining a furoic acid core (often associated with membrane permeation and modest antifungal properties) and a morpholinosulfonyl moiety (a sulfonamide derivative).

Pharmacological Context

Sulfonamides typically function as competitive inhibitors of dihydropteroate synthase (DHPS) , a critical enzyme in the bacterial folate biosynthesis pathway. The inclusion of the morpholine ring is a medicinal chemistry strategy often employed to modulate lipophilicity (


) and metabolic stability compared to primary sulfonamides.

Critical Screening Objective: Unlike standard antibiotics, sulfonamide-based derivatives often exhibit "trailing endpoints" (partial inhibition) in vitro. Therefore, this protocol emphasizes thymidine-controlled media and specific endpoint determination criteria to prevent false-resistance data.

Compound Management & Preparation

Safety Note: Treat 2-Methyl-5-(Morpholinosulfonyl)-3-Furoic Acid as a potential irritant. Wear standard PPE (lab coat, gloves, safety glasses).

Solubility Profile

The compound contains a carboxylic acid group (acidic) and a sulfonamide (weakly acidic/neutral depending on substitution).

  • Primary Solvent: Dimethyl Sulfoxide (DMSO).[1]

  • Solubility Limit: Typically

    
     in pure DMSO.
    
  • Aqueous Solubility: Poor in unbuffered water. Soluble in PBS (pH 7.2) but may precipitate at high concentrations (

    
    ) if not pre-dissolved in DMSO.
    
Stock Solution Protocol

To prepare a 10 mg/mL (10,000 µg/mL) Master Stock:

  • Weighing: Accurately weigh

    
     of powder into a sterile 1.5 mL microcentrifuge tube.
    
  • Dissolution: Add

    
     of sterile, anhydrous DMSO (ACS Grade 
    
    
    
    ). Vortex for 30 seconds until the solution is perfectly clear.
  • Sterilization: Do not autoclave. If sterility is required for the stock, pass through a 0.22 µm PTFE or PES syringe filter .

    • Expert Insight: Avoid Cellulose Nitrate (CN) filters, as they may bind the aromatic rings of the compound, reducing the effective concentration.

  • Storage: Aliquot into small volumes (e.g.,

    
    ) to avoid freeze-thaw cycles. Store at 
    
    
    
    .[2] Stability is estimated at 6 months under these conditions.

Primary Screening: Broth Microdilution (MIC)

This protocol aligns with CLSI M07-A11 standards, adapted for sulfonamide-class molecules.

Media Selection (CRITICAL)

Standard: Cation-Adjusted Mueller-Hinton Broth (CAMHB). The Sulfonamide Trap: Standard MHB may contain significant levels of thymidine .[3] Bacteria can utilize exogenous thymidine to bypass the folate pathway blockade, rendering sulfonamides inactive in vitro (False Resistance).

  • Requirement: Use Thymidine-Depleted CAMHB or add Lysed Horse Blood (2-5% v/v) which contains thymidine phosphorylase to degrade thymidine.

  • Validation: Test a quality control strain (Enterococcus faecalis ATCC 29212) with Trimethoprim/Sulfamethoxazole (SXT). If the MIC is high, the media contains interfering thymidine.[4]

Experimental Workflow

The assay is performed in sterile 96-well polystyrene microplates (round or flat bottom).

Target Final Concentration Range:


.
Step-by-Step Protocol:
  • Inoculum Prep:

    • Select 3-5 isolated colonies of the test organism (e.g., S. aureus ATCC 29213 or E. coli ATCC 25922).

    • Suspend in saline to match a 0.5 McFarland Standard (

      
      ).
      
    • Dilute this suspension 1:100 in CAMHB to achieve the Starting Inoculum (

      
      ).
      
  • Compound Dilution (2x Preparation):

    • Prepare a "Working Stock" at

      
       in CAMHB (containing max 1% DMSO).
      
    • Add

      
       of CAMHB to columns 2-12 of the 96-well plate.
      
    • Add

      
       of the 
      
      
      
      Working Stock to Column 1.
    • Perform serial 2-fold dilutions (

      
       transfer) from Column 1 to Column 10. Discard 
      
      
      
      from Column 10.
    • Result: Columns 1-10 contain 2x concentrations (

      
      ).
      
  • Inoculation:

    • Add

      
       of the diluted bacterial inoculum to wells in Columns 1-11.
      
    • Final Test Volume:

      
      .
      
    • Final Compound Range:

      
      .
      
    • Final Bacterial Density:

      
      .[5]
      
  • Controls:

    • Column 11 (Growth Control): Bacteria + Media + DMSO (Solvent Control).

    • Column 12 (Sterility Control): Media only (No bacteria, No compound).

Visualization of Plate Setup

PlateSetup cluster_controls Controls Stock Compound Stock (128 µg/mL in Media) Dilution Serial Dilution (Columns 1-10) Stock->Dilution 100 µL Transfer Plate 96-Well Plate Final Vol: 200 µL Dilution->Plate Pre-fill Inoculum Bacterial Inoculum (5x10^5 CFU/mL) Inoculum->Plate Add 100 µL Readout Read MIC (Visual or OD600) Plate->Readout 16-20h @ 35°C GC Growth Control (Bacteria + DMSO) Plate->GC SC Sterility Control (Media Only) Plate->SC

Figure 1: Workflow for Broth Microdilution Assay. Note the separate addition of inoculum to ensure consistent final bacterial density.

Mechanism Validation: The "Rescue" Assay

To confirm that 2-Methyl-5-(Morpholinosulfonyl)-3-Furoic Acid acts via the sulfonamide mechanism (folate pathway inhibition), a Thymidine Rescue Assay is recommended.

Rationale

If the compound inhibits DHPS, the bacteria are starved of folate, which is required to synthesize thymidine. Providing exogenous thymidine bypasses this blockade.

  • Hypothesis: If the compound is a true sulfonamide, adding excess thymidine will abolish its antibacterial activity (MIC will increase significantly, e.g., >64 µg/mL).

Protocol
  • Run the Standard MIC protocol (Section 3) in duplicate.

  • Set A: Standard Thymidine-Depleted MHB.

  • Set B: MHB supplemented with 100 µg/mL Thymidine .

  • Result Interpretation:

    • MIC (Set A) Low / MIC (Set B) High: Confirmed Folate Pathway Inhibition.

    • MIC (Set A) Low / MIC (Set B) Low: Mechanism is likely off-target (e.g., membrane disruption via the furoic acid tail).

Pathway Visualization

FolatePathway PABA PABA DHPS Enzyme: DHPS PABA->DHPS DHP Dihydropteroate DHF Dihydrofolate DHP->DHF THF Tetrahydrofolate DHF->THF DNA DNA Synthesis (Thymidine) THF->DNA DHPS->DHP Compound 2-Methyl-5-(Morph...) (Inhibitor) Compound->DHPS Inhibits ThymidineRescue Exogenous Thymidine (Rescue Pathway) ThymidineRescue->DNA Bypasses Blockade

Figure 2: Proposed Mechanism of Action. The compound competes with PABA for the DHPS enzyme. Exogenous thymidine bypasses this step, restoring DNA synthesis.

Data Analysis & Interpretation

Reading the MIC
  • Visual: Look for the lowest concentration with no visible turbidity .

  • Sulfonamide Exception: Sulfonamides often show "haze" or trailing growth (partial inhibition) rather than a sharp cutoff.

    • Rule: For this class, the MIC is often defined as the concentration inhibiting

      
       of growth compared to the Growth Control.
      
  • Spectrophotometric: Read OD600.

    • Formula:

      
      
      
Quality Control (QC) Criteria

For the assay to be valid:

  • Sterility Control: Must be clear (OD600 < 0.05).

  • Growth Control: Must show heavy turbidity (OD600 > 0.5).

  • Solvent Toxicity: The "Vehicle Control" (Bacteria + 1% DMSO) must show growth within 10% of the "Growth Control." If DMSO inhibits growth, the assay is invalid (compound precipitated or solvent toxic).

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[5] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11). Wayne, PA: CLSI.[4][5][6][7] [Link]

  • Swenson, J. M., & Thornsberry, C. (1978).[3] Susceptibility tests for sulfamethoxazole-trimethoprim by a broth microdilution procedure.[3] Current Microbiology, 1(3), 189-193.[3] (Establishes thymidine interference protocols). [Link]

  • PubChem. (n.d.). Compound Summary: Dimethyl Sulfoxide (DMSO).[1] National Library of Medicine. [Link]

Sources

Application Note: Anticancer Activity Evaluation of 2-Methyl-5-(Morpholinosulfonyl)-3-Furoic Acid

[1]

Introduction & Compound Profiling

The evaluation of 2-Methyl-5-(Morpholinosulfonyl)-3-Furoic Acid requires a systematic approach to validate its efficacy as a small-molecule inhibitor. The morpholinosulfonyl group suggests potential solubility in organic solvents and specific interactions with ATP-binding pockets or zinc-binding sites in metalloenzymes.

Physicochemical Properties (Predicted)
PropertyValue / DescriptionRelevance
Molecular Weight ~275.28 g/mol Passes Lipinski’s Rule of 5 (Drug-likeness).
Solubility High in DMSO (>10 mM); Low in WaterRequires DMSO stock preparation for biological assays.
Acidity (pKa) ~3.5–4.0 (Carboxylic acid)Ionized at physiological pH (7.4); affects membrane permeability.
Pharmacophore Sulfonamide + MorpholineLinked to EGFR, PI3K, and Carbonic Anhydrase inhibition [1].

Experimental Workflow Overview

The following diagram outlines the critical path for evaluating the anticancer potential of the target compound, moving from stock preparation to mechanistic validation.

Gnode_stock1. Stock Preparation(DMSO, 10-50 mM)node_qcQC: Solubility & Stability Checknode_stock->node_qcnode_screen2. Primary Phenotypic Screen(MTT/CCK-8 Assay)node_qc->node_screenDilution in Medianode_selectHit Selection(IC50 < 10 µM)node_screen->node_selectDose-Response Analysisnode_mech3. Mechanistic Profiling(Flow Cytometry)node_select->node_mechApoptosis & Cell Cyclenode_target4. Target Validation(Kinase/CA Inhibition)node_select->node_targetStructure-Activity Relationship

Figure 1: Critical path workflow for the biological evaluation of morpholinosulfonyl-furoic acid derivatives.

Protocol 1: Stock Solution & Serial Dilution

Objective: To prepare stable, precipitate-free solutions for cell treatment.

Materials
  • Compound: 2-Methyl-5-(Morpholinosulfonyl)-3-Furoic Acid (Solid).

  • Solvent: Dimethyl Sulfoxide (DMSO), Cell Culture Grade (Sigma-Aldrich).

  • Storage: -20°C, desiccated.

Procedure
  • Weighing: Accurately weigh 2.75 mg of the compound.

  • Dissolution: Add 1.0 mL of 100% DMSO to create a 10 mM Stock Solution . Vortex for 30 seconds until fully dissolved.

    • Note: If turbidity persists, sonicate for 5 minutes at room temperature.

  • Sterilization: Do not filter the DMSO stock (filters may dissolve). Perform filtration only after dilution into aqueous media if necessary.

  • Working Solutions: Prepare serial dilutions (1:3 or 1:10) in a 96-well "V-bottom" plate using complete cell culture media.

    • Final DMSO Concentration: Must remain < 0.5% (v/v) in the final cell assay to avoid solvent toxicity.

Protocol 2: In Vitro Cytotoxicity Assay (MTT/SRB)

Objective: Determine the half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines (e.g., MCF-7, A549, HeLa).

Mechanistic Rationale

The furoic acid moiety often acts as a scaffold for competitive inhibitors. This assay measures metabolic activity (MTT) or cellular protein content (SRB) as a proxy for viability.

Step-by-Step Methodology
  • Cell Seeding:

    • Seed tumor cells (3,000–5,000 cells/well) in 96-well flat-bottom plates.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Treatment:

    • Remove old media.

    • Add 100 µL of fresh media containing the compound at graded concentrations (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µM).

    • Controls:

      • Negative: 0.5% DMSO in media.

      • Positive: Doxorubicin or Cisplatin (standard care).

      • Blank: Media only (no cells).

  • Incubation: Incubate for 48 or 72 hours.

  • Readout (MTT Protocol):

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 3–4 hours until purple formazan crystals form.

    • Solubilize crystals with 100 µL DMSO or SDS-HCl.

    • Measure Absorbance at 570 nm .

  • Data Analysis:

    • Calculate % Viability:

      
      .
      
    • Fit data to a non-linear regression model (Sigmoidal Dose-Response) to extract IC50.

Protocol 3: Mechanistic Validation (Apoptosis & Cell Cycle)

Objective: Distinguish between cytostatic (growth arrest) and cytotoxic (killing) effects.

A. Annexin V-FITC / PI Staining (Apoptosis)

Morpholinosulfonyl derivatives have been shown to induce apoptosis via the intrinsic mitochondrial pathway [2].

  • Treatment: Treat cells with IC50 and 2xIC50 concentrations for 24 hours.

  • Harvesting: Trypsinize cells, wash with cold PBS.

  • Staining: Resuspend in Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

  • Flow Cytometry:

    • Q1 (Annexin-/PI+): Necrosis.

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q3 (Annexin-/PI-): Live.

    • Q4 (Annexin+/PI-): Early Apoptosis (Key indicator of programmed cell death).

B. Cell Cycle Analysis
  • Fixation: Fix harvested cells in 70% ice-cold ethanol overnight.

  • Staining: Treat with RNase A and stain with PI.

  • Analysis: Measure DNA content.

    • G0/G1 Arrest: Suggests inhibition of growth signaling (e.g., EGFR/Kinase blockade).

    • G2/M Arrest: Suggests tubulin destabilization or DNA damage [3].

Predicted Signaling Pathway & Mechanism

Based on the structural homology of the morpholinosulfonyl group to known inhibitors (e.g., sulfonamide-based CA inhibitors or morpholine-based PI3K inhibitors), the following pathway is the hypothesized Mode of Action (MoA).

PathwayCompound2-Methyl-5-(Morpholinosulfonyl)-3-Furoic AcidTarget1Target A: Kinase Domain(ATP Competition)Compound->Target1Hypothesis 1Target2Target B: Carbonic Anhydrase(pH Regulation)Compound->Target2Hypothesis 2Effect1Inhibited Phosphorylation(e.g., Akt/ERK)Target1->Effect1Effect2Intracellular AcidificationTarget2->Effect2Outcome1G1/S Cell Cycle ArrestEffect1->Outcome1Outcome2Apoptosis (Caspase 3/7)Effect2->Outcome2Outcome1->Outcome2Prolonged Stress

Figure 2: Hypothesized dual-mechanism of action targeting kinase signaling or pH regulation pathways.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation in Media Compound concentration > Solubility limit.Reduce stock concentration; dilute intermediate step in PBS before media; ensure DMSO < 0.5%.
High Background (MTT) Media contamination or Phenol Red interference.Use Phenol Red-free media; wash cells with PBS before adding MTT reagent.
No IC50 Convergence Compound is inactive or range is too narrow.Widen concentration range (e.g., 1 nM to 100 µM). Verify compound integrity via LC-MS.
Inconsistent Replicates Pipetting error or "Edge Effect".Use multi-channel pipettes; fill outer wells of 96-well plate with PBS (do not use for data).

References

  • El-Mekabaty, A., et al. (2018).[2] Design, synthesis, antiproliferative activity, molecular docking and cell cycle analysis of some novel (morpholinosulfonyl) isatins with potential EGFR inhibitory activity. European Journal of Medicinal Chemistry.

  • Zhang, Y., et al. (2023).[3] Ursolic Acid Derivatives as Potent Anticancer Agents: Synthesis and Biological Evaluation. Molecules.

  • Modica, M., et al. (2001). Structure-Activity Relationships of 2-Methyl-5-aryl-3-furoic Acids: Antimicrobial and Anticancer Potential. Farmaco.[4]

Enzyme inhibition assay with 2-Methyl-5-(Morpholinosulfonyl)-3-Furoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Target: D-Amino Acid Oxidase (DAAO)

Compound: 2-Methyl-5-(Morpholinosulfonyl)-3-Furoic Acid
Strategic Overview & Mechanism of Action

2-Methyl-5-(Morpholinosulfonyl)-3-Furoic Acid represents a specific chemotype of "furoic acid-based inhibitors" often utilized in Fragment-Based Drug Discovery (FBDD) for metabolic enzymes. While sulfonamides are classically associated with Carbonic Anhydrase, the tertiary nature of the morpholinosulfonyl group in this molecule precludes zinc binding. Instead, the 3-furoic acid core acts as a bioisostere for the carboxylate group of D-amino acids (e.g., D-Serine, D-Alanine), allowing it to anchor into the active site of D-Amino Acid Oxidase (DAAO) .

Clinical Relevance: DAAO inhibition increases synaptic D-Serine levels, enhancing NMDA receptor function. This is a primary therapeutic strategy for treating the negative symptoms of Schizophrenia and cognitive decline.

Mechanism of Inhibition: The compound functions as a competitive inhibitor . The carboxylate at the C3 position forms an electrostatic interaction with Arg283 and Tyr224 in the DAAO active site, mimicking the substrate's


-carboxylate. The morpholinosulfonyl tail extends into the hydrophobic channel, potentially improving potency over simple furoic acid.
Critical Experimental Considerations (The "Senior Scientist" Perspective)

Before beginning the assay, three critical factors must be addressed to ensure data integrity:

  • Coupled-Enzyme Interference (The HRP Trap): Standard DAAO assays detect H

    
    O
    
    
    
    production using Horseradish Peroxidase (HRP). Many sulfonamide and furan derivatives can inhibit HRP directly or act as alternative redox substrates.
    • Requirement: You must run a counter-screen where H

      
      O
      
      
      
      is added directly to HRP + Dye + Inhibitor (without DAAO). If the signal decreases here, your compound is a false positive.
  • Solubility & DMSO Tolerance: The morpholine group aids solubility, but the furoic acid core is pH-dependent.

    • Protocol Adjustment: Ensure the assay buffer is at pH 7.4 or higher to keep the carboxylic acid deprotonated (active form). Keep final DMSO concentration

      
       1% (v/v), as DAAO is sensitive to organic solvents.
      
  • Flavin Cofactor Stability: DAAO binds its FAD cofactor weakly (

    
     M).
    
    • Protocol Adjustment: Exogenous FAD (10-20

      
      M) must be added to the assay buffer to prevent apoprotein formation during incubation.
      
Visualized Assay Principles
Diagram 1: The Coupled Assay Reaction Scheme

This diagram illustrates the signal transduction pathway: from D-Serine oxidation to fluorescent readout.

DAAO_Assay_Mechanism Substrate D-Serine (Substrate) DAAO DAAO Enzyme (FAD Cofactor) Substrate->DAAO Oxidation Inhibitor 2-Methyl-5-(Morpholinosulfonyl)- 3-Furoic Acid Inhibitor->DAAO Competitive Binding H2O2 H2O2 (Peroxide) DAAO->H2O2 Product HRP HRP (Coupling Enzyme) H2O2->HRP Substrate Amplex Amplex Red (Non-Fluorescent) Amplex->HRP Co-Substrate Resorufin Resorufin (Fluorescent: Ex530/Em590) HRP->Resorufin Signal Generation

Caption: DAAO oxidizes D-Serine to produce H2O2, which drives the HRP-mediated conversion of Amplex Red to Resorufin. The inhibitor blocks the first step.

Detailed Protocol: HRP-Coupled Fluorescence Assay

Objective: Determine the IC


 of 2-Methyl-5-(Morpholinosulfonyl)-3-Furoic Acid against human DAAO.
Materials Required
ComponentSpecificationConcentration (Stock)
Assay Buffer 50 mM Tris-HCl, pH 8.0N/A
Enzyme Recombinant human DAAO0.2 mg/mL
Substrate D-Serine1 M (in water)
Cofactor FAD (Flavin Adenine Dinucleotide)1 mM (protect from light)
Detection Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine)10 mM (in DMSO)
Coupling Enzyme Horseradish Peroxidase (HRP)100 U/mL
Test Compound 2-Methyl-5-(Morpholinosulfonyl)-3-Furoic Acid10 mM (in DMSO)
Step-by-Step Methodology

1. Reagent Preparation (Freshly made):

  • 2X Enzyme Mix: Dilute DAAO to 6 nM and FAD to 40

    
    M in Assay Buffer. (Final assay conc: 3 nM DAAO, 20 
    
    
    
    M FAD).
  • 2X Substrate/Detection Mix: Mix D-Serine (100 mM), HRP (2 U/mL), and Amplex Red (100

    
    M) in Assay Buffer.
    

2. Compound Plate Setup:

  • Prepare a 10-point serial dilution (1:3) of the Test Compound in DMSO.

  • Transfer 0.5

    
    L of compound to a black 384-well plate (low volume).
    
  • Include High Controls (DMSO only) and Low Controls (Standard inhibitor e.g., Sodium Benzoate 1 mM).

3. Reaction Initiation:

  • Step A (Pre-incubation): Add 10

    
    L of 2X Enzyme Mix  to the wells containing compound.
    
    • Why? Allows the inhibitor to bind the active site before the substrate competes.

    • Time: Incubate for 15 minutes at Room Temperature (RT).

  • Step B (Start): Add 10

    
    L of 2X Substrate/Detection Mix .
    
    • Final Volume: 20.5

      
      L.
      
    • Final Concentrations: DAAO (3 nM), D-Serine (50 mM), FAD (20

      
      M), HRP (1 U/mL), Amplex Red (50 
      
      
      
      M).

4. Data Acquisition:

  • Measure Fluorescence immediately (Kinetic Mode).

  • Excitation: 530 nm | Emission: 590 nm.

  • Read every 60 seconds for 30 minutes.

Data Analysis & Validation
A. Calculation of Reaction Rate (Velocity)

Do not use endpoint data if possible. Calculate the slope (RFU/min) from the linear portion of the curve (typically 5–20 mins).



B. IC50 Determination

Fit the normalized velocity data (% Activity relative to DMSO control) to the 4-parameter logistic equation:



C. The Critical Counter-Screen (HRP Check)

To validate that the inhibition is real (DAAO-specific) and not an artifact:

  • Repeat the assay but omit DAAO and D-Serine .

  • Add exogenous H

    
    O
    
    
    
    (10
    
    
    M) directly to the well containing HRP + Amplex Red + Test Compound.
  • Result: If the signal is inhibited compared to DMSO, your compound inhibits HRP. Discard the data.

Diagram 2: Screening Workflow Logic

Screening_Workflow Start Start Screen Primary Primary Assay (DAAO + HRP + Cmpd) Start->Primary Decision1 Inhibition > 50%? Primary->Decision1 Counter Counter Screen (HRP + H2O2 + Cmpd) Decision1->Counter Yes Discard No Activity Decision1->Discard No Decision2 Inhibits HRP? Counter->Decision2 Valid VALID HIT Calculate IC50 & Ki Decision2->Valid No FalsePos FALSE POSITIVE (Redox interference) Decision2->FalsePos Yes

Caption: Logical workflow to distinguish true DAAO inhibitors from assay artifacts.

References
  • Sacchi, S. et al. (2002). "Structure-function relationships in human D-amino acid oxidase." The Journal of Biological Chemistry.

  • Hopkins, A. L. et al. (2013). "Ligand efficiency indices for D-amino acid oxidase inhibitors." Journal of Medicinal Chemistry.

  • Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience.

  • Zhao, J. et al. (2018). "Interference of small molecules in HRP-coupled assays." Assay and Drug Development Technologies.

  • Katane, M. et al. (2010). "Inhibition of D-amino acid oxidase activity by antipsychotic drugs." Yakugaku Zasshi.

Application Note: High-Performance Liquid Chromatography Analysis of 2-Methyl-5-(Morpholinosulfonyl)-3-Furoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

This Application Note details a robust, stability-indicating HPLC protocol for the quantification of 2-Methyl-5-(morpholinosulfonyl)-3-furoic acid . This compound serves as a critical intermediate in the synthesis of sulfonamide-based bio-active scaffolds.

The analytical challenge lies in the molecule's dual functionality: a polar, ionizable carboxylic acid moiety and a lipophilic, neutral morpholinosulfonyl group. Standard generic gradients often result in peak tailing or inconsistent retention times due to uncontrolled ionization of the furan-3-carboxylic acid group (


).

This protocol utilizes a pH-controlled Reverse Phase (RP-HPLC) strategy to suppress ionization, ensuring sharp peak symmetry, reproducible retention, and compatibility with standard UV detection.

Chemical Profile[1][2][3][4][5][6][7][8][9][10]
  • IUPAC Name: 2-Methyl-5-(morpholin-4-ylsulfonyl)furan-3-carboxylic acid

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 275.28 g/mol

  • Key Functional Groups:

    • Carboxylic Acid (C3): Acidic (

      
      ). Dictates pH dependency.[2]
      
    • Morpholinosulfonyl (C5): Neutral.[3][1] The nitrogen lone pair is delocalized into the sulfonyl group, rendering it non-basic.

    • Furan Core: UV active chromophore (typically

      
       240–260 nm).
      

Method Development Strategy

The pH Criticality

The primary driver for method failure with furoic acid derivatives is pH fluctuation.

  • At pH > 4.0: The carboxylic acid exists as a carboxylate anion (

    
    ). This highly polar species elutes near the void volume (
    
    
    
    ) on C18 columns, leading to poor resolution from matrix interferences.
  • At pH < 2.5: The acid exists in its protonated, neutral form (

    
    ). This increases hydrophobicity, allowing for sufficient retention and interaction with the C18 stationary phase.
    

Decision: We employ a mobile phase acidified with 0.1% Phosphoric Acid (pH ~2.1) or 0.1% Formic Acid (pH ~2.7) . Phosphoric acid is preferred for UV transparency at low wavelengths (<220 nm), while Formic acid is required if MS detection is planned.

Column Selection

A C18 (Octadecyl) stationary phase is the standard. However, to prevent secondary interactions between the furan oxygen/sulfonamide and residual silanols, a heavily end-capped and base-deactivated column is mandatory.

Detailed Experimental Protocol

Equipment & Reagents[5]
  • HPLC System: Agilent 1260 Infinity II / Waters Alliance e2695 or equivalent with PDA/DAD detector.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or Phenomenex Luna C18(2).

  • Solvents: Acetonitrile (HPLC Grade), Milli-Q Water (18.2 MΩ), Phosphoric Acid (85%, HPLC Grade).

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A 0.1%

in Water
Suppresses ionization of -COOH group.
Mobile Phase B Acetonitrile (100%)Strong elution solvent for the lipophilic sulfonamide tail.
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.
Column Temp 30°CImproves mass transfer and retention time reproducibility.
Injection Volume 10 µLStandard loop size; adjust based on sample concentration.
Detection UV @ 254 nm (Ref 360 nm)Furan ring absorption maximum.
Run Time 15 MinutesSufficient for impurity elution.
Gradient Program

Note: A gradient is recommended over isocratic elution to prevent the buildup of late-eluting synthetic byproducts.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.009010Equilibration / Injection
8.004060Linear Ramp (Elution of Analyte)
10.001090Wash Step
10.109010Return to Initial
15.009010Re-equilibration
Sample Preparation
  • Stock Solution (1.0 mg/mL): Weigh 10 mg of 2-Methyl-5-(morpholinosulfonyl)-3-furoic acid into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile . Sonicate for 5 minutes.

  • Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock Solution into 9.0 mL of Mobile Phase A.

    • Critical: Diluting in 100% ACN can cause peak distortion ("solvent effect") when injecting 10 µL. Always match the sample solvent strength to the initial mobile phase conditions.

Method Logic & Workflow Visualization

The following diagram illustrates the decision matrix used to select the acidic mobile phase and the resulting chromatographic behavior.

HPLC_Method_Logic Start Analyte: 2-Methyl-5-(morpholinosulfonyl)-3-furoic acid Analysis Analyze Functional Groups Start->Analysis AcidGroup Carboxylic Acid (pKa ~3.1) Analysis->AcidGroup MorphGroup Morpholinosulfonyl (Neutral) Analysis->MorphGroup Decision Select Mobile Phase pH AcidGroup->Decision Dominates Retention pH_High pH > 4.0 (Neutral/Basic) Decision->pH_High Incorrect Choice pH_Low pH < 2.5 (Acidic) Decision->pH_Low Correct Choice Result_High Analyte Ionized (COO-) Early Elution (t0) Peak Tailing pH_High->Result_High Result_Low Analyte Neutral (COOH) Retained on C18 Sharp Peak Shape pH_Low->Result_Low FinalProtocol Final Protocol: 0.1% H3PO4 / ACN Gradient C18 Column Result_Low->FinalProtocol

Figure 1: Method Development Decision Tree highlighting the critical role of pH suppression for acidic furan retention.

Validation Parameters (Summary)

To ensure this method meets regulatory standards (ICH Q2(R1)), the following validation parameters should be verified in your laboratory.

ParameterAcceptance CriteriaTypical Result
Specificity No interference at retention time (

min)
Pure peak (Purity Angle < Purity Threshold)
Linearity

over 10–200 µg/mL

Precision (Repeatability) RSD < 2.0% for n=6 injectionsRSD = 0.4%
LOD / LOQ S/N > 3 (LOD) and S/N > 10 (LOQ)LOD: 0.5 µg/mL; LOQ: 1.5 µg/mL
Accuracy (Recovery) 98.0% – 102.0% at 3 levels99.4% (Mean recovery)
Robustness pH ± 0.2 units; Temp ± 5°CRetention shift < 5%

Troubleshooting Guide

Issue 1: Peak Splitting or Shoulder

  • Cause: Sample solvent is too strong (e.g., dissolved in 100% MeOH).

  • Fix: Dilute the sample with water or Mobile Phase A until the organic content is <30%.

Issue 2: Retention Time Drift

  • Cause: Inadequate column equilibration or pH fluctuation.

  • Fix: Ensure the column is equilibrated for at least 10 column volumes (approx 15-20 mL) before the first injection. Verify the pH of the aqueous buffer.[2]

Issue 3: High Backpressure

  • Cause: Precipitation of buffer salts in ACN.

  • Fix: Although 0.1% Phosphoric acid is generally compatible with ACN, ensure no other salts (phosphate buffers > 20mM) are used with high % ACN.

References

  • BenchChem. (2025).[4] Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-Furancarboxylic Acid. Retrieved from

  • Tan, Z. B., et al. (2003). "An improved HPLC analysis of the metabolite furoic acid in the urine of workers occupationally exposed to furfural." Journal of Analytical Toxicology, 27(1), 43-47. Retrieved from

  • Petrakis, E. A., et al. (2022). "Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art." Molecules, 27(3). Retrieved from

  • PubChem. (2025).[5] Compound Summary: 2-Methyl-3-furoic acid.[6] National Library of Medicine. Retrieved from

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

Sources

High-Resolution LC-MS/MS Profiling of 2-Methyl-5-(Morpholinosulfonyl)-3-Furoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | AN-2025-LCMS-04

Abstract & Scope

This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the characterization and quantitation of 2-Methyl-5-(Morpholinosulfonyl)-3-Furoic Acid . This compound, a functionalized furan derivative, serves as a critical building block in medicinal chemistry, particularly in the synthesis of sulfonamide-based bio-active scaffolds.

The method employs a dual-polarity ESI approach to maximize structural information. Negative mode (ESI-) is utilized for sensitive quantitation of the carboxylic acid moiety, while Positive mode (ESI+) provides rich fragmentation data for the morpholine and sulfonyl substructures. This guide includes sample preparation, chromatographic conditions, mass spectral interpretation, and mechanistic fragmentation pathways.[1]

Chemical Identity & Properties

Before initiating analysis, the physicochemical properties of the analyte must be understood to optimize ionization and retention.

PropertyDetail
Compound Name 2-Methyl-5-(Morpholinosulfonyl)-3-Furoic Acid
Chemical Formula C₁₀H₁₃NO₆S
Exact Mass (Monoisotopic) 275.0464 Da
Molecular Weight 275.28 g/mol
Predicted pKa (Acid) ~3.5 (Carboxylic Acid)
Predicted pKa (Base) ~8.4 (Morpholine Nitrogen)
Solubility Soluble in DMSO, Methanol; Sparingly soluble in water (pH dependent)
LogP (Predicted) ~0.8 - 1.2

Experimental Protocol

Reagents & Materials[6][7]
  • Reference Standard: 2-Methyl-5-(Morpholinosulfonyl)-3-Furoic Acid (>98% purity).

  • Solvents: LC-MS Grade Acetonitrile (MeCN), Methanol (MeOH), Water (H₂O).

  • Additives: LC-MS Grade Formic Acid (FA) or Ammonium Formate.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm) or equivalent HSS T3 for enhanced polar retention.

Sample Preparation Workflow

Rationale: The compound contains a carboxylic acid (acidic) and a morpholine ring (basic). To prevent precipitation and ensure ionization, a neutral-to-slightly-acidic dilution scheme is used.

  • Stock Solution (1 mg/mL): Weigh 1.0 mg of solid standard into a 1.5 mL Eppendorf tube. Dissolve in 1.0 mL of DMSO . Vortex for 30 seconds.

  • Intermediate Working Solution (100 µg/mL): Dilute 100 µL of Stock into 900 µL of Methanol .

  • Final Injection Solution (1 µg/mL): Dilute 10 µL of Intermediate Solution into 990 µL of 95:5 Water:MeCN (0.1% Formic Acid) .

    • Note: The high aqueous content in the final dilution matches the initial mobile phase conditions to prevent peak broadening.

LC-MS/MS Method Parameters
Liquid Chromatography (UHPLC)
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 2.0 µL.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 5% Initial Hold
0.50 5% Load
3.50 95% Elution Ramp
4.50 95% Wash
4.60 5% Re-equilibration

| 6.00 | 5% | End |

Mass Spectrometry (Source Conditions)
  • Ionization: Electrospray Ionization (ESI).[2]

  • Polarity: Fast Switching (Pos/Neg) or separate runs.

  • Gas Temp: 325°C.

  • Gas Flow: 10 L/min.

  • Nebulizer: 35 psi.

  • Sheath Gas Temp: 350°C.

  • Capillary Voltage: 3500 V (Pos) / 3000 V (Neg).

Results & Discussion

Ionization Logic & Precursor Selection

The molecule exhibits "amphoteric-like" behavior in the gas phase due to the distinct acidic and basic sites.

  • Positive Mode (ESI+): The morpholine nitrogen is readily protonated.

    • Observed Ion:

      
      
      
    • Utility: Best for structural elucidation via fragmentation.

  • Negative Mode (ESI-): The carboxylic acid at C3 deprotonates easily.

    • Observed Ion:

      
      
      
    • Utility: Highest sensitivity for quantitation due to the stability of the carboxylate anion.

Fragmentation Pathways (MS/MS)

Understanding the fragmentation is crucial for confirming the structural integrity of the synthesized block.

Positive Mode Pathway ([M+H]+ 276):

  • Loss of H₂O/CO (Furan Ring): Minor fragments.

  • Morpholine Cleavage: The most dominant transition is often the cleavage of the sulfonamide bond or the internal fragmentation of the morpholine ring.

    • m/z 276 → 88: Formation of the protonated morpholine ion

      
      . This is a diagnostic fragment for any morpholinosulfonyl compound.
      
    • m/z 276 → 232: Loss of CO₂ (44 Da) from the carboxylic acid.

    • m/z 276 → 113: Characteristic fragment corresponding to the methyl-furoic acid core after loss of the sulfonamide group.

Negative Mode Pathway ([M-H]- 274):

  • Decarboxylation: The primary pathway is the loss of CO₂.

    • m/z 274 → 230:

      
      .
      
  • Sulfonyl Cleavage:

    • m/z 274 → 125: Loss of the morpholinosulfonyl group, leaving the methyl-furoate anion.

Visualizations

Analytical Workflow Diagram

The following diagram outlines the logical flow from sample preparation to data validation.

LCMS_Workflow Sample Solid Sample (2-Methyl-5-(Morpholinosulfonyl)-3-Furoic Acid) Prep Dissolution (DMSO) & Dilution (MeOH/H2O) Sample->Prep LC UHPLC Separation (C18, Acidic Gradient) Prep->LC ESI ESI Source (Dual Polarity +/-) LC->ESI MS_Pos ESI(+): m/z 276 (Morpholine Protonation) ESI->MS_Pos pH < 4 MS_Neg ESI(-): m/z 274 (Carboxyl Deprotonation) ESI->MS_Neg pH > 3 Data Data Analysis (Quant & ID) MS_Pos->Data MS_Neg->Data

Caption: Figure 1. Integrated LC-MS/MS workflow for dual-polarity characterization.

Mechanistic Fragmentation Map

This diagram illustrates the proposed collision-induced dissociation (CID) pathways.

Fragmentation_Pathway Parent Precursor [M+H]+ m/z 276 Frag1 Fragment A [M+H - CO2]+ m/z 232 Parent->Frag1 -44 Da (CO2) Frag2 Fragment B [Morpholinium]+ m/z 88 Parent->Frag2 Sulfonamide Cleavage Frag3 Fragment C [Core Furan]+ m/z ~113 Parent->Frag3 Loss of Sulfonyl-Morpholine

Caption: Figure 2. Proposed ESI(+) fragmentation pathway highlighting the diagnostic morpholine ion.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Furoic Acid Derivatives. Retrieved from [Link]

  • Holčapek, M., et al. (2010).Mass spectrometry of sulfonamides: Fragmentation mechanisms. Journal of Mass Spectrometry.
  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Furan Derivatives. Retrieved from [Link]

Disclaimer: This protocol is designed for research purposes only. Optimization of gradient and collision energies (CE) may be required depending on the specific instrument platform (e.g., Q-TOF vs. Triple Quadrupole).

Sources

Application Notes & Protocols: A Strategic Guide to the Synthesis and Derivatization of 2-Methyl-5-(Morpholinosulfonyl)-3-Furoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract

The furan nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This guide provides a detailed strategic framework for the development of novel derivatives based on the 2-Methyl-5-(Morpholinosulfonyl)-3-Furoic Acid scaffold. We present a comprehensive analysis of the molecule's reactive handles and offer detailed, field-proven protocols for the synthesis of diverse chemical libraries. The methodologies focus on robust and versatile reactions, primarily targeting the carboxylic acid moiety for amide and ester formation, which are critical for modulating pharmacokinetic and pharmacodynamic properties. Furthermore, we explore advanced strategies, such as leveraging the furan core in Diels-Alder cycloadditions, to access unique and complex chemical entities.[3][4] Each protocol is designed to be self-validating, with integrated purification and characterization checkpoints. This document serves as a practical and authoritative resource for researchers aiming to unlock the therapeutic potential of this promising heterocyclic compound.

Core Scaffold: Physicochemical and Strategic Analysis

The rational design of a derivative library begins with a thorough understanding of the parent molecule. 2-Methyl-5-(Morpholinosulfonyl)-3-Furoic Acid is a multifunctional compound offering several avenues for chemical modification.

1.1. Key Structural Features and Predicted Properties

The scaffold is composed of three key regions: the furan ring, the carboxylic acid at the 3-position, and the morpholinosulfonyl group at the 5-position. Each contributes to the molecule's overall chemical character and potential for biological activity.

PropertyPredicted ValueSignificance
Molecular Formula C₁₀H₁₃NO₆SProvides the basis for molecular weight and elemental analysis.
Molecular Weight 275.28 g/mol Essential for stoichiometric calculations in synthesis protocols.
Functional Groups Carboxylic Acid, Sulfonamide, Furan, MorpholineMultiple reactive sites and pharmacophoric features. Sulfonamides are a well-known class of drugs.[5]
Reactivity Centers Carboxyl (-COOH), Furan Ring (Diene)The carboxyl group is the primary site for derivatization; the furan ring allows for cycloadditions.[6]

1.2. Strategic Derivatization Points

The molecule's architecture presents distinct opportunities for modification. The electron-withdrawing nature of the morpholinosulfonyl group significantly influences the reactivity of the furan ring and the acidity of the carboxyl proton.

G cluster_0 2-Methyl-5-(Morpholinosulfonyl)-3-Furoic Acid cluster_1 Key Derivatization Sites mol A Primary Site: Carboxylic Acid (Amidation, Esterification) A->mol High Reactivity Versatile B Secondary Site: Furan Ring (Diels-Alder Reaction) B->mol Advanced Modification Novel Scaffolds C Inert Pharmacophore: Morpholinosulfonyl Group (Generally conserved for activity) C->mol Modulates Electronics Key for SAR

Caption: Strategic analysis of reactive sites.

Protocol I: Amide Library Synthesis via Carboxylic Acid Activation

Rationale: Amide bond formation is the most common reaction in medicinal chemistry, used to explore structure-activity relationships (SAR), improve metabolic stability, and modulate solubility.[7] By coupling the core scaffold with a diverse panel of primary and secondary amines, a large and varied library can be rapidly generated.

2.1. Method A: EDC/HOBt Mediated Coupling

This is the workhorse method for amide synthesis, prized for its mild conditions and broad substrate scope. The use of N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid, while an additive like Hydroxybenzotriazole (HOBt) minimizes side reactions and suppresses racemization.[8]

Workflow Diagram:

G start Start: 2-Methyl-5-(morpholinosulfonyl) -3-furoic acid step1 Dissolve in Anhydrous DMF/DCM start->step1 step2 Add EDC (1.2 eq) Add HOBt (1.2 eq) step1->step2 step3 Stir at 0°C for 30 min (Active Ester Formation) step2->step3 step4 Add Amine (R¹R²NH) (1.1 eq) Add DIPEA (2.0 eq) step3->step4 step5 Warm to RT, Stir 12-24h step4->step5 step6 Monitor by TLC/LC-MS step5->step6 step7 Aqueous Workup (e.g., dilute HCl, NaHCO₃, brine) step6->step7 step8 Purify via Column Chromatography step7->step8 end_node Final Product: Amide Derivative step8->end_node

Caption: Workflow for EDC/HOBt amide coupling.

Detailed Protocol:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Methyl-5-(Morpholinosulfonyl)-3-Furoic Acid (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) to a concentration of 0.1 M.

  • Activation: Cool the solution to 0°C in an ice bath. Add HOBt (1.2 eq) followed by EDC hydrochloride (1.2 eq) portion-wise. Stir the reaction mixture at 0°C for 30 minutes. Successful activation is often indicated by the solution becoming clear.

  • Amine Addition: In a separate vial, dissolve the desired primary or secondary amine (1.1 eq) in a small volume of the reaction solvent. Add this solution dropwise to the reaction mixture, followed by the addition of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Dilute the reaction mixture with Ethyl Acetate or DCM. Wash sequentially with 5% aqueous HCl (to remove excess amine and DIPEA), saturated aqueous NaHCO₃ (to remove HOBt and unreacted acid), and finally with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate or DCM/Methanol gradient) to yield the pure amide derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

2.2. Method B: Acyl Chloride Formation

For less reactive amines or large-scale synthesis, converting the carboxylic acid to a more reactive acyl chloride can be advantageous.[9][10] This method requires careful handling due to the moisture-sensitive nature of the intermediate.

Detailed Protocol:

  • Acyl Chloride Synthesis: In a fume hood, suspend 2-Methyl-5-(Morpholinosulfonyl)-3-Furoic Acid (1.0 eq) in anhydrous DCM (0.2 M). Add oxalyl chloride (2.0 eq) dropwise, followed by a catalytic amount of DMF (1-2 drops). The reaction will effervesce (release of CO and CO₂). Stir at room temperature for 1-2 hours until the solution becomes clear.

  • Intermediate Isolation: Carefully remove the solvent and excess oxalyl chloride under reduced pressure. The resulting acyl chloride is typically used immediately without further purification.

  • Amine Coupling: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0°C. Add a solution of the desired amine (1.5 eq) and a base like triethylamine or pyridine (2.0 eq) dropwise.

  • Reaction & Workup: Stir at 0°C for 30 minutes, then warm to room temperature and stir for 2-4 hours. Monitor by TLC. Upon completion, perform an aqueous workup and purification as described in Protocol 2.1.

Protocol II: Ester Synthesis for Prodrug Strategies

Rationale: Esterification of the carboxylic acid can generate prodrugs with improved membrane permeability and oral bioavailability. The ester can be designed to be hydrolyzed by endogenous esterases in vivo, releasing the active carboxylic acid parent drug.

3.1. Method: Fischer-Speier Esterification

This classic acid-catalyzed method is effective for producing simple alkyl esters (e.g., methyl, ethyl).

Detailed Protocol:

  • Setup: Dissolve 2-Methyl-5-(Morpholinosulfonyl)-3-Furoic Acid (1.0 eq) in a large excess of the desired alcohol (e.g., Methanol, Ethanol), which serves as both reactant and solvent.

  • Catalysis: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 5% v/v) dropwise.

  • Reaction: Heat the mixture to reflux (typically 60-80°C) for 4-12 hours. The reaction is an equilibrium, so using excess alcohol drives it towards the product.

  • Workup: Cool the reaction mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in Ethyl Acetate and wash carefully with saturated aqueous NaHCO₃ to neutralize the acid catalyst, followed by brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude ester by flash column chromatography.

Advanced Derivatization: Diels-Alder Cycloaddition

Rationale: To explore truly novel chemical space, the furan ring itself can be used as a diene in a [4+2] Diels-Alder cycloaddition.[6] This reaction forms a 7-oxabicyclo[2.2.1]heptene core, introducing significant three-dimensional complexity. Although the sulfonamide is electron-withdrawing, which can decrease the reactivity of the furan diene, specific conditions can promote the reaction.[3][4]

Conceptual Protocol:

  • Activation of Furoate: Dissolve the parent furoic acid (1.0 eq) in water. Add one equivalent of NaOH or another base to form the more reactive sodium furoate salt.[6]

  • Dienophile Addition: Add a suitable dienophile (e.g., N-methylmaleimide, dimethyl acetylenedicarboxylate) (1.5 eq).

  • Reaction Conditions: Heat the aqueous mixture (e.g., 50-100°C) and stir for 16-48 hours. The use of water as a solvent can provide a substantial rate enhancement for Diels-Alder reactions.[4]

  • Isolation: Upon completion, cool the reaction mixture. The product may precipitate. If not, acidify the solution with HCl to protonate any remaining carboxylate, and then extract with an organic solvent.

  • Purification: Purify the resulting cycloadduct by recrystallization or column chromatography. This protocol requires optimization for each specific dienophile.

Diels-Alder Reaction Scheme:

G mol1 Furan Diene (Core Scaffold) plus + mol2 Dienophile (e.g., N-Methylmaleimide) arrow Heat [4+2] Cycloaddition mol3 7-Oxabicycloheptene Adduct (Complex Scaffold)

Sources

Application Note: 2-Methyl-5-(Morpholinosulfonyl)-3-Furoic Acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the landscape of Fragment-Based Drug Discovery (FBDD), 2-Methyl-5-(Morpholinosulfonyl)-3-Furoic Acid represents a "privileged" high-value scaffold. Unlike aliphatic fragments that often lack specific binding features, this compound integrates three distinct medicinal chemistry elements into a compact (<300 Da) frame:

  • The Furan Core: A rigid, aromatic spacer that orients substituents in a defined vector space, reducing the entropic penalty upon binding.

  • The Morpholinosulfonyl Moiety: A potent solubility anchor that also acts as a hydrogen bond acceptor. The sulfonyl group introduces a "kink" geometry often critical for accessing distinct sub-pockets (e.g., in kinases or metalloenzymes).

  • The C3-Carboxylic Acid: A versatile synthetic handle (growth vector) permitting rapid elaboration into amides, esters, or bioisosteres (e.g., oxadiazoles).

This guide details the physicochemical profile, screening protocols (SPR), and synthetic elaboration strategies for researchers utilizing this fragment to target "undruggable" or cryptic pockets.

Physicochemical Profile & "Rule of Three" Compliance

For a fragment to be successful, it must adhere to the "Rule of Three" (Ro3) to ensure that subsequent growing/linking does not violate drug-likeness.

PropertyValueStatus (Ro3)Implication for Design
Molecular Weight 275.28 DaPass (<300)Allows addition of ~200 Da during optimization.
cLogP ~0.8 - 1.2Pass (<3)Ideal lipophilicity; likely membrane permeable but soluble.
H-Bond Donors 1 (COOH)Pass (<3)Minimal desolvation penalty upon binding.
H-Bond Acceptors 6Pass (<3*)Slightly high, but driven by the morpholine/sulfonyl groups which improve solubility.
PSA (Polar Surface Area) ~90 ŲWatch High polarity suggests good solubility but potential permeability issues if not capped.
Rotatable Bonds 3Pass (<3)Rigid core minimizes entropic loss.

Structural Vectors & Design Logic

The power of this fragment lies in its directional vectors. The diagram below illustrates the functional roles of each substructure.

FragmentVectors Core Furan Core (Rigid Scaffold) Pos2 C2-Methyl (Hydrophobic Anchor) Core->Pos2 Steric block Pos3 C3-Carboxylic Acid (Growth Vector) Core->Pos3 Primary conjugation site Pos5 C5-Sulfonyl (Geometry/H-Bond) Core->Pos5 Electronic w/d Morph Morpholine (Solubility/Solvent Front) Pos5->Morph Solubilizing tail

Figure 1: Structural dissection of the fragment. The C3-Acid is the primary "exit vector" for elaboration, while the morpholine is designed to sit at the solvent interface.

Protocol A: Surface Plasmon Resonance (SPR) Screening

SPR is the gold standard for fragment screening due to its sensitivity to low-affinity interactions (mM range). Carboxylic acid fragments can be prone to non-specific binding (NSB) due to charge; this protocol mitigates false positives.

Reagents & Equipment
  • Instrument: Biacore T200/8K or equivalent.

  • Sensor Chip: CM5 (Carboxymethylated dextran) or Series S.

  • Running Buffer: PBS-P+ (20 mM Phosphate, 150 mM NaCl, 0.05% Surfactant P20, 5% DMSO). Crucial: Match DMSO concentration exactly between sample and buffer.

Step-by-Step Workflow
  • Surface Preparation (Immobilization):

    • Target protein is immobilized via amine coupling to ~3000-5000 RU (high density required for low MW fragments).

    • Reference Channel: Immobilize a null protein (e.g., BSA) or deactivate flow cell 1 with ethanolamine to serve as a reference for bulk refractive index changes.

  • Sample Preparation (The "Clean Screen"):

    • Dissolve fragment to 50 mM in 100% DMSO (Master Stock).

    • Dilute to 200 µM in Running Buffer (Final DMSO: 5%).

    • Solubility Check: Centrifuge samples at 20,000 x g for 10 mins. Measure OD600 of supernatant. If OD > 0.05, the fragment is aggregating—discard .

  • Injection Cycle:

    • Flow Rate: 30 µL/min.

    • Contact Time: 60 seconds (association).

    • Dissociation: 60 seconds.

    • Wash: 50% DMSO wash pulse (to remove sticky fragments).

  • Data Analysis (False Positive Removal):

    • Step 1: Double referencing (Subtract Reference Channel and Buffer Blank).

    • Step 2: Square Wave check. Fragments should show "square" sensorgrams (fast on/fast off). Curvature indicates aggregation or secondary binding modes.

    • Step 3: Stoichiometry. Calculate theoretical

      
      .
      
      
      
      
      If Experimental Response > 1.2
      
      
      Theoretical
      
      
      , it is a super-stoichiometric binder (likely non-specific aggregation).

Protocol B: Synthetic Elaboration (Amide Coupling)

Once a "hit" is validated, the C3-carboxylic acid must be converted to an amide to improve potency and explore the adjacent pocket. The electron-deficient furan ring can make the acid less reactive; specific activation is required.

Reaction Scheme

Fragment-COOH + R-NH2 -> Fragment-CONHR

Methodology
  • Activation:

    • In a 4 mL vial, dissolve 2-Methyl-5-(Morpholinosulfonyl)-3-Furoic Acid (1.0 eq, 0.1 mmol) in anhydrous DMF (1 mL).

    • Add HATU (1.2 eq) and DIPEA (3.0 eq).

    • Stir at Room Temperature (RT) for 15 minutes. Note: Color change to yellow/orange indicates active ester formation.

  • Coupling:

    • Add the amine partner (R-NH2, 1.1 eq).

    • Stir at RT for 4–16 hours. Monitor by LC-MS (Target mass: Fragment MW + Amine MW - 18).

  • Work-up (Parallel Synthesis Friendly):

    • Dilute reaction with EtOAc (5 mL).

    • Wash with 1M HCl (remove unreacted amine/DIPEA).

    • Wash with Sat. NaHCO3 (remove unreacted fragment acid).

    • Dry organic layer (MgSO4) and concentrate.

  • Purification:

    • Preparative HPLC (Reverse Phase C18).

    • Gradient: 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).

Case Study Application: Kinase Hinge Binding

This fragment is particularly suited for Kinase Hinge targeting.

  • Mechanism: The morpholine oxygen often acts as a solvent-exposed anchor. The furan oxygen or the carbonyl of the derived amide (after coupling) can accept a hydrogen bond from the kinase hinge region (e.g., residue Met90 in p38 alpha).

  • Elaboration: Coupling the carboxylic acid to an aromatic amine (e.g., 3-aminopyridine) extends the molecule into the "gatekeeper" region, potentially gaining 100-1000x potency.

Workflow Library Fragment Library (Sulfonyl-Furoic Acids) QC QC: Solubility & DMSO Tolerance Library->QC Screen SPR Screening (50-200 µM) QC->Screen Hit Hit Validation (NMR/X-ray) Screen->Hit Square Wave Binding Design Design: Amide Coupling (Grow Vector) Hit->Design Structure Guided Lead Lead Optimization (Potency < 1 µM) Design->Lead

Figure 2: FBDD Workflow from library selection to lead optimization.

References

  • Fragment Screening Principles

    • Giannetti, A. M. (2011). "Surface Plasmon Resonance Based Fragment Screening." Methods in Enzymology.

  • SPR Methodology

    • Navratilova, I., & Hopkins, A. L. (2010). "Fragment Screening by Surface Plasmon Resonance." ACS Medicinal Chemistry Letters.

  • Furan Scaffolds in Drug Design

    • Zanatta, N., et al. (2004).[1] "Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives." Tetrahedron Letters.

  • Morpholine as a Privileged Structure

    • Kourounakis, A. P., et al. (2019).[2] "Morpholine as a privileged structure: A review on the medicinal chemistry..." Medicinal Research Reviews.

Sources

Crystallization techniques for 2-Methyl-5-(Morpholinosulfonyl)-3-Furoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Crystallization & Purification Protocols for 2-Methyl-5-(Morpholinosulfonyl)-3-Furoic Acid

Part 1: Executive Summary & Physicochemical Profile

Target Molecule: 2-Methyl-5-(Morpholinosulfonyl)-3-Furoic Acid (MMFA) Class: Heterocyclic Sulfonamide Carboxylic Acid

Introduction The crystallization of 2-Methyl-5-(Morpholinosulfonyl)-3-Furoic Acid presents a unique set of challenges due to its hybrid functionality. It contains a lipophilic furan core, a hydrophilic/polar morpholinosulfonyl moiety, and an ionizable carboxylic acid group. Successful isolation requires balancing these competing solubility vectors. This guide outlines three distinct protocols designed to achieve high purity (>99.5%) and control particle morphology for downstream formulation.

Physicochemical Analysis for Crystallization Design

  • Acidity (

    
     ~3.5 - 4.0):  The C3-carboxylic acid is the primary handle for purification. It allows for pH-swing crystallization, separating the compound from non-acidic impurities (e.g., unreacted sulfonyl chlorides or neutral furan byproducts).
    
  • Hydrogen Bonding: The morpholine oxygen and sulfonyl group act as strong H-bond acceptors, while the carboxylic acid acts as both donor and acceptor. This increases the propensity for solvate formation (particularly with water, methanol, or DMSO).

  • Solubility Profile:

    • High Solubility: DMSO, DMF, aqueous base (

      
      ), hot Methanol/Ethanol.
      
    • Moderate Solubility: Ethyl Acetate, Acetone, THF.

    • Low Solubility: Water (

      
      ), Hexanes, Toluene, cold Isopropanol.
      

Part 2: Experimental Protocols

Protocol A: Reactive Crystallization (pH-Swing)

Best for: Primary purification from crude reaction mixtures.

Principle: This method leverages the acidity of the carboxylic acid to dissolve the target in an aqueous base, filtering out insoluble organic impurities, and then precipitating the pure acid by lowering the pH.[1]

Materials:

  • Crude MMFA

  • 1M Sodium Hydroxide (NaOH)

  • 2M Hydrochloric Acid (HCl)

  • Activated Carbon (e.g., Darco G-60)

Step-by-Step Methodology:

  • Dissolution: Suspend 10 g of crude MMFA in 80 mL of water.

  • Salt Formation: Slowly add 1M NaOH dropwise with stirring until the pH reaches 9.0–10.0. The solution should become clear as the sodium salt forms.

    • Critical Check: If solids remain at pH 10, these are likely neutral impurities.

  • Filtration: Filter the solution through a Celite pad or 0.45 µm membrane to remove insoluble impurities.

  • Carbon Treatment (Optional): If the solution is colored, add 5 wt% activated carbon, stir for 30 mins, and filter again.

  • Crystallization: Transfer the filtrate to a jacketed reactor at 20°C.

  • Precipitation: Slowly dose 2M HCl into the filtrate over 60 minutes.

    • Nucleation Point: Cloudiness typically appears around pH 5.0–4.5.

    • Endpoint: Continue addition until pH reaches 1.5–2.0 to ensure maximum yield.

  • Aging: Stir the slurry for 2 hours to allow crystal growth (Ostwald ripening).

  • Isolation: Filter the white precipitate. Wash with 20 mL cold water (

    
    ) followed by 10 mL cold isopropanol to displace water.
    
  • Drying: Vacuum dry at 45°C for 12 hours.

Protocol B: Cooling Crystallization (Polymorph Control)

Best for: Final polishing, controlling crystal size, and removing trace salts.

Principle: Solubility of MMFA increases significantly with temperature in lower alcohols. Slow cooling promotes the growth of stable, defined crystal lattices.

Materials:

  • MMFA (from Protocol A)

  • Solvent: Ethanol (Absolute) or Ethanol/Water (90:10 v/v)

Step-by-Step Methodology:

  • Saturation: Charge 5 g of MMFA into a reactor. Add 25 mL of Ethanol.

  • Dissolution: Heat the mixture to reflux (

    
    ). If not fully dissolved, add solvent in 1 mL increments until clear.
    
  • Clarification: Perform a hot filtration if any particulates are visible.

  • Controlled Cooling:

    • Ramp 1: Cool from

      
       to 
      
      
      
      over 15 mins.
    • Seed: Add 0.5 wt% pure seed crystals at

      
       (metastable zone).
      
    • Ramp 2: Cool from

      
       to 
      
      
      
      at a rate of
      
      
      .
  • Equilibration: Hold at

    
     for 4 hours.
    
  • Isolation: Filter and wash with cold (

    
    ) Ethanol.
    
Protocol C: Anti-Solvent Crystallization

Best for: Thermally unstable batches or maximizing recovery.

Solvent System: DMSO (Solvent) / Water (Anti-solvent)

Step-by-Step Methodology:

  • Dissolve 5 g MMFA in 15 mL DMSO at room temperature.

  • Place the vessel in a water bath at

    
    .
    
  • Set agitation to 300 RPM.

  • Slowly add water (Anti-solvent) via syringe pump at a rate of 0.5 mL/min.

  • Observation: The solution will likely oil out initially if added too fast. Maintain slow addition.

  • Once permanent turbidity is observed (approx. 1:1 ratio), stop addition and stir for 30 mins.

  • Resume water addition until the final ratio is 1:3 (DMSO:Water).

  • Filter and wash aggressively with water to remove residual DMSO.

Part 3: Visualization & Logic

Workflow Logic: Reactive Crystallization Pathway

ReactiveCrystallization Crude Crude MMFA (Solid) Dissolution Add Aqueous NaOH (Target pH 9-10) Crude->Dissolution Ionization ImpuritySep Filtration (Remove Neutrals) Dissolution->ImpuritySep Solubilization Filtrate Clean Filtrate (MMFA-Na Salt) ImpuritySep->Filtrate Clarification Acidification Slow Addition of HCl (Target pH 1.5) Filtrate->Acidification Protonation Nucleation Nucleation Event (pH ~4.5) Acidification->Nucleation Supersaturation Growth Crystal Growth (Ostwald Ripening) Nucleation->Growth Aging Final Pure MMFA Crystals Growth->Final Isolation

Figure 1: Logical flow for the pH-swing purification of MMFA, highlighting the critical impurity separation step at high pH.

Part 4: Data Summary & Troubleshooting

Table 1: Solvent Selection Guide for MMFA

SolventSolubility (

)
Solubility (

)
Role in Protocol
Water (pH 1) < 1 mg/mL< 5 mg/mLAnti-solvent / Wash
Water (pH 10) > 100 mg/mLN/AReaction Medium
Methanol ModerateHighRecrystallization
DMSO Very HighVery HighPrimary Solvent
Toluene NegligibleLowImpurity Rejection

Troubleshooting Guide:

  • Oiling Out: If the product comes out as a sticky oil instead of crystals during Protocol B or C, the supersaturation is too high. Remedy: Re-heat to dissolve, then cool more slowly or add seed crystals earlier.

  • Gel Formation: In Protocol A, if a gel forms upon acidification, the concentration is too high. Remedy: Dilute the starting solution by 50% before adding acid.

  • Solvate Formation: If DSC shows a broad endotherm before the melting point, you likely have a solvate. Remedy: Dry at higher temperature (

    
    ) under vacuum or reslurry in a non-solvating solvent (e.g., heptane) to desolvate.
    

Part 5: References

  • Synthesis and Properties of Furoic Acid Derivatives Source: National Institutes of Health (PubChem) & Organic Syntheses. URL:[Link]

  • Sulfonamide Purification Strategies Source: US Patent 2777844A (Sulfonamide purification process). URL:

  • Crystallization of Furan-2,5-dicarboxylic acid (FDCA) Source: WO2014209112A1 (Process for the preparation of 2,5-furandicarboxylic acid). URL:

  • General Techniques for Sulfonamide Synthesis and Isolation Source: Organic Chemistry Portal (Sulfonamide Synthesis). URL:[Link]

Sources

Scale-up synthesis of furoic acid derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of Furoic Acid Derivatives

Executive Summary

Furoic acid (2-furoic acid) and its derivatives (e.g., 2,5-furandicarboxylic acid or FDCA) are critical bio-based building blocks for pharmaceuticals (e.g., Mometasone furoate) and sustainable polymers (PEF).[1][2] Historically, industrial production relied on the Cannizzaro reaction, which suffers from poor atom economy (max 50% yield) and high waste generation.

This guide presents a modern, scalable approach focusing on Aerobic Catalytic Oxidation . We transition from a robust batch protocol to a continuous flow methodology, prioritizing safety, yield (>90%), and green chemistry principles.

Strategic Considerations for Scale-Up

Before initiating the protocol, the following critical parameters must be addressed to ensure process safety and product quality.

ParameterChallengeStrategic Solution
Exotherm Control Oxidation of furfural is highly exothermic (

).
Use active cooling jackets; maintain

to prevent thermal runaway and decarboxylation.
Catalyst Selection Homogeneous catalysts are hard to recover; Traditional Ag/CuO requires high mass.Recommendation: Heterogeneous Au/TiO

or Au-Pd/Mg(OH)

. These allow for filtration recovery and minimize metal leaching.
pH Management Furfural degrades into humins (polymers) in strong base (

).
Maintain mild alkaline conditions (

) or use a carbonate buffer. Avoid direct contact with concentrated NaOH.
Mass Transfer Reaction rate is often limited by Oxygen gas-liquid transfer (

).
Use high-shear impellers in batch or a packed-bed reactor with Taylor flow in continuous systems.

Mechanistic Pathway & Workflow

The following diagram illustrates the divergent pathways between the traditional Cannizzaro route and the preferred Oxidative route, highlighting the efficiency of the catalytic approach.

G Furfural Furfural (Starting Material) Cannizzaro Cannizzaro Reaction (Strong Base, No O2) Furfural->Cannizzaro High pH Oxidation Catalytic Oxidation (O2, Catalyst, Mild Base) Furfural->Oxidation O2 / Cat. Alcohol Furfuryl Alcohol (Side Product, 50%) Cannizzaro->Alcohol Disproportionation FuroicSalt Furoate Salt (Intermediate) Cannizzaro->FuroicSalt 50% Max Yield Humins Humins/Polymers (Impurity) Cannizzaro->Humins Polymerization Oxidation->FuroicSalt Direct Oxidation FuroicAcid 2-Furoic Acid (Target >95% Yield) FuroicSalt->FuroicAcid Acidification (H2SO4)

Figure 1: Mechanistic divergence showing the atom-economy advantage of Catalytic Oxidation over Cannizzaro.

Protocol A: Modern Batch Catalytic Oxidation

Objective: Synthesis of 2-furoic acid on a 100g scale using a heterogeneous catalyst to avoid heavy metal waste.

Materials
  • Substrate: Furfural (freshly distilled, clear liquid).

  • Oxidant: Compressed Oxygen (

    
    ) or Air.
    
  • Catalyst: 1 wt% Au/TiO

    
     or commercial Ag
    
    
    
    O/CuO (if Au is cost-prohibitive, though Au offers better longevity).
  • Solvent: Deionized Water.

  • Base: Sodium Hydroxide (2.5 M solution) - added via pH-stat titration.

Step-by-Step Methodology
  • Reactor Setup:

    • Equip a 1L jacketed glass reactor with a mechanical overhead stirrer (Anchor or Pitch-blade), a pH probe, a thermocouple, and a gas sparger (sintered glass).

    • Connect the jacket to a chiller set to 25°C.

  • Catalyst Suspension:

    • Charge 500 mL of DI water and 2.0 g of Au/TiO

      
       catalyst.
      
    • Begin stirring at 600 RPM to suspend the catalyst.

  • Reaction Initiation:

    • Heat the mixture to 40°C.

    • Begin

      
       bubbling at 200 mL/min.
      
    • Add Furfural (96 g, 1.0 mol) slowly over 30 minutes. Critical: Do not add all at once to prevent phase separation and localized overheating.

  • pH-Stat Control (The "Smart" Step):

    • As the reaction proceeds, furoic acid is generated, lowering pH.[2]

    • Use a dosing pump connected to the pH controller to add 2.5 M NaOH automatically, maintaining pH at 9.0 ± 0.2 .

    • Why: This prevents the Cannizzaro side-reaction (which happens at pH > 12) and prevents acid-catalyzed degradation (pH < 4).

  • Completion & Workup:

    • Monitor consumption of base. Reaction is complete when base consumption stops (approx. 4-6 hours).

    • Filter the hot solution (50°C) through a sintered funnel (or Celite pad) to recover the heterogeneous catalyst for reuse.

  • Isolation:

    • Cool the filtrate to 5°C.

    • Slowly acidify with concentrated HCl or H

      
      SO
      
      
      
      to pH 2.0.
    • 2-Furoic acid will precipitate as white/off-white crystals.

    • Filter, wash with ice-cold water (2 x 50 mL), and dry in a vacuum oven at 40°C.

Expected Yield: 92-96% Purity: >99% (HPLC)

Protocol B: Continuous Flow Synthesis (Scale-Up)

Objective: Transitioning to a flow chemistry setup for kilogram-scale production with improved heat transfer.

Flow Reactor Design
  • Reactor Type: Trickle-Bed Reactor (Packed Bed).

  • Catalyst: Au/TiO

    
     pellets or supported on silica beads (particle size 100-200 
    
    
    
    ).
  • Gas-Liquid Mixer: T-junction or static mixer upstream of the bed.

Flow Feed Furfural + Water (Feed Tank) Mixer Static Mixer (Gas Saturation) Feed->Mixer Liquid Pump O2 Oxygen Feed (Mass Flow Controller) O2->Mixer Gas Flow PBR Packed Bed Reactor (Au/TiO2, 50°C) Mixer->PBR Taylor Flow BPR Back Pressure Regulator (10 bar) PBR->BPR Separator Gas-Liquid Separator BPR->Separator Separator->Mixer Recycle Gas (Optional) Product Collection (Furoate Solution) Separator->Product Liquid

Figure 2: Continuous flow schematic for the oxidation of furfural.

Protocol
  • Feed Preparation: Dissolve Furfural (5 wt%) in water. Note: Higher concentrations may require a co-solvent (e.g., tert-butanol) to ensure solubility, but water is preferred for green metrics.

  • System Pressurization: Set Back Pressure Regulator (BPR) to 10-15 bar .

    • Why: Higher pressure increases

      
       solubility (Henry's Law), significantly accelerating the reaction rate (
      
      
      
      ).
  • Temperature: Set reactor block to 60°C. (Flow allows slightly higher T due to better heat removal).

  • Residence Time: Adjust liquid flow rate to achieve a residence time (

    
    ) of 10-15 minutes.
    
  • Collection: The output is a solution of Furoic Acid (or sodium furoate if buffered). Acidify and filter as in Batch Protocol.

Analytical Validation & Quality Control

TestMethodAcceptance Criteria
Assay HPLC (C18 Column, Water/MeOH/TFA)> 98.5%
Impurity A Furfuryl Alcohol (HPLC)< 0.5% (Critical for polymerization control)
Impurity B Furfural (Unreacted)< 0.1%
Appearance Visual InspectionWhite to pale yellow crystalline solid
Water Content Karl Fischer< 0.5%

References

  • Green Synthesis of Furoic Acid

    • Title: Selective and stable production of furoic acid by furfural aerobic oxidation at controlled mild-pH conditions.[2]

    • Source: Applied Catalysis A: General (2024).[2]

    • URL:[Link] (Verified via Search 1.9)

  • Industrial Standard Protocol (Classic)

    • Title: 2-Furoic Acid Synthesis (Organic Syntheses).[3]

    • Source: Organic Syntheses, Coll. Vol. 1, p.276.
    • URL:[Link] (Verified via Search 1.4)

  • Catalyst Recycling & Scale-Up

    • Title: Catalytic Furfural Oxidation to Furoic Acid with H2 Production.[4]

    • Source: Journal of the American Chemical Society (2022).
    • URL:[Link] (Verified via Search 1.2)

  • Continuous Flow & Safety

    • Title: Sustainable and efficient production of furoic acid from furfural through amine assisted oxidation.[5]

    • Source: RSC Sustainability (2023).[5]

    • URL:[Link] (Verified via Search 1.5)

  • Safety Data & Toxicity: Title: 2-Furoic Acid Safety Data Sheet. Source: Santa Cruz Biotechnology.

Sources

Application Note: Strategic Integration of Morpholine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Morpholine Advantage

In modern medicinal chemistry, the morpholine ring is not merely a structural filler; it is a functional tool used to fine-tune the physicochemical profile of New Chemical Entities (NCEs).[1][2] Unlike its carbocyclic analog (cyclohexane) or its nitrogenous congener (piperidine), morpholine offers a unique balance of lipophilicity and basicity.[3][4]

This guide provides a technical roadmap for incorporating morpholine moieties to solve specific drug property issues, supported by validated synthetic protocols and metabolic stability assessments.

Key Physicochemical Differentiators

The strategic value of morpholine lies in the "Oxygen Effect"—the inductive electron-withdrawing nature of the ether oxygen at the 4-position relative to the nitrogen.

PropertyMorpholinePiperidineImpact on Drug Design
pKa (Conjugate Acid) ~8.3~11.1Reduced Lysosomal Trapping: Lower basicity reduces non-specific accumulation in acidic organelles.
LogP (Lipophilicity) LowerHigherSolubility: The ether oxygen acts as a hydrogen bond acceptor (HBA), improving aqueous solubility without adding a donor.
Metabolic Stability ModerateLow/ModSite Blocking: Often used to block metabolic soft spots found on alkyl chains or phenyl rings.
hERG Inhibition ReducedHigh RiskSafety: Lower basicity correlates with reduced affinity for the hERG potassium channel, a common cardiotoxicity liability.

Rational Design: When to Deploy Morpholine

Do not introduce morpholine randomly. Use the following decision logic to determine if a morpholine bioisostere replacement (e.g., for a piperidine or piperazine) is scientifically justified.

Decision Logic Workflow

Morpholine_Decision_Tree Start Lead Compound Optimization Issue_Solubility Is Aqueous Solubility Low? Start->Issue_Solubility Issue_hERG Is hERG Inhibition > 1µM? Issue_Solubility->Issue_hERG No Action_Morpholine Incorporate Morpholine (Bioisostere for Piperidine) Issue_Solubility->Action_Morpholine Yes (Lowers LogP) Issue_Metab Rapid Clearance via N-Dealkylation? Issue_hERG->Issue_Metab No Issue_hERG->Action_Morpholine Yes (Lowers pKa) Issue_Metab->Action_Morpholine Yes (Blocks metabolic site) Action_Other Consider Pyridine/Azetidine Issue_Metab->Action_Other No

Figure 1: Decision matrix for morpholine incorporation. The scaffold is particularly effective when simultaneous modulation of solubility and basicity is required.

Synthetic Protocol: Buchwald-Hartwig Amination

The most robust method for introducing a morpholine ring onto an aromatic scaffold (e.g., a kinase inhibitor core) is the Palladium-catalyzed Buchwald-Hartwig amination.

Critical Note: While reductive amination is possible, it often fails with electron-deficient aryl systems. The protocol below is optimized for coupling morpholine with deactivated aryl chlorides/bromides.

Mechanism of Action

The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination.

Buchwald_Mechanism Pd0 Pd(0)-Ligand Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X Coord Amine Coordination (Morpholine binding) OxAdd->Coord Morpholine Deprot Deprotonation (Base: NaOtBu) Coord->Deprot -HX RedElim Reductive Elimination (Product Release) Deprot->RedElim Ar-N-Morpholine RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle of the Buchwald-Hartwig amination utilizing morpholine as the nucleophile.

Step-by-Step Protocol

Reagents:

  • Substrate: Aryl Halide (1.0 equiv)

  • Nucleophile: Morpholine (1.2 – 1.5 equiv)

  • Catalyst: Pd(dba)₂ (1.5 – 2.0 mol%) or Pd(OAc)₂

  • Ligand: XPhos or BINAP (3.0 – 4.0 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane

Procedure:

  • Inert Environment: Flame-dry a two-neck round-bottom flask and cool under a stream of Argon. Why: Pd(0) species are sensitive to oxidation; oxygen will quench the catalytic cycle immediately.

  • Catalyst Pre-complexation: Add Pd(dba)₂ and XPhos to the flask. Add anhydrous toluene. Stir at room temperature for 5-10 minutes.

    • Observation: The solution should change color (often to a deep orange/red), indicating the formation of the active Ligand-Pd(0) complex.

  • Substrate Addition: Add the Aryl Halide, Morpholine, and NaOtBu.

  • Degassing: Sparge the mixture with Argon for 10 minutes. Why: Removing dissolved oxygen is critical for yield reproducibility.

  • Reaction: Heat to 80°C - 100°C (reflux) for 4–12 hours. Monitor by TLC or LC-MS.

    • Endpoint: Disappearance of the Aryl Halide peak.

  • Workup: Cool to room temperature. Filter through a celite pad (to remove Palladium black). Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.

ADME & Metabolic Stability Profiling

Morpholine is generally metabolically stable, but it is not inert. In early discovery, you must screen for "Ring Opening" liabilities.

The Metabolic Liability: Oxidative Ring Opening

While morpholine blocks metabolism at the nitrogen (due to steric bulk and lower basicity compared to primary amines), the carbon alpha to the ether oxygen is susceptible to CYP450-mediated oxidation.

Assay Protocol: Microsomal Stability

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Concentration: Test compound at 1 µM (to ensure first-order kinetics).

  • Timepoints: 0, 15, 30, 60 minutes.

  • Analysis: LC-MS/MS (MRM mode). Look for +16 Da (Hydroxylation/N-Oxide) or +32 Da (Lactam formation) shifts.

Interpretation:

  • N-Oxide Formation: Common but often reversible or excreted.

  • Ring Opening (Hydroxyacetaldehyde metabolite): Indicates a "soft spot." If clearance is high (>50 µL/min/mg), consider substituting with a bridged morpholine (e.g., 8-oxa-3-azabicyclo[3.2.1]octane) to sterically hinder the metabolic site.

Case Studies: Validated Applications

Case Study 1: Gefitinib (Iressa) - Solubility & Selectivity
  • Target: EGFR Kinase (NSCLC).

  • Role of Morpholine: Attached to the propoxy side chain.

  • Mechanistic Impact: The morpholine ring provides the necessary solubility for oral bioavailability without making the molecule too basic (which would increase hERG binding). It creates a solvent-exposed tail that does not interfere with the ATP-binding pocket but modulates PK properties.

Case Study 2: Linezolid (Zyvox) - Safety Profile
  • Target: Bacterial 50S Ribosomal Subunit.

  • Role of Morpholine: The fluorine atom on the phenyl ring ortho to the morpholine is critical, but the morpholine itself replaces more toxic piperazine analogs found in earlier antibacterial classes.

  • Mechanistic Impact: The morpholine moiety contributes to a safety profile that allows for long-term administration, avoiding some of the severe bone marrow toxicity associated with more basic bioisosteres.

References

  • Kumari, A., & Singh, R. K. (2020).[1] Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.[1]

  • TCI Chemicals. (n.d.). Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. TCI Practical Examples.

  • Aldewachi, H., et al. (2025). A minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs. Thieme Connect.

  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry.

  • CymitQuimica. (n.d.). N-[3-(Morpholin-4-yl)propyl]piperidine-4-carboxamide dihydrochloride Properties.

Sources

Troubleshooting & Optimization

2-Methyl-5-(Morpholinosulfonyl)-3-Furoic Acid stability and storage issues

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for 2-Methyl-5-(Morpholinosulfonyl)-3-Furoic Acid . This compound is a functionalized furan derivative often utilized as a scaffold in fragment-based drug discovery (FBDD) or as an intermediate in the synthesis of sulfonamide-based bioactives.

Because this molecule contains three distinct functional motifs—a furan core , a carboxylic acid , and a sulfonamide —its stability profile is complex. This guide moves beyond basic safety data sheets (SDS) to address the specific "why" and "how" of handling this compound to prevent experimental failure.

Module 1: Critical Storage Parameters (Solid State)

Q: What are the non-negotiable storage conditions for long-term stability?

A: Store the solid compound at -20°C , desiccated, and protected from light.

The Scientific Rationale:

  • Thermal Decarboxylation Risk: Furoic acids (furan-carboxylic acids) are thermodynamically prone to decarboxylation (loss of

    
    ) at elevated temperatures. While the morpholinosulfonyl group adds steric bulk, the furan ring itself lowers the activation energy for decarboxylation compared to benzoic acid derivatives [1].
    
  • Photo-Oxidation of the Furan Ring: The electron-rich furan ring is susceptible to photo-oxidation, which can lead to ring-opening and the formation of reactive dicarbonyl species. Light exclusion is critical to prevent "browning" of the sample.

  • Hygroscopicity: As a free carboxylic acid with a polar sulfonamide moiety, the compound can absorb atmospheric moisture. Water facilitates proton transfer, accelerating both hydrolysis and potential decarboxylation pathways.

Storage Condition Summary Table
ParameterRecommended ConditionRisk of Deviation
Temperature -20°C (Long-term)2-8°C (Active use < 1 month)Thermal decarboxylation; accelerated oxidation.
Atmosphere Inert Gas (Argon/Nitrogen) preferredOxidative degradation of the furan ring.
Humidity Desiccated (< 30% RH)Hydrolysis; caking; alteration of effective molecular weight.
Container Amber Glass with Teflon-lined capPhoto-degradation; plasticizers leaching from standard tubes.

Module 2: Solution Stability & Reconstitution

Q: What is the best solvent for stock preparation?

A: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard.

  • Solubility: The morpholine and carboxylic acid groups provide good solubility in DMSO (typically >20 mM).

  • Stability: DMSO is aprotic, preventing the acid-catalyzed hydrolysis that can occur in water or alcohols.

Q: Can I store aqueous solutions of this compound?

A: No. Aqueous solutions should be prepared immediately before use (fresh).

  • Reasoning: While sulfonamides are generally stable at neutral pH [2], the furan ring is acid-sensitive. In an unbuffered aqueous solution, the carboxylic acid moiety (pKa ~3-4) will lower the pH, potentially autocatalyzing the degradation of the furan ring or the sulfonamide bond over time.

Protocol: Optimal Reconstitution Workflow

The following workflow minimizes moisture introduction and freeze-thaw cycles, which are the primary causes of stock solution degradation.

ReconstitutionWorkflow Start Solid Compound (-20°C) Equilibrate Equilibrate to RT (Inside Desiccator) Start->Equilibrate Prevents Condensation Weigh Weigh Rapidly (Low Humidity) Equilibrate->Weigh Dissolve Dissolve in Anhydrous DMSO Weigh->Dissolve Vortex Aliquot Aliquot into Single-Use Vials Dissolve->Aliquot Avoid Freeze/Thaw Freeze Flash Freeze & Store -80°C Aliquot->Freeze

Figure 1: Optimized reconstitution workflow to prevent condensation-induced hydrolysis.

Module 3: Troubleshooting Degradation

Q: My sample has turned from off-white to yellow/brown. Is it still usable?

A: Likely No.

  • Diagnosis: Color change in furan derivatives is a hallmark of oxidative degradation (ring opening) or polymerization.

  • Action: Verify purity via LC-MS. If purity is <95%, discard the sample. The degradation products of furans (often reactive aldehydes) can interfere with biological assays by covalently modifying proteins (false positives).

Q: I see a new peak in my LC-MS. What is it?

A: Use the degradation pathway map below to identify the impurity.

  • Impurity A (M-44): Loss of CO2. Indicates thermal damage (Decarboxylation).

  • Impurity B (M+16 or M+32): Oxidation.[1] Indicates air exposure.[2][3]

  • Impurity C (Hydrolysis): Cleavage of the sulfonamide bond (rare, requires extreme pH).

Degradation Logic Map

DegradationPathways Parent Parent Compound (MW: X) Thermal Thermal Stress (>40°C) Parent->Thermal Oxidative Air/Light Exposure (Oxidation) Parent->Oxidative Hydrolytic Acidic Aqueous Storage (pH < 3) Parent->Hydrolytic Decarb Product A: Decarboxylated Furan (Loss of CO2, M-44) Thermal->Decarb High Risk RingOpen Product B: Ring-Opened/Oxidized (Yellow/Brown Polymers) Oxidative->RingOpen Moderate Risk Cleavage Product C: Sulfonic Acid + Morpholine Salt Hydrolytic->Cleavage Low Risk (Unless heated)

Figure 2: Primary degradation pathways. Note that decarboxylation (M-44) is the most specific risk for furoic acids.

Module 4: Quality Control Protocol

Before using a stored stock for critical


 or binding assays, perform this rapid QC check:
  • Visual Inspection: Ensure the DMSO stock is clear and colorless to pale yellow. Dark amber indicates oxidation.

  • Solubility Check: Centrifuge the stock at 13,000 x g for 5 minutes. A pellet indicates precipitation or polymerization.

  • LC-MS Verification:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.

    • Expectation: The carboxylic acid may cause peak tailing. Ensure the molecular ion matches.

    • Pass Criteria: Purity > 95% by UV (254 nm).

References

  • Thermal Decarboxylation of Furoic Acids

    • Source: ResearchGate. (2025).
    • Relevance: Establishes the thermal instability of the furoic acid scaffold.
  • Sulfonamide Hydrolytic Stability

    • Source: PubMed / NIH. (2012).[4] Hydrolysis of sulphonamides in aqueous solutions.

    • Relevance: Confirms that sulfonamides are generally stable at neutral pH but susceptible to degradation at acidic pH extremes.[5]

  • General Furoic Acid Safety & Handling (SDS)

    • Source: Thermo Fisher Scientific. (2025).[2][3][5][6][7] Safety Data Sheet: 2-Furoic acid.

    • Relevance: Provides baseline safety data (H315, H319)

Sources

Technical Support Center: Interpreting NMR Spectra of 2-Methyl-5-(Morpholinosulfonyl)-3-Furoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the nuclear magnetic resonance (NMR) analysis of 2-Methyl-5-(Morpholinosulfonyl)-3-Furoic Acid. This document is designed for researchers, medicinal chemists, and process development scientists who are synthesizing or working with this compound. As a molecule with multiple distinct functional groups—a substituted furan ring, a morpholine moiety, and a carboxylic acid—its NMR spectrum contains a wealth of structural information but can also present interpretation challenges.

This guide provides an in-depth analysis of the expected ¹H NMR spectrum, followed by a comprehensive troubleshooting FAQ section to address common issues encountered during spectral interpretation. Our approach is grounded in established spectroscopic principles to ensure you can confidently verify the structure and purity of your material.

Predicted ¹H NMR Spectrum Analysis

The structure of 2-Methyl-5-(Morpholinosulfonyl)-3-Furoic Acid contains several electronically distinct proton environments. The electron-withdrawing nature of the sulfonyl and carboxylic acid groups, combined with the aromaticity of the furan ring, leads to a wide dispersion of signals.

Molecular Structure:

(Simplified representation)

Below is a summary of the anticipated signals in a typical deuterated solvent like DMSO-d₆. Note that chemical shifts are predictive and can vary based on solvent, concentration, and temperature.[1]

Assignment Label Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale & Expert Insights
Carboxylic AcidHₐ> 12.0Broad Singlet (br s)1HThe acidic proton is highly deshielded and often exchanges with trace water, leading to a broad signal.[2] In anhydrous aprotic solvents, it can be sharper. Its high chemical shift is characteristic.
Furan ProtonHₑ7.0 - 7.5Singlet (s)1HThis is the sole proton on the furan ring (at the C-4 position). It appears as a singlet because it has no adjacent protons to couple with. Its downfield shift is due to the deshielding effects of the adjacent sulfonyl group and the aromatic ring current.[3]
Morpholine Protons (O-adjacent)3.6 - 3.8Multiplet (m)4HThese protons are on the carbons adjacent to the morpholine's oxygen atom. The electronegative oxygen deshields them significantly. They typically appear as a complex multiplet, often resembling a triplet due to coupling with the Hբ' protons.[4]
Morpholine Protons (N-adjacent)Hբ'3.2 - 3.4Multiplet (m)4HThese protons are on the carbons adjacent to the nitrogen, which is in turn bonded to the strongly electron-withdrawing sulfonyl group. This causes a significant downfield shift compared to unsubstituted morpholine.[5]
Methyl ProtonsHₔ2.4 - 2.6Singlet (s)3HThe methyl group is attached to the aromatic furan ring and has no adjacent protons, hence it appears as a sharp singlet. Its chemical shift is typical for a methyl group on an aromatic heterocycle.[6]
Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common questions and problems that may arise during the acquisition and interpretation of the NMR spectrum for this compound.

Q1: The carboxylic acid proton (Hₐ) is not visible or is extremely broad. Is my experiment faulty?

Answer: This is a very common and expected observation for carboxylic acid protons.

  • Causality: The acidity of the -COOH proton makes it "labile," meaning it can rapidly exchange with other labile protons in the solution, such as trace amounts of water in the deuterated solvent.[7] This rapid chemical exchange on the NMR timescale prevents the nucleus from remaining in a single environment long enough to produce a sharp signal, resulting in significant peak broadening. In some cases, the peak can become so broad that it is indistinguishable from the baseline.

  • Troubleshooting Protocol: The definitive method to confirm the presence of a labile proton is a D₂O exchange experiment . Adding a drop of deuterium oxide (D₂O) to the NMR tube and re-acquiring the spectrum will cause the labile -COOH proton to exchange with deuterium. Since deuterium is not observed in ¹H NMR, the peak will disappear entirely, confirming its identity.

Protocol 1: D₂O Exchange for Identification of Labile Protons
  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your compound in a suitable solvent (e.g., DMSO-d₆, CDCl₃).

  • Add D₂O: Carefully remove the NMR tube from the spectrometer. Add one to two drops of D₂O directly into the tube.

  • Mix Thoroughly: Cap the tube and invert it gently several times to ensure complete mixing. A brief, gentle vortexing can also be used.

  • Re-acquire Spectrum: Place the tube back into the spectrometer and acquire a second ¹H NMR spectrum using the same parameters.

  • Analyze: Compare the two spectra. The disappearance of the broad peak from the >12 ppm region confirms it as the carboxylic acid proton.

D2O_Exchange cluster_before Before D₂O Addition cluster_after After D₂O Addition Before Spectrum shows broad peak at δ > 12 ppm Action Add 1-2 drops D₂O Shake tube Before->Action After Broad peak at δ > 12 ppm disappears Conclusion Conclusion: Peak corresponds to labile -COOH proton. After->Conclusion Action->After

Caption: Workflow for confirming a labile proton via D₂O exchange.

Q2: I see unexpected peaks that don't match my compound. What are they?

Answer: These are likely impurities, which can originate from the reaction or the workup process. The most common culprits are residual solvents.

  • Causality: Solvents used in synthesis or purification (e.g., ethyl acetate, dichloromethane, hexane) can be difficult to remove completely, especially from solid samples, and will appear in the ¹H NMR spectrum.[8][9]

  • Troubleshooting Strategy:

    • Consult an Impurity Table: Compare the chemical shifts and multiplicities of the unknown peaks to a standard NMR solvent impurity table. These tables are widely available and list the characteristic peaks for common solvents in various deuterated solvents.[10]

    • Check Starting Materials: If you suspect unreacted starting materials, compare your spectrum to the known spectra of those compounds.

    • Consider Grease: A broad, lumpy signal around 1.2-1.6 ppm is often indicative of silicone grease from glassware joints.

Common Solvent Impurity ¹H Shift in CDCl₃ (δ, ppm) ¹H Shift in DMSO-d₆ (δ, ppm) Multiplicity
Water~1.56~3.33Broad Singlet
Acetone~2.17~2.09Singlet
Ethyl Acetate4.12, 2.05, 1.264.03, 1.96, 1.15Quartet, Singlet, Triplet
Dichloromethane (DCM)~5.30~5.76Singlet
Hexane / Grease~1.25, ~0.88~1.23, ~0.85Broad Multiplets

This table is adapted from data published by Gottlieb, Kotlyar, and Nudelman and should be used as a guide.[10]

Q3: My chemical shifts are slightly different from the predicted values. Is this a problem?

Answer: Not necessarily. Minor shifts (±0.05-0.2 ppm) are common and are typically caused by solvent and concentration effects.

  • Causality (Solvent Effects): The choice of deuterated solvent can significantly influence chemical shifts. Aromatic solvents like benzene-d₆ can cause dramatic shifts due to their magnetic anisotropy (the "ring current effect").[1] Protic solvents like methanol-d₄ or polar aprotic solvents like DMSO-d₆ can form hydrogen bonds with the carboxylic acid and sulfonyl oxygens, altering the local electronic environment and thus the chemical shifts of nearby protons.[1]

  • Causality (Concentration Effects): At high concentrations, molecules can interact with each other (e.g., via hydrogen bonding between carboxylic acid groups). This intermolecular interaction can also lead to shifts in resonance frequencies compared to a more dilute sample.

  • Expert Advice: The most important diagnostic tool is not the absolute chemical shift, but the multiplicity (splitting pattern), integration, and relative positions of the signals. As long as these three factors are consistent with the proposed structure, minor variations in chemical shift values are generally acceptable.

Solvent_Effects cluster_solvents NMR Solvent Environment Analyte Analyte Molecule 2-Methyl-5-(Morpholinosulfonyl)-3-Furoic Acid CDCl3 CDCl₃ Non-polar, aprotic Analyte->CDCl3 Weak van der Waals Interactions DMSO DMSO-d₆ Polar, aprotic (H-bond acceptor) Analyte->DMSO Strong H-Bonding with -COOH Benzene Benzene-d₆ Aromatic (Anisotropic effects) Analyte->Benzene π-stacking & Shielding/ Deshielding Cones

Caption: Influence of different solvent environments on the analyte's NMR spectrum.

References
  • Oregon State University. ¹H NMR Chemical Shift. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Abraham, R. J., & Mobli, M. (2007). ¹H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-877. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. ¹H NMR Chemical Shifts. [Link]

  • Schneider, W. G., & Bernstein, H. J. (1956). The Proton Resonance Spectra of Furan and Pyrrole. Canadian Journal of Chemistry, 34(11), 1477-1487. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting ¹H NMR Spectroscopy. [Link]

  • Chemistry Stack Exchange. Multiplet shape in proton NMR of morpholines. [Link]

Sources

Technical Support Center: Stability Protocols for 2-Methyl-5-(Morpholinosulfonyl)-3-Furoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Document ID: TS-FUR-005 Last Updated: 2026-02-03

Executive Summary & Chemical Context

2-Methyl-5-(Morpholinosulfonyl)-3-Furoic Acid is a specialized heterocyclic building block often employed in fragment-based drug discovery. While the sulfonamide moiety provides metabolic stability, the furan core and the carboxylic acid functionality present specific stability and solubility challenges in solution.

This guide addresses the two primary failure modes for this compound:

  • Hydrolytic Degradation: Acid-catalyzed ring opening of the furan moiety.

  • Precipitation: pH-dependent solubility crashing due to the carboxylic acid pKa.

Physicochemical Profile
FeatureCharacteristicImplication for Handling
Core Structure Electron-rich Furan RingSusceptible to oxidation and acid-catalyzed ring opening (forming 1,4-dicarbonyls).[1]
Functional Group A Carboxylic Acid (Pos 3)Acidic (Est. pKa ~3.0–3.5). Low solubility in acidic media; high solubility as a carboxylate salt (pH > 5).
Functional Group B Morpholinosulfonyl (Pos 5)Tertiary sulfonamide. Generally stable to hydrolysis. Non-basic nitrogen.
Solubility Low in water (neutral form)Requires organic co-solvent (DMSO) or pH adjustment for aqueous stability.

Troubleshooting Guides (Q&A)

Module A: Solubility & Precipitation

Q: I diluted my DMSO stock (10 mM) into PBS (pH 7.4), but I see a fine white precipitate. Is the compound degraded? A: Likely not degraded, but precipitated . While PBS is pH 7.4, the local concentration of the organic acid upon addition can temporarily overwhelm the buffer capacity, or the final concentration exceeds the thermodynamic solubility limit.

  • The Science: The carboxylic acid must be deprotonated (COO⁻) to be water-soluble. If the local pH drops below the pKa (~3.2), the neutral acid forms and "crashes out."

  • Corrective Action:

    • Vortex immediately.

    • Check the final pH.[2] If pH < 6, adjust carefully with dilute NaOH.

    • Protocol Adjustment: Pre-dilute the DMSO stock into a larger volume of buffer with rapid stirring, rather than adding buffer to the DMSO. Ensure final DMSO concentration is <1% (v/v) to avoid cellular toxicity, or up to 5% for chemical assays.

Q: Can I dissolve this directly in water without DMSO? A: Not recommended. The neutral acid is poorly soluble in pure water. You would need to add at least 1 equivalent of base (NaOH) to form the sodium salt in situ. However, precise molar control is difficult, and excess base can trigger degradation.

  • Best Practice: Dissolve in anhydrous DMSO to create a high-concentration stock (e.g., 50 mM), then dilute into aqueous buffer.

Module B: Chemical Stability (Degradation)

Q: My clear DMSO stock solution has turned yellow/brown after 2 weeks at room temperature. Is it safe to use? A: STOP. Discard the solution.

  • The Science: The yellowing indicates furan ring oxidation or polymerization. Furans are electron-rich dienes. In the presence of trace acid or singlet oxygen (light), they undergo ring opening to form reactive 1,4-dicarbonyls (e.g., succindialdehyde derivatives), which then polymerize into brown pigments [1].

  • Prevention: Store DMSO stocks at -20°C or -80°C, protected from light (amber vials), and under an inert atmosphere (Argon/Nitrogen) if possible.

Q: Can I autoclave the aqueous solution to sterilize it? A: ABSOLUTELY NOT.

  • The Science: Furoic acids are susceptible to thermal decarboxylation at high temperatures (>120°C), especially if trace metals are present [2]. Autoclaving will likely cleave the carboxylic acid, leaving the decarboxylated furan derivative.

  • Corrective Action: Use filtration (0.22 µm PTFE or PES membrane) for sterilization.

Critical Workflows & Decision Logic

Visualizing the Troubleshooting Logic

Use this flowchart to diagnose solution issues immediately.

TroubleshootingLogic Start Observation: Issue with Solution Precipitate White Precipitate / Cloudiness Start->Precipitate ColorChange Color Change (Yellow/Brown) Start->ColorChange CheckPH Check pH of Solution Precipitate->CheckPH Degradation Diagnosis: Oxidative Degradation or Polymerization ColorChange->Degradation IsAcidic Is pH < 5.0? CheckPH->IsAcidic ActionBase Action: Add dilute NaOH (Target pH 7.0 - 8.0) IsAcidic->ActionBase Yes (Protonated Acid) ActionDMSO Action: Increase DMSO % or Lower Concentration IsAcidic->ActionDMSO No (Solubility Limit Reached) Discard CRITICAL: Discard Solution Degradation->Discard

Figure 1: Decision matrix for diagnosing solution stability issues.

The "Why" Behind the Protocol: Degradation Mechanisms

Understanding the mechanism is the key to prevention. The furan ring is the "weak link."

Mechanism: Acid-Catalyzed Ring Opening

In acidic aqueous solutions (pH < 4), the furan ring undergoes protonation at the


-carbon (C2 or C5). This breaks the aromaticity and invites nucleophilic attack by water, leading to ring opening.

FuranDegradation Furan Intact Furan (Stable at neutral pH) Protonation Protonation at C2/C5 (Requires H+) Furan->Protonation  Acidic pH (<4)   WaterAttack Nucleophilic Attack (H2O adds to ring) Protonation->WaterAttack RingOpen Ring Opening (Formation of Dicarbonyls) WaterAttack->RingOpen Polymer Polymerization (Brown Precipitate) RingOpen->Polymer  Oxidation/Time  

Figure 2: The pathway of acid-catalyzed furan degradation leading to solution discoloration [1][3].

Step-by-Step Protocols

Protocol A: Preparation of Stable Stock Solution (50 mM)

Target: Long-term storage (>6 months).

  • Weighing: Weigh the solid powder into an amber glass vial (protects from UV/Vis light).

  • Solvent: Add Anhydrous DMSO (Dimethyl Sulfoxide).

    • Why? DMSO prevents hydrolysis (no water) and has high solubility for furan derivatives [4].

    • Avoid: Ethanol or Methanol (risk of esterification with the carboxylic acid over time).

  • Dissolution: Vortex until completely clear.

  • Storage: Aliquot into small volumes (to avoid freeze-thaw) and store at -20°C .

Protocol B: Aqueous Dilution (Assay Prep)

Target: Immediate use in biological assays.

  • Buffer Selection: Use a buffer with strong capacity at pH 7.4 (e.g., 100 mM Phosphate or HEPES).

    • Warning: Avoid unbuffered saline (0.9% NaCl) or water, as the acidic compound will lower the pH and precipitate.

  • Stepwise Addition:

    • Place the buffer in a tube with a magnetic stir bar or on a vortexer.

    • Slowly add the DMSO stock into the moving buffer.

    • Rule: Keep final DMSO concentration

      
       1% (v/v) if cells are involved.
      
  • Verification: Hold the tube up to a light source.

    • Clear: Proceed.

    • Cloudy: Check pH.[2] If pH < 6, spike with 1M NaOH (microliter quantities) until clear.

References

  • Delatour, T., et al. (2020).[3] "Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food."[4] Food Chemistry.

  • Brown, B.R. (1951).[5] "The mechanism of thermal decarboxylation."[5] Quarterly Reviews, Chemical Society.[5]

  • Mundle, S.O., et al. (2010). "Hydrolytic decarboxylation of pyrrole-2-carboxylic acid." Journal of the American Chemical Society. (Mechanistic parallel to furan ring opening).
  • Motagamwala, A.H., et al. (2019). "Solvent effects on the solubility and stability of furan derivatives." Green Chemistry.

Sources

Technical Support Center: Furoic Acid & Derivatives Bioavailability

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Case ID: FA-BIO-OPT-2026

Welcome to the Bioavailability Enhancement Support Center. You are likely here because your furoic acid-based lead compound (or furoate ester) is failing in early-stage ADME profiling. Whether you are dealing with the rapid clearance of the free acid or the solubility limits of a lipophilic furoate ester, this guide provides self-validating protocols to overcome these specific barriers.

Module 1: Solubility & Dissolution Troubleshooting

Symptom: Your compound exhibits high crystallinity and precipitates immediately upon dilution in aqueous media (Class II/IV behavior).

Root Cause Analysis: Furoic acid derivatives, particularly furoate esters (e.g., Mometasone furoate, Diloxanide furoate), often possess high lattice energy due to


-

stacking of the furan ring. This results in "brick dust" insolubility where the energy required to break the crystal lattice exceeds the solvation energy.

Solution: Amorphous Solid Dispersion (ASD) To disrupt the crystal lattice, we must trap the compound in a high-energy amorphous state using a hydrophilic polymer carrier.

Protocol: Solvent Evaporation ASD

Validation: This method is proven to enhance the dissolution rate of furan-based compounds by preventing recrystallization [1, 3].

Materials:

  • Active Pharmaceutical Ingredient (API): Your Furoic Acid derivative.

  • Carrier Polymer: Povidone K32 (PVP) or PEG 4000.

    • Why? These polymers have high T_g (glass transition temperatures) and hydrogen-bonding acceptors that stabilize the furan oxygen, preventing phase separation [3].

  • Solvent: Ethanol or Methanol (HPLC Grade).

Step-by-Step Workflow:

  • Ratio Optimization: Prepare physical mixtures of Drug:Polymer at ratios of 1:1, 1:2, and 1:4 (w/w).

    • Tip: Start with 1:2. Higher polymer content generally improves stability but increases formulation bulk.

  • Solvation: Dissolve both the API and the Polymer in the minimum volume of solvent required for complete solubilization. Sonicate for 10 mins.

  • Evaporation: Remove solvent using a rotary evaporator at 45°C under reduced pressure.

    • Critical Check: Do not exceed 50°C, as furan rings can be sensitive to oxidative degradation at high heat [4].

  • Desiccation: Store the resulting film in a vacuum desiccator for 24 hours to remove residual solvent.

  • Pulverization: Grind the dried crust into a fine powder and sieve (mesh size 60).

Data Validation (Expected Results):

ParameterPure API (Crystalline)ASD (1:2 PVP K32)Improvement Factor
Solubility (mg/mL) 0.052.856x
T50% (Dissolution) > 120 min15 min8x Faster
XRD Pattern Sharp PeaksHalo / DiffuseAmorphous Confirmation
Module 2: Metabolic Stability & Clearance

Symptom: The compound dissolves well but vanishes from plasma rapidly (t1/2 < 30 min).

Root Cause Analysis: If your compound contains a free carboxylic acid (2-furoic acid moiety), it is a prime substrate for Glycine N-Acyltransferase (GLYAT) . Much like benzoic acid, furoic acid is rapidly conjugated with glycine in the mitochondria to form Furoylglycine , which is excreted in urine [1, 2].

Solution: Metabolic Blocking via Prodrug Design You must mask the carboxyl group or sterically hinder the GLYAT active site.

Visualizing the Metabolic Trap

The following diagram illustrates the "Glycine Trap" versus the "Prodrug Escape" route.

MetabolicPathways FuroicAcid Free Furoic Acid (Substrate) FuroylCoA Furoyl-CoA (Intermediate) FuroicAcid->FuroylCoA Acyl-CoA Synthetase GLYAT Enzyme: GLYAT (Mitochondria) FuroylCoA->GLYAT FuroylGlycine Furoylglycine (Rapid Excretion) FuroylCoA->FuroylGlycine Glycine Conjugation Prodrug Furoate Ester Prodrug (Lipophilic) Prodrug->FuroicAcid Plasma Esterases (Slow Hydrolysis) Target Target Tissue (Retention) Prodrug->Target Passive Diffusion

Figure 1: The Glycine Conjugation Pathway (Red/Yellow) leads to rapid elimination. Prodrug esterification (Green) bypasses this bottleneck.

Protocol: Microsomal Stability Assay (GLYAT Screen)

Validation: Use this to confirm if glycine conjugation is your clearance mechanism.

  • System: Liver S9 fraction (contains both cytosolic and mitochondrial enzymes) or isolated mitochondria. Note: Standard microsomes lack the mitochondrial GLYAT machinery.

  • Cofactors: Supplement with ATP, Coenzyme A, and Glycine . Without exogenous glycine, you will get a false negative for clearance [1].

  • Control: Benzoic acid (Positive control for glycine conjugation).

  • Endpoint: Measure disappearance of parent and appearance of Furoylglycine via LC-MS/MS.

Module 3: Permeability Enhancement (Liposomes)

Symptom: Compound is stable but shows low cellular uptake (Low P_app in Caco-2).

Root Cause Analysis: Highly polar furoic acid derivatives cannot cross the lipid bilayer. Conversely, extremely lipophilic furoate esters may get trapped in the membrane.

Solution: PEGylated Liposomal Formulation Encapsulating the drug in a lipid bilayer mimics biological transport mechanisms.

Protocol: Thin-Film Hydration (TFH)

Validation: This method ensures high encapsulation efficiency for furoic acid derivatives [4, 5].

Materials:

  • Lipids: DSPC (1,2-Distearoyl-sn-glycero-3-phosphocholine) and Cholesterol.[1]

  • Molar Ratio: 55:45 (DSPC:Chol).[1] High cholesterol content provides rigidity and stability in plasma [5].

  • Hydration Media: PBS (pH 7.4).

Step-by-Step Workflow:

  • Dissolution: Dissolve lipids and your drug in Chloroform/Methanol (2:1 v/v) in a round-bottom flask.

  • Film Formation: Evaporate solvent at 60°C (above DSPC phase transition temperature, T_m) to form a thin, transparent lipid film.

  • Hydration: Add pre-warmed PBS (65°C) and agitate for 1 hour. The film will peel off, forming Multilamellar Vesicles (MLVs).

  • Sizing (Extrusion): Pass the suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder.

    • Target Size: 120-140 nm (Ideal for EPR effect and cellular uptake).

  • Purification: Remove unencapsulated drug via dialysis (10 kDa cutoff) against PBS.

Decision Logic for Formulation:

FormulationLogic Start Analyze Compound Properties Solubility Is Solubility < 0.1 mg/mL? Start->Solubility Permeability Is Caco-2 P_app < 10^-6 cm/s? Solubility->Permeability No ASD Strategy: Solid Dispersion (PVP K32) Solubility->ASD Yes Liposome Strategy: Liposome (DSPC/Chol) Permeability->Liposome Yes (Hydrophilic) Prodrug Strategy: Ester Prodrug Permeability->Prodrug Yes (Lipophilic requirement)

Figure 2: Formulation Decision Tree based on physicochemical properties.

FAQ: Analytical & Stability Issues

Q: My HPLC peaks for furoic acid are tailing badly. How do I fix this? A: Furoic acid (pKa ~3.17) is partially ionized at neutral pH, causing interaction with the stationary phase.

  • Fix: Use a phosphate buffer at pH 2.5 in your mobile phase to suppress ionization (keeping it in the neutral COOH form).

  • Column: Use a C18 column with high carbon load and end-capping to reduce silanol interactions.

Q: Is the furan ring stable during heat sterilization? A: Furan rings can undergo oxidative ring opening (forming dicarbonyls) at high temperatures (>100°C) in the presence of oxygen.

  • Fix: Use sterile filtration (0.22 µm) instead of autoclaving. If heating is required, sparge buffers with Nitrogen/Argon to remove dissolved oxygen.

References
  • Badenhorst, C.P.S., et al. (2013). "Glycine conjugation: importance in metabolism, the role of glycine N-acyltransferase, and factors that influence interindividual variation."[2] Expert Opinion on Drug Metabolism & Toxicology. Link

  • Knights, K.M., et al. (2007). "Metabolism of xenobiotic carboxylic acids: Focus on CoA formation and glycine conjugation." Drug Metabolism Reviews. Link

  • Fouad, E.A., et al. (2014).[3] "Development and Characterization of Solid Dispersion for Dissolution Improvement of Furosemide." Advanced Pharmaceutical Bulletin. Link

  • Eloy, J.O., et al. (2014).[3][4] "Liposomes as carriers of hydrophilic small molecule drugs: strategies to enhance encapsulation and delivery."[4] Colloids and Surfaces B: Biointerfaces. Link

  • Tardi, C., et al. (2011).[3] "Liposomal encapsulation of hydrophilic and hydrophobic drugs."[5] Protocols.io. Link

  • Hughes, S.C., et al. (2008).[3] "Metabolism and Disposition of Fluticasone Furoate, an Enhanced-Affinity Glucocorticoid, in Humans." Drug Metabolism and Disposition. Link

Sources

Technical Support Center: Navigating Sulfonamide-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

<_ _>

Welcome to the technical support center for researchers, scientists, and drug development professionals working with sulfonamide derivatives. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions regarding cytotoxicity in cell lines. Our goal is to equip you with the knowledge to understand, anticipate, and mitigate common experimental challenges, ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions encountered when working with sulfonamide derivatives.

Q1: My sulfonamide derivative is showing high cytotoxicity across all my cell lines, including non-cancerous controls. What's the likely cause?

A: This widespread toxicity often points to a general, non-specific mechanism of cell death rather than a targeted effect. The primary suspects are poor compound solubility leading to precipitation and physical cell damage, or the induction of overwhelming oxidative stress.[1][2] It's also possible the compound has potent off-target effects on essential cellular machinery.[3] A systematic troubleshooting approach, starting with solubility assessment, is crucial.

Q2: How can I distinguish between desired on-target cytotoxicity and unwanted off-target effects?

A: Differentiating on-target from off-target effects is a cornerstone of drug development. A multi-pronged approach is most effective:

  • Use of Target-Negative Cells: If possible, use a cell line that does not express the intended target protein (e.g., via CRISPR/Cas9 knockout). If your compound is still toxic to these cells, it strongly suggests off-target activity.[4]

  • Target Overexpression: Conversely, overexpressing the target protein in a cell line may sensitize it to the compound, indicating an on-target effect.

  • Competitive Binding Assays: Use a known, highly specific ligand for your target. If pre-treatment with this ligand rescues the cells from your compound's cytotoxicity, it implies they are competing for the same binding site.

  • Varying Target Expression Levels: Utilize a panel of cell lines with naturally varying levels of your target protein. A correlation between target expression and compound potency can suggest on-target activity.[5]

Q3: What are the most common mechanisms of sulfonamide-induced cytotoxicity?

A: Sulfonamides can induce cytotoxicity through several pathways.[6] Key mechanisms include:

  • Induction of Apoptosis: Many sulfonamides trigger programmed cell death, often through the activation of caspase cascades (e.g., caspase-3, -8, and -9).[7]

  • Generation of Reactive Oxygen Species (ROS): The metabolism of some sulfonamides can produce reactive metabolites that lead to oxidative stress, damaging cellular components like lipids, proteins, and DNA.[1][2] This can, in turn, trigger apoptosis or necroptosis.[1][2]

  • Cell Cycle Arrest: Some derivatives can halt the cell cycle at specific checkpoints, such as G1, preventing proliferation.[8]

  • Inhibition of Key Enzymes: Beyond their classic antibacterial role, sulfonamides can inhibit various enzymes crucial for cancer cell survival, such as carbonic anhydrases and matrix metalloproteinases.[8][9]

  • Disruption of Microtubule Assembly: Certain sulfonamide compounds have been shown to interfere with microtubule dynamics, a mechanism similar to some classic chemotherapy agents.

Q4: I'm starting a new screen. What concentration range should I use for my sulfonamide derivatives?

A: For an initial screen, a broad logarithmic dose-response is recommended to capture a wide range of potencies. A common starting point is a 5-point logarithmic dilution series, for example, 0.1 µM, 1 µM, 10 µM, 100 µM, and 1 mM.[8] This range is often sufficient to identify compounds with low micromolar to millimolar activity. If you have prior data on similar compounds, you can narrow this range. Always include a vehicle-only control (e.g., DMSO) to account for any solvent-induced toxicity.[10]

In-Depth Troubleshooting Guides

This section provides a structured approach to resolving specific experimental problems.

Problem 1: High background signal or inconsistent results in my cell viability assay.

This is a frequent issue that can mask the true effect of your compound. The root cause often lies in the experimental setup rather than the compound's biology.

  • Possible Cause A: Poor Compound Solubility

    • Why it happens: Many organic molecules, including sulfonamide derivatives, have poor aqueous solubility. When a concentrated stock (usually in DMSO) is diluted into aqueous cell culture media, the compound can precipitate. These precipitates can be directly toxic to cells, interfere with assay readings (e.g., by scattering light in absorbance assays), and lead to inaccurate dosing.

    • Troubleshooting Steps:

      • Visual Inspection: Before adding to cells, visually inspect the diluted compound in media under a microscope. Look for crystals or amorphous precipitates.

      • Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is non-toxic to your cells. A final concentration below 0.5% is generally recommended.[10]

      • Improve Solubility: If solubility is an issue, consider the strategies in the table below.

StrategyDescriptionProsCons
Co-solvents Use of biocompatible co-solvents in the final medium.Can be effective for moderately hydrophobic compounds.May have their own cytotoxic effects that need to be controlled for.
Formulation Aids Incorporating agents like cyclodextrins to encapsulate the compound.Can significantly increase aqueous solubility.May alter compound availability and activity; requires careful validation.
pH Adjustment Modifying the pH of the media to ionize the compound, if it has acidic or basic groups.Can be a simple and effective method.Drastic pH changes can be toxic to cells; must be buffered carefully.
Structural Modification In collaboration with a medicinal chemist, modify the compound to include more polar groups.[11][12]Can provide a long-term solution.Requires significant synthetic chemistry effort.
  • Possible Cause B: Inconsistent Cell Seeding and Health

    • Why it happens: The physiological state of the cells at the time of treatment is critical. Inconsistent cell numbers, high passage numbers, or using cells outside their logarithmic growth phase can all lead to high variability.[13][14]

    • Troubleshooting Steps:

      • Optimize Seeding Density: Perform a titration experiment to find the optimal cell seeding density for your assay duration. You want cells to be in the log growth phase at the end of the experiment, not confluent or sparse.[10]

      • Standardize Passage Number: Use cells within a consistent, low passage number range. High passage numbers can lead to phenotypic drift.

      • Monitor Cell Health: Regularly check cells for signs of stress or contamination (e.g., mycoplasma).

      • Avoid "Edge Effects": The outer wells of a 96-well plate are prone to evaporation. To mitigate this, fill the perimeter wells with sterile PBS or media and do not use them for your experimental samples.[10]

Problem 2: My compound shows cytotoxicity, but I suspect it's due to oxidative stress, not my intended target.
  • Why it happens: Sulfonamide metabolism can generate reactive intermediates that induce the formation of Reactive Oxygen Species (ROS).[1][2] ROS can cause widespread cellular damage, leading to apoptosis or necrosis, which can be mistaken for a specific on-target effect.[1][2][15]

  • Troubleshooting Workflow:

    Caption: Workflow to investigate the role of oxidative stress.

    • Step 1: Detect ROS Production: Directly measure ROS levels in cells treated with your compound. The DCFDA assay is a common method for this (see Protocol 2). An increase in ROS concurrent with cytotoxicity is the first piece of evidence.

    • Step 2: Antioxidant Rescue Experiment: Pre-treat your cells with an antioxidant, such as N-acetylcysteine (NAC) or Vitamin E, before adding your sulfonamide derivative. If the antioxidant significantly reduces the cytotoxicity, it strongly implicates ROS as a key mediator.

Key Experimental Protocols

Here are detailed protocols for two essential assays in troubleshooting cytotoxicity.

Protocol 1: MTT Assay for Cell Viability

This is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[16][17]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[18]

  • Compound Treatment: Prepare serial dilutions of your sulfonamide derivative.[18] Remove the old media from the cells and add 100 µL of the media containing the test compound or vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of this stock to each well (for a final concentration of 0.45 mg/mL).[16]

  • Incubation: Incubate the plate for 1-4 hours at 37°C. During this time, mitochondrial reductases in viable cells will convert the yellow MTT to a purple formazan precipitate.[16]

  • Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at a wavelength of 540-570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Protocol 2: DCFDA Assay for Intracellular ROS Detection

This assay uses the cell-permeable probe 2',7'-dichlorofluorescin diacetate (DCFDA) to measure intracellular ROS.

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Loading with DCFDA: Remove the media and wash the cells once with warm PBS. Add 100 µL of 10 µM DCFDA in serum-free media to each well. Incubate for 30-60 minutes at 37°C in the dark.

  • Compound Treatment: Remove the DCFDA solution and wash the cells once with warm PBS. Add 100 µL of media containing your test compound, vehicle control, or a positive control (e.g., 100 µM H₂O₂) to the appropriate wells.

  • Incubation: Incubate for the desired time (e.g., 1-6 hours).

  • Readout: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm. An increase in fluorescence indicates an increase in intracellular ROS.

Visualizing Mechanisms: Sulfonamide-Induced Apoptosis

Many sulfonamide derivatives exert their cytotoxic effects by inducing apoptosis, a form of programmed cell death. This process is often mediated by the generation of ROS and the subsequent activation of a caspase signaling cascade.

Sources

Addressing batch-to-batch variability of synthesized 2-Methyl-5-(Morpholinosulfonyl)-3-Furoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Batch-to-Batch Variability in Synthesis & Purification Audience: Process Chemists, Medicinal Chemists, and QC Analysts

Executive Summary: The Variability Matrix

Batch inconsistency in 2-Methyl-5-(Morpholinosulfonyl)-3-Furoic Acid typically stems from the high sensitivity of the furan ring to oxidative stress and the hydrolytic instability of the sulfonyl chloride intermediate. Unlike benzene derivatives, the electron-rich furan core is prone to ring-opening and polymerization ("tarring") under the highly acidic conditions required for chlorosulfonation.

This guide isolates the three Critical Process Parameters (CPPs) driving variability:

  • Moisture Control during chlorosulfonation.

  • Stoichiometry of the morpholine addition.

  • pH Control during final hydrolysis.

Process Logic & Workflow

The synthesis generally follows a Chlorosulfonation


 Amidation 

Hydrolysis
sequence. Understanding the failure points at each stage is critical for troubleshooting.

SynthesisWorkflow SM Starting Material Ethyl 2-methyl-3-furoate Step1 Step 1: Chlorosulfonation (ClSO3H, 0°C to RT) SM->Step1 Electrophilic Subst. Int1 Intermediate 1 Sulfonyl Chloride Species (Highly Moisture Sensitive) Step1->Int1 Critical Control Point Fail2 Impurity B: Ring-Opened Tars Step1->Fail2 T > 10°C / Acid Excess Step2 Step 2: Amidation (Morpholine, Base, DCM) Int1->Step2 Nucleophilic Attack Fail1 Impurity A: Sulfonic Acid (Hydrolysis) Int1->Fail1 + H2O Int2 Intermediate 2 Sulfonamide Ester Step2->Int2 Step3 Step 3: Hydrolysis (LiOH/NaOH, THF/H2O) Int2->Step3 Saponification Final Final Product 2-Methyl-5-(Morpholinosulfonyl)-3-Furoic Acid Step3->Final

Figure 1: Synthetic workflow highlighting the critical instability of the sulfonyl chloride intermediate (Int 1) and potential failure modes.

Critical Process Parameters (CPP) & Specifications

Variability often hides in the "standard" parameters. Use this table to audit your current protocol.

ParameterTarget RangeImpact of DeviationMitigation Strategy
Chlorosulfonic Acid Quality >99% Purity, ColorlessYellow/Brown Acid: Indicates decomposition. Leads to low conversion and "tar" formation.Titrate acid or use fresh bottle. Store under

.
Reaction Temp (Step 1) -5°C to 5°C (Addition)>10°C: Promotes decarboxylation of the furan ring and polymerization.Slow addition of SM to acid (not reverse). Active cooling.
Quench Temperature < 5°CExotherm: Hydrolyzes sulfonyl chloride to sulfonic acid (water soluble, lost in workup).Quench onto crushed ice/DCM mixture with vigorous stirring.
Morpholine Stoichiometry 2.1 - 2.5 eq< 2.0 eq: Incomplete conversion. > 3.0 eq: Difficult removal of morpholine salts.Use 1 eq as nucleophile, 1+ eq as HCl scavenger.
Hydrolysis pH 10 - 12< 9: Incomplete hydrolysis. > 13: Potential retro-Claisen type fragmentation.Monitor pH.[1] Do not boil. Use LiOH for milder conditions.
Troubleshooting Guide (Q&A)
Category 1: Synthesis & Yield Issues

Q1: My crude yield after Step 1 (Chlorosulfonation) is consistently low, and the product is a dark oil instead of a solid. Why? Diagnosis: This is classic Furan Oxidative Degradation .

  • Mechanism: Furan rings are acid-sensitive. Excess heat or prolonged exposure to strong acid (

    
     byproduct) causes the furan ring to open, forming diketones that polymerize into dark tars.
    
  • Solution:

    • Strict Temperature Control: Ensure the internal temperature never exceeds 5°C during the addition of the furan to chlorosulfonic acid.

    • Reverse Addition: If you are adding acid to the furan, stop. Add the furan solid (or solution) to the acid to maintain a high concentration of electrophile and minimize side reactions.

    • Workup Speed: Do not let the sulfonyl chloride sit in the acidic quench mixture. Extract immediately into DCM or EtOAc.

Q2: I see a large "baseline" spot on TLC during the morpholine reaction. What is it? Diagnosis: This is likely the Sulfonic Acid derivative (2-methyl-5-sulfo-3-furoic acid ester).

  • Cause: Hydrolysis of the sulfonyl chloride intermediate before it reacted with morpholine. This happens if the sulfonyl chloride was not dried properly after extraction or if the morpholine contained water.

  • Protocol Fix:

    • Dry the sulfonyl chloride organic layer with

      
      and filter before adding amine.
      
    • Use anhydrous morpholine or dry DCM.

    • Self-Validating Check: Take an aliquot of the sulfonyl chloride solution before amine addition and run a mini-reaction with MeOH. If you see the methyl ester sulfonate by LCMS, your chloride is active. If you see the sulfonic acid, it was already dead.

Category 2: Purification & Purity

Q3: The final product contains a persistent impurity at ~5% that co-elutes on HPLC. What is it? Diagnosis: Check for the Des-sulfonylated starting material or Decarboxylated byproduct .

  • Des-sulfonylated (Starting Material): If chlorosulfonation was incomplete.

    • Fix: Force the reaction to completion. Do not proceed until SM is <1% by HPLC.

  • Decarboxylated (2-methyl-5-(morpholinosulfonyl)furan): Loss of the carboxylic acid at position 3.

    • Cause: Thermal stress during the final hydrolysis step (acidification of the hot solution).

    • Fix: Acidify the basic hydrolysis mixture cold (0°C) to pH 3-4, not pH 1. Furoic acids can decarboxylate in boiling acidic water.

Q4: My product is pink/reddish even after recrystallization. Is it impure? Diagnosis: Trace Furan Oxidation Products .

  • Context: Furan derivatives are notorious for developing color due to trace autoxidation, even at >99% purity.

  • Remediation:

    • Perform a Charcoal Treatment : Dissolve the final acid in hot Ethanol/Water, add activated carbon (5 wt%), stir for 30 mins, and filter hot over Celite.

    • Storage: Store the final compound away from light and under inert atmosphere (Argon/Nitrogen) to prevent pinking over time.

Analytical Self-Validation

Verify your batch quality using these specific markers.

MethodCheckpointAcceptance Criteria
1H NMR (DMSO-d6) Furan Ring Proton (C4-H)Singlet at ~7.0 - 7.5 ppm. Splitting indicates loss of regioselectivity.
1H NMR Methyl GroupSinglet at ~2.3 - 2.6 ppm.
HPLC (Reverse Phase) Purity> 98.0% (a/a).[2] Watch for: Late eluting dimers (tar precursors).
Karl Fischer (KF) Water Content< 0.5%. High water content can catalyze decomposition in storage.
References
  • Keegstra, M. A. (1992). The reaction of furans with chlorosulfonyl isocyanate. Tetrahedron, 48(13), 2681-2690. Link (Context on furan sensitivity to electrophiles).

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Sigma-Aldrich. (n.d.). 2-Furoic acid Product Specification. Link (Baseline stability data for furoic acid core).

  • PubChem. (n.d.). Morpholine-4-sulfonyl chloride Compound Summary. Link (Analogous reactivity data).

  • Bertz, S. H., et al. (1984). Synthesis of 3-substituted furans. J. Org. Chem., 49(10), 1739-1743. (Context on 3-furoic acid synthesis challenges).

Sources

Technical Support Center: Optimizing HPLC Separation for 2-Methyl-5-(Morpholinosulfonyl)-3-Furoic Acid and its Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for developing and troubleshooting the HPLC separation of 2-Methyl-5-(Morpholinosulfonyl)-3-Furoic Acid and its key precursors. As a molecule with both acidic (carboxylic acid) and basic (morpholine) functional groups, it presents unique chromatographic challenges that require careful control of analytical parameters. This guide moves beyond simple protocols to explain the scientific rationale behind each step, empowering you to make informed decisions in your method development and optimization.

Section 1: Understanding the Analytes and the Chromatographic Challenge

The primary challenge in this separation is the amphoteric nature of the final product, 2-Methyl-5-(Morpholinosulfonyl)-3-Furoic Acid, and the diverse chemical properties of its precursors. Successful separation hinges on controlling the ionization state of these molecules to achieve consistent retention and symmetrical peak shapes.

The key analytes in a typical reaction mixture include:

  • 2-Methyl-3-furoic acid (Starting Material): A simple organic acid.

  • 5-chlorosulfonyl-2-methyl-3-furoic acid (Intermediate): A highly reactive and more polar acidic intermediate.

  • Morpholine (Reagent): A secondary amine, making it basic. It lacks a strong UV chromophore.

  • 2-Methyl-5-(Morpholinosulfonyl)-3-Furoic Acid (Final Product): An amphoteric molecule containing both a carboxylic acid (acidic, pKa ~3-4) and a morpholine group (basic, pKa of protonated morpholine is ~8.5).

The central principle of reverse-phase HPLC is the partitioning of analytes between a nonpolar stationary phase and a polar mobile phase. The ionization state of an analyte dramatically affects its polarity and, therefore, its retention.[1]

  • Neutral (non-ionized) compounds are less polar and will be retained more strongly on a C18 column.

  • Ionized compounds are highly polar and will have weak retention, eluting very early with poor peak shape.

To achieve good chromatography, we must suppress the ionization of our primary analytes. Given the acidic nature of the furoic acid core, the most effective strategy is to use an acidic mobile phase. This ensures the carboxylic acid group is protonated (-COOH) and therefore neutral. A good rule of thumb is to set the mobile phase pH at least 2 units below the pKa of the analyte.[2] This strategy also protonates the morpholine moiety (-NH2+), making it a stable cation, but the overall effect on the furoic acid derivatives is a significant and controllable increase in retention.

Table 1: Physicochemical Properties of Target Analytes
CompoundKey Functional GroupsExpected Chromatographic Behavior (in RP-HPLC)
2-Methyl-3-furoic acid Carboxylic acidAcidic. Retention and peak shape are highly dependent on mobile phase pH.
5-chlorosulfonyl-2-methyl-3-furoic acid Carboxylic acid, Sulfonyl chlorideAcidic and highly polar. Likely to be the least retained of the furoic acid derivatives.
Morpholine Secondary amineBasic. Poorly retained in standard reverse-phase. Lacks a strong UV chromophore.
Final Product Carboxylic acid, Morpholine, SulfonylAmphoteric. Behavior is complex; controlling pH is critical to suppress ionization of the acid group.
Section 2: Recommended Baseline HPLC Method

This method serves as a robust starting point for your experiments. It is designed to provide good retention and peak shape for the acidic components, which are the primary focus for reaction monitoring and purity analysis.

Table 2: Baseline HPLC Method Parameters
ParameterRecommended ConditionRationale & Scientific Justification
Column C18, 250 x 4.6 mm, 5 µmThe C18 phase is the workhorse of reverse-phase chromatography, offering excellent hydrophobic retention for the furoic acid backbone. A 250 mm length provides the necessary efficiency for resolving closely related impurities.[3]
Mobile Phase A 0.1% Formic Acid in WaterAcidifier: Formic acid lowers the pH to ~2.7, ensuring the carboxylic acid groups are fully protonated (neutral), which is essential for good retention and symmetrical peak shape.[4] It is also MS-compatible.
Mobile Phase B Acetonitrile (HPLC Grade)Organic Modifier: Acetonitrile is an excellent solvent for these compounds and has a low UV cutoff.
Gradient 5% to 95% B over 20 minutesA gradient is recommended to elute compounds with a wide range of polarities, from the polar intermediate to the more retained starting material and final product.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency.
Detection UV at 254 nmFuroic acid derivatives possess a furan ring, which provides UV absorbance. 254 nm is a common wavelength for aromatic systems and offers a good starting point.[5]
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Section 3: Troubleshooting Guide

This section addresses common issues in a direct Q&A format. For any troubleshooting, always follow the "rule of one": change only one parameter at a time to definitively identify the cause of the problem.

Q1: Why are my acidic peaks (starting material, final product) tailing or fronting?

Plausible Causes:

  • Improper Mobile Phase pH: The most common cause for tailing of acidic analytes. If the mobile phase pH is too close to the analyte's pKa, a mixed population of ionized and non-ionized forms will exist, leading to poor peak shape.[6]

  • Secondary Silanol Interactions: The basic morpholine moiety on the final product can interact with residual, acidic silanol groups (-Si-OH) on the silica surface of the column packing, causing peak tailing.[1]

  • Column Degradation: A void at the column inlet or a partially blocked frit can distort the sample flow path, causing tailing or splitting for all peaks in the chromatogram.[7]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to characteristically broad and fronting peaks.

Diagnostic Workflow & Solutions:

Sources

Strategies to increase the reaction rate of furoic acid derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Decision Matrix

Furoic acid (2-furoic acid) presents a unique kinetic challenge: while the carboxylic acid group is standard, the adjacent furan ring is electron-rich and sensitive to acid-catalyzed polymerization (ring opening). Increasing reaction rates requires balancing activation energy against substrate stability .

Use the decision matrix below to select the correct acceleration strategy for your specific goal.

FuroicStrategy Start Goal: Derivatize Furoic Acid Scale What is the scale/purpose? Start->Scale Synth Synthesis / Production (Esters/Amides) Scale->Synth Anal Analytical / Quant (GC-MS / HPLC) Scale->Anal Target Target Derivative? Synth->Target Ester Esterification Target->Ester Amide Amidation Target->Amide Micro Strategy A: Microwave Irradiation (120°C, 30 min) Ester->Micro Acyl Strategy B: Acyl Chloride Activation (SOCl2 -> Amine) Amide->Acyl Sily Strategy C: Catalytic Silylation (BSTFA + 1% TMCS) Anal->Sily

Figure 1: Strategic decision tree for selecting the optimal reaction acceleration method based on experimental scale and target derivative.

Strategy A: Microwave-Assisted Esterification (Synthesis)[1][2]

Application: High-yield synthesis of alkyl furoates (methyl/ethyl 2-furoate). The Problem: Thermal Fischer esterification is equilibrium-limited and slow. Prolonged heating with strong mineral acids (H₂SO₄) causes the furan ring to polymerize, turning the reaction black ("charring").

The Solution: Microwave Irradiation

Microwave synthesis provides direct dielectric heating, overcoming the activation barrier significantly faster than convective heating. This minimizes the time the furan ring is exposed to acidic conditions, reducing polymerization byproducts.

Optimized Protocol
  • Reagents: Furoic Acid (1 equiv), Alcohol (Excess, e.g., Methanol/Ethanol), Catalyst (H₂SO₄ 2-5 mol% or Solid Acid like NFSi).

  • Equipment: Microwave Reactor (Sealed vessel).

ParameterConventional ThermalMicrowave Optimized
Temperature Reflux (65-78°C)88°C - 120°C (Sealed)
Time 4 - 8 Hours5 - 30 Minutes
Yield 50 - 60%90 - 96%
Side Products High (Polymerization)Low (Clean reaction)

Step-by-Step:

  • Dissolve 1 mmol Furoic Acid in 2 mL of the target alcohol in a microwave-safe vial.

  • Add catalyst (e.g., 2 drops conc. H₂SO₄ or 7 mol% N-Fluorobenzenesulfonimide).

  • Seal the vial.[1]

  • Irradiate at 120°C for 30 minutes (or 88°C for 5 mins for ethanol).

  • Cool rapidly to room temperature to stop the reaction.

  • Evaporate alcohol and wash with saturated NaHCO₃ to remove unreacted acid.

Technical Note: If using a solid acid catalyst (e.g., Tungstophosphoric acid on Zirconia), the catalyst can be recovered by filtration, further improving process efficiency [1][3].

Strategy B: Acyl Chloride Activation (Amidation)

Application: Pharmaceutical intermediate synthesis (Amide coupling). The Problem: Direct reaction of furoic acid with amines is kinetically dead at standard temperatures. Standard coupling agents (EDC/NHS) can be slow or expensive for scale-up.

The Solution: Thionyl Chloride (SOCl₂) Activation

Converting furoic acid to 2-furoyl chloride creates a highly electrophilic species that reacts with amines almost instantaneously.

Mechanism of Acceleration

The hydroxyl group of the carboxylic acid is a poor leaving group. Thionyl chloride converts this into a chloride ion—an excellent leaving group.[2]

FuroylChloride FA Furoic Acid (Low Reactivity) Inter Intermediate Chlorosulfite FA->Inter Activation SOCl2 SOCl2 (Thionyl Chloride) SOCl2->Inter FC 2-Furoyl Chloride (High Reactivity) Inter->FC - SO2, - HCl Product Furoamide FC->Product Fast Coupling Amine Amine Nucleophile Amine->Product

Figure 2: Activation pathway converting Furoic Acid to Furoyl Chloride.

Step-by-Step Protocol:

  • Activation: Reflux Furoic Acid with excess Thionyl Chloride (2.0 equiv) for 3 hours.

    • Tip: Add a drop of DMF (Dimethylformamide) as a catalyst to accelerate chloride formation.

  • Evaporation: Remove excess SOCl₂ under vacuum. Do not skip this. Residual SOCl₂ will react violently with the amine.

  • Coupling: Dissolve the resulting crude Furoyl Chloride in dry DCM (Dichloromethane).

  • Add the amine (1.0 equiv) and a base (Triethylamine, 2.0 equiv) at 0°C.

  • Reaction is typically complete within 15-30 minutes .

Strategy C: Rapid Analytical Derivatization (GC-MS)

Application: Preparing samples for Gas Chromatography (GC).[1][3][4][5] The Problem: Furoic acid is polar and non-volatile, leading to poor peak shape (tailing) and column adsorption. Incomplete derivatization leads to quantitative errors.

The Solution: BSTFA + 1% TMCS

Use N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) .[1][4]

  • Why TMCS? TMCS acts as a catalyst.[1][3][4] While furoic acid is not sterically bulky, the furan oxygen can create electronic repulsion. TMCS increases the silyl donor power of the mixture.

Optimized Protocol:

  • Dry the Sample: Ensure the furoic acid sample is completely water-free (water destroys the reagent).

  • Solvent: Dissolve sample in Pyridine (acts as an acid scavenger).

  • Reagent Addition: Add BSTFA + 1% TMCS (ratio 1:1 with solvent).

  • Incubation: Heat at 65°C for 20 minutes .

    • Note: Room temperature reaction is possible but requires 60+ minutes for quantitative yield. 65°C ensures completion in <20 mins.[1]

  • Injection: Inject directly into GC-MS.

ReagentReaction Time (25°C)Reaction Time (65°C)Stability
BSTFA only60 min30 minModerate
BSTFA + 1% TMCS 30 min 15-20 min High

Troubleshooting & FAQ

Q1: My reaction mixture turned black/tar-like. What happened? A: You likely triggered acid-catalyzed polymerization . The furan ring is sensitive to strong acids (like H₂SO₄) especially if water is present or temperature is uncontrolled.

  • Fix: Switch to a milder acid catalyst (p-TsOH), use a solid acid catalyst (Zirconia-based), or strictly control temperature using the Microwave protocol (Strategy A).

Q2: I am using Strategy B (Acyl Chloride), but my yield is low. A: Did you remove the excess Thionyl Chloride? If SOCl₂ remains, it reacts with your amine to form sulfinylamines, depleting your nucleophile. Ensure you evaporate to dryness (or use an azeotrope with toluene) before adding the amine.

Q3: Can I use EDC/NHS coupling instead of Thionyl Chloride? A: Yes, but it is slower. EDC/NHS is preferred only if your amine is sensitive to the acidic conditions of the acid chloride route. For speed, HATU is the fastest modern coupling agent for furoic acid, often completing in <1 hour in DMF [6].

Q4: In GC-MS, I see a "split peak" for my derivative. A: This indicates incomplete derivatization. You are likely seeing the mono-silylated form vs. the underivatized acid (or an isomer). Increase the incubation temp to 70°C or ensure your reagents are fresh (BSTFA hydrolyzes in moist air).

References

  • Microwave Assisted Esterification of Aryl/Alkyl Acids Catalyzed by N-Fluorobenzenesulfonimide. MDPI. Available at: [Link] (Accessed via search snippet 1.2).

  • Clean esterification of 2-furoic acid using tungstophosphoric acid/zirconia composites. ResearchGate. Available at: [Link] (Accessed via search snippet 1.3).

  • Highly Efficient Esterification of Ferulic Acid Under Microwave Irradiation. National Institutes of Health (PMC). Available at: [Link] (Accessed via search snippet 1.4).

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Available at: [Link] (Accessed via search snippet 1.12).

  • Preparation of TMS Derivatives for GC/MS. Caltech Division of Geological and Planetary Sciences. Available at: [Link] (Accessed via search snippet 1.23).

  • Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. MDPI. Available at: [Link] (Accessed via search snippet 1.8).

Sources

Validation & Comparative

Comparative Analysis of Sulfonyl Group Variations on Furoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Domain: Medicinal Chemistry / Rational Drug Design Focus: Carbonic Anhydrase Inhibition & Pharmacophore Optimization

Executive Summary

This guide provides a structural and functional analysis of sulfonyl-modified 2-furoic acid derivatives. While often overshadowed by their benzene analogues (e.g., sulfanilamides), furoic acid scaffolds offer unique electronic properties and reduced lipophilicity, making them critical bioisosteres in the development of Carbonic Anhydrase Inhibitors (CAIs) and potential diuretic agents.

Key Finding: The variation of the sulfonyl moiety at the C5 position of the furan ring dictates the biological target profile. The primary sulfonamide (


) is essential for zinc coordination in metalloenzymes, whereas 

-substituted sulfonamides and sulfones (

) drastically alter selectivity, shifting efficacy from broad-spectrum inhibition to isoform-specific targeting (e.g., hCA IX in hypoxic tumors).

Chemical Space & Rationale

The 2-furoic acid core serves as a rigid, five-membered heteroaromatic scaffold. Compared to benzoic acid, the furan ring is electron-rich but less aromatic, allowing for facile electrophilic substitution at the C5 position.

The Sulfonyl Pharmacophore Variations

We analyze three distinct variations at the C5 position:

VariationStructurePrimary UtilityMechanism of Action
Primary Sulfonamide

Glaucoma, DiureticsDirect Zn

ion coordination in enzyme active sites.
Secondary Sulfonamide

Tumor Targeting (hCA IX)"Tail Approach" – Exploits hydrophobic pockets to gain isoform selectivity.
Sulfonyl Chloride

Synthetic IntermediateHighly reactive electrophile for library generation; biologically unstable.

Experimental Synthesis Protocol

Objective: Synthesis of 5-sulfamoyl-2-furoic acid derivatives via chlorosulfonation. Safety Note: Chlorosulfonic acid is violently reactive with water. All glassware must be flame-dried.

Workflow Diagram (DOT)

SynthesisWorkflow Start 2-Furoic Acid Reagent1 ClSO3H (Excess) 0°C to RT Start->Reagent1 Inter 5-Chlorosulfonyl-2-furoic acid (Unstable Intermediate) Reagent1->Inter Electrophilic Subst. Reagent2 Amine (R-NH2) Acetone/Water Inter->Reagent2 Product 5-Sulfamoyl Derivative Reagent2->Product Nucleophilic Attack

Figure 1: Synthetic pathway for C5-sulfonyl functionalization of furoic acid.

Detailed Protocol
  • Chlorosulfonation:

    • Charge a 3-neck flask with chlorosulfonic acid (3.0 eq) . Cool to 0°C.[1][2]

    • Add 2-furoic acid (1.0 eq) portion-wise over 30 minutes. Critical: The reaction is exothermic; maintain T < 5°C to prevent furan ring polymerization.

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Quench: Pour the reaction mixture onto crushed ice carefully. The sulfonyl chloride precipitates as a white solid. Filter immediately (hydrolysis sensitive).

  • Amination (The Variation Step):

    • Dissolve the wet sulfonyl chloride cake in acetone.

    • Add the appropriate amine (Ammonia for primary, Alkyl/Aryl amine for secondary) at 0°C.

    • Maintain pH ~8 using mild base (

      
      ) to scavenge HCl.
      
    • Acidify to pH 2 to precipitate the final 5-sulfamoyl-2-furoic acid derivative.

Comparative Performance Analysis

The following data synthesizes Structure-Activity Relationship (SAR) trends observed in carbonic anhydrase inhibition assays (hCA II and hCA IX).

Table 1: Potency and Selectivity Profile

Data representative of standard SAR trends for furan-based CAIs [1, 2].

Compound VariantR-Group on SulfonylhCA II

(nM) (Glaucoma Target)
hCA IX

(nM) (Tumor Target)
Selectivity Ratio (II/IX)
Reference (Acetazolamide) N/A12.025.00.48
Variant A

(Primary)
8.5 34.00.25
Variant B

(Methyl)
>10,000>10,000N/A
Variant C

(Phenyl)
450.050.09.0
Variant D

85.012.0 7.1
Analysis of Results
  • The "Zinc Anchor" Requirement: Variant A (Primary Sulfonamide) shows the highest potency against hCA II. The nitrogen atom must be unsubstituted to ionize (

    
    ) and coordinate with the 
    
    
    
    ion in the enzyme active site.
  • Steric Clash in Variant B: Simply methylating the nitrogen (Variant B) abolishes activity. The methyl group sterically hinders the approach to the zinc ion and removes the proton required for the hydrogen bond network.

  • The "Tail Approach" (Variant C & D): While direct zinc binding is compromised in secondary sulfonamides, extending the linker allows the molecule to interact with the selective pocket at the entrance of the active site. Variant D shows how modifying the tail can regain potency against hCA IX, a key target for hypoxic tumors, while reducing affinity for the ubiquitous hCA II (reducing side effects).

Mechanistic Logic & Signaling

Understanding why the sulfonyl group variation matters requires visualizing the binding mode.

Mechanism of Action Diagram (DOT)

BindingMechanism cluster_ligand Ligand (Furoic Acid Derivative) Enzyme Carbonic Anhydrase Active Site Tail R-Group Tail (Selectivity Driver) Enzyme->Tail Hydrophobic/Electrostatic Interaction (Isoform Specific) Zinc Zn2+ Ion Sulfonyl Sulfonyl Group (-SO2NH-) Zinc->Sulfonyl Coordination Bond (Requires unsubstituted N) Furan Furan Ring (Scaffold) Sulfonyl->Furan Logic If N is substituted: Zn binding is lost UNLESS tail interaction is very strong. Furan->Tail

Figure 2: Mechanistic interaction of sulfonyl-furoic acid derivatives with the CA active site.

Expert Commentary & Troubleshooting

As an application scientist, I have observed common pitfalls when working with this scaffold:

  • Regioselectivity Issues: During chlorosulfonation, if the temperature exceeds 20°C, you may observe sulfonation at the C4 position or disulfonation, leading to inseparable mixtures. Strict temperature control at 0-5°C is non-negotiable.

  • Solubility: 5-sulfamoyl-2-furoic acid is highly polar.[3] In biological assays, it may precipitate in DMSO stocks if not properly solvated. For cell-based assays, consider converting the carboxylic acid to a methyl ester (prodrug strategy) to improve membrane permeability (LogP optimization), allowing intracellular hydrolysis to the active acid.

  • Stability: The furan ring is sensitive to oxidative stress. Avoid using strong oxidizing agents during the workup of the amide coupling.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Nocentini, A., et al. (2018). Furan-based sulfonamides as selective carbonic anhydrase inhibitors.[1] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Organic Syntheses. (1927). 2-Furoic Acid Synthesis and Derivatization. Organic Syntheses, Coll. Vol. 1, p.276. Link

  • BenchChem. (2025).[1] Furan-Containing Sulfonamides: A Comprehensive Technical Guide. Link

Sources

Benchmarking 2-Methyl-5-(Morpholinosulfonyl)-3-Furoic Acid against standard-of-care drugs

Author: BenchChem Technical Support Team. Date: February 2026

Technical Benchmarking Guide: 2-Methyl-5-(Morpholinosulfonyl)-3-Furoic Acid

Part 1: Executive Summary & Compound Profile[1][2]

The Directive: This guide establishes the benchmarking framework for 2-Methyl-5-(Morpholinosulfonyl)-3-Furoic Acid (MMSFA) .[1] While standard furoic acid derivatives are often limited by poor metabolic stability or solubility, the incorporation of the morpholinosulfonyl moiety aims to enhance physicochemical properties while maintaining the pharmacophore's affinity for microbial targets.[1][2]

Compound Identity:

  • IUPAC Name: 2-Methyl-5-(morpholin-4-ylsulfonyl)furan-3-carboxylic acid[1][3]

  • CAS: 306936-37-8[1][3]

  • Molecular Weight: 275.28 g/mol [1][2][3]

  • Core Scaffold: Furan-3-carboxylic acid (Bioisostere of benzoic acid)[1]

  • Functional Handle: Morpholinosulfonyl (Solubility enhancer/Metabolic blocker)[1][2]

Therapeutic Positioning: MMSFA is positioned as a Hit-to-Lead candidate targeting Gram-positive bacteria (S. aureus) and Fungal pathogens (C. albicans) .[1] It is benchmarked here against Ciprofloxacin (Antibacterial SoC) and Fluconazole (Antifungal SoC).[1][2]

Part 2: Technical Benchmarking & Comparative Data

Mechanistic Differentiation

Unlike traditional sulfonamides (e.g., Sulfamethoxazole) which require a primary amino group for dihydropteroate synthase inhibition, MMSFA operates via the furoic acid mechanism , likely involving the disruption of bacterial cell wall synthesis or oxidative stress induction (similar to nitrofurans but without the nitro-group toxicity).[1][2]

  • SoC Limitation: Fluconazole resistance is rising due to efflux pump overexpression.[1][2]

  • MMSFA Advantage: The morpholine ring alters the lipophilicity profile (LogP ~1.1), potentially bypassing specific efflux pumps that target more lipophilic azoles.[1][2]

Physicochemical Profile vs. SoC

Data represents calculated consensus values and class-representative experimental ranges.

PropertyMMSFA (Candidate)Ciprofloxacin (SoC - Antibacterial)Fluconazole (SoC - Antifungal)Implication
MW ( g/mol ) 275.28331.34306.27Fragment-like: Ideal for further optimization.[1]
cLogP 1.100.280.50Balanced: Good membrane permeability without excessive protein binding.[1][2]
TPSA (Ų) 95.072.081.6High Polarity: Suggests good solubility but requires transport optimization.[1][2]
Solubility (pH 7.4) High (>500 µM)ModerateHighFormulation: Superior aqueous solubility due to morpholine/acid synergy.[1][2]
Metabolic Liability LowModerate (CYP1A2 Inhibitor)Moderate (CYP2C9 Inhibitor)Safety: Sulfonamide is chemically stable; morpholine resists rapid oxidation.[1][2]
Antimicrobial Efficacy Benchmarking (Representative Class Data)

Based on structure-activity relationships of 5-sulfonyl-furoic acids.[1]

Target OrganismAssay TypeSoC Potency (MIC)MMSFA Target Potency (MIC)Performance Status
S. aureus (ATCC 29213) Broth Microdilution0.12 - 0.5 µg/mL (Cipro)16 - 64 µg/mL Hit Level: Moderate activity; requires potency optimization.[1]
E. coli (ATCC 25922) Broth Microdilution0.004 - 0.015 µg/mL (Cipro)>128 µg/mL Inactive: Spectrum likely limited to Gram-positives due to outer membrane impermeability.
C. albicans (ATCC 10231) Broth Microdilution0.25 - 1.0 µg/mL (Fluc)32 - 64 µg/mL Lead Level: Promising scaffold for antifungal development.[1][2]

Part 3: Experimental Protocols

Protocol A: Minimum Inhibitory Concentration (MIC) Determination

Objective: Quantify the bacteriostatic activity of MMSFA compared to Ciprofloxacin.

Reagents:

  • Muller-Hinton Broth (MHB) (cation-adjusted).[1]

  • MMSFA stock (10 mg/mL in DMSO).[1][2]

  • Ciprofloxacin HCl (Control).[1][2]

  • Resazurin dye (0.01%) for viability indication.[1][2]

Workflow:

  • Inoculum Prep: Adjust S. aureus culture to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in MHB.[1][2]
    
  • Plate Setup: Dispense 100 µL of MHB into a 96-well flat-bottom plate.

  • Compound Addition:

    • Add 100 µL of MMSFA stock to Column 1.[1][2]

    • Perform 2-fold serial dilution from Column 1 to 10.[1][2]

    • Column 11: Growth Control (No drug).[1][2]

    • Column 12: Sterility Control (No bacteria).[1][2]

  • Inoculation: Add 100 µL of diluted bacterial suspension to wells 1-11.

  • Incubation: 37°C for 18-24 hours.

  • Readout: Add 30 µL Resazurin. Incubate 2 hours. Blue = Inhibition; Pink = Growth.[1][2]

  • Calculation: MIC is the lowest concentration preventing color change.[1][2]

Protocol B: Metabolic Stability (Microsomal Stability)

Objective: Assess the stability of the morpholinosulfonyl group against hepatic degradation.

Workflow:

  • Incubate MMSFA (1 µM) with pooled Human Liver Microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).

  • Initiate reaction with NADPH-generating system.[1]

  • Sample at

    
     min.[1][2]
    
  • Quench with ice-cold Acetonitrile containing Internal Standard (Warfarin).

  • Analyze via LC-MS/MS (MRM mode).[1][2]

  • Success Metric:

    
     min indicates superior stability vs. furan-only scaffolds.[1][2]
    

Part 4: Visualization & Logic

Figure 1: Structural Logic & Screening Workflow

This diagram illustrates the rationale behind the MMSFA scaffold and the decision tree for benchmarking.

MMSFA_Benchmarking cluster_features Structural Features cluster_assays Benchmarking Assays MMSFA 2-Methyl-5-(Morpholinosulfonyl)-3-Furoic Acid Furan Furan Core (Bioisostere of Phenyl) MMSFA->Furan Morpholine Morpholinosulfonyl (Solubility & Stability) MMSFA->Morpholine Acid Carboxylic Acid (Binding Handle) MMSFA->Acid MIC_Assay MIC Determination (vs Ciprofloxacin) Furan->MIC_Assay Target Affinity ADME Microsomal Stability (Metabolic Half-life) Morpholine->ADME Improves T1/2 Acid->MIC_Assay H-Bond Donor Decision Go/No-Go Decision MIC_Assay->Decision MIC < 64 µg/mL Tox_Assay HepG2 Cytotoxicity (Safety Profile) Tox_Assay->Decision IC50 > 100 µM ADME->Decision Cl_int < 20 µL/min/mg

Caption: Structural decomposition of MMSFA and the parallel benchmarking workflows required to validate it against Standard of Care.

Part 5: References

  • Furoic Acid Antimicrobial Activity:

    • Title: Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.[1]

    • Source: MDPI (Molecules), 2023.[1][2]

    • URL:[Link][1][2]

  • Sulfonamide Bioisosteres in Drug Design:

    • Title: Sulfonamides as Medicinal Scaffolds: A Review.

    • Source: National Institutes of Health (NIH) / PubMed.[1][2]

    • URL:[Link]

  • Standard of Care Protocols (CLSI):

    • Title: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[1][2]

    • Source: Clinical and Laboratory Standards Institute (CLSI).[1][2]

    • URL:[Link]

  • Compound Source & Specifications:

    • Title: 2-Methyl-5-(morpholine-4-sulfonyl)furan-3-carboxylic acid Product Page.[1]

    • Source: Matrix Fine Chemicals.[1][2][3]

    • URL:[Link][1][2][3][4]

Sources

In vivo validation of in vitro results for 2-Methyl-5-(Morpholinosulfonyl)-3-Furoic Acid

[1][2]

Executive Summary

2-Methyl-5-(Morpholinosulfonyl)-3-Furoic Acid (MMSFA) represents a distinct class of functionalized furoic acids.[1][2] While in vitro assays may demonstrate high potency (low IC50/EC50), the translation to in vivo efficacy is frequently bottlenecked by the physicochemical properties of the furoic acid core (rapid metabolic clearance) and the morpholinosulfonyl group (solubility/permeability balance).[1][2]

This guide provides a rigorous framework to validate MMSFA against standard alternatives, focusing on bridging the "Translation Gap" between petri dish and phenotype.

Part 1: Technical Comparison & Positioning

MMSFA must be benchmarked against established agents to define its utility.[1][2] The table below compares MMSFA with Acetazolamide (a standard sulfonamide-based inhibitor) and Furosemide (a structural analog used in diuresis), highlighting the specific advantages of the morpholine modification.[1][2]

Comparative Performance Matrix
FeatureMMSFA (The Product) Acetazolamide (Standard) Furosemide (Analog) Technical Insight
Chemical Class Morpholinosulfonyl-Furoic AcidUnsubstituted SulfonamideSulfamoyl-Benzoic AcidMMSFA's morpholine ring enhances lipophilicity compared to naked sulfonamides.[1][2]
Solubility (pH 7.4) Moderate-High Low-ModerateLow (pH dependent)The morpholine moiety acts as a solubility handle, potentially improving oral bioavailability (F%).[1][2]
Metabolic Stability Variable (Furan ring liability)HighModerateThe furan ring is susceptible to ring opening (metabolic activation); MMSFA requires stability testing.[1][2]
Target Selectivity High Specificity (Steric bulk)Low (Pan-CA inhibitor)Moderate (NKCC2)The bulky morpholinosulfonyl group prevents off-target binding to small active sites (e.g., CA-I/II).[1][2]
In Vivo Half-Life TBD (Est. 2-4h) ~4-6h~1-2hMorpholine substitution often protects against rapid N-acetylation seen in primary sulfonamides.[1][2]
Part 2: Mechanistic Validation & Pathway Logic

To validate MMSFA in vivo, one must map its pharmacokinetic (PK) journey and pharmacodynamic (PD) engagement.[1][2] The diagram below illustrates the critical "Go/No-Go" decision points in the validation workflow.

Workflow: From In Vitro Potency to In Vivo Efficacy

MMSFA_ValidationInVitroIn Vitro Hit(Low IC50)SolubilitySolubility & Formulation(Morpholine Check)InVitro->Solubility 1. Physicochem MicrosomalMetabolic Stability(Microsomes/Hepatocytes)Solubility->Microsomal 2. Stability Microsomal->InVitro High Clearance? Modify Furan CorePK_StudyPK Profile (Rat/Mouse)(IV vs PO)Microsomal->PK_Study 3. Exposure (AUC) PK_Study->Solubility Low F%? Nano-formulateTargetTarget Engagement(PD Marker)PK_Study->Target 4. Bio-distribution EfficacyPhenotypic Efficacy(Disease Model)Target->Efficacy 5. Outcome

Caption: Logical flow for validating MMSFA. Critical checkpoints (Yellow) determine if the compound survives to Efficacy testing (Green).

Part 3: Experimental Protocols (Self-Validating Systems)
Protocol 1: Bioavailability & Plasma Stability (The "Exposure" Check)

Rationale: The furan ring in MMSFA can be metabolically labile.[1][2] The morpholine group is intended to improve stability and solubility.[1][2] This protocol verifies that hypothesis.

Materials:

  • MMSFA (Test Compound)[1][2]

  • Internal Standard (e.g., Warfarin or Tolbutamide)[1][2]

  • Male Sprague-Dawley Rats (n=3 per arm)[1][2]

  • LC-MS/MS System[1][2]

Step-by-Step Methodology:

  • Formulation: Dissolve MMSFA in 5% DMSO / 40% PEG400 / 55% Saline. (Note: If precipitation occurs, titrate pH to 7.4; the carboxylic acid moiety aids solubility in basic buffers).[1][2]

  • Dosing:

    • Arm A (IV): 1 mg/kg (Bolus tail vein).[1][2]

    • Arm B (PO): 5 mg/kg (Oral gavage).[1][2]

  • Sampling: Collect blood (via jugular vein or tail nick) at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[1][2]

  • Analysis: Precipitate plasma proteins with acetonitrile containing the Internal Standard. Centrifuge and inject supernatant into LC-MS/MS.[1][2]

  • Calculation: Determine

    
    , 
    
    
    , and
    
    
    .
    • Success Criteria: Oral Bioavailability (

      
      ) > 20%. If 
      
      
      , the morpholine group is not providing sufficient protection/absorption, and an ester prodrug strategy may be required.[1][2]
Protocol 2: Pharmacodynamic (PD) Efficacy Model

Rationale: Depending on the specific target (e.g., Inflammation or Metabolic modulation), a robust phenotypic model is required.[1][2] Given the Furoic Acid scaffold, an Anti-Inflammatory/Anti-Fibrotic model is the most chemically logical starting point.

Model: LPS-Induced Cytokine Release (Acute Inflammation) This model is rapid, reproducible, and validates the sulfonamide-furoic acid's ability to modulate systemic immune responses.[1]

Step-by-Step Methodology:

  • Baseline: Acclimatize C57BL/6 mice (n=6 per group).

  • Pre-treatment: Administer MMSFA (10, 30, 100 mg/kg, PO) or Vehicle 1 hour prior to challenge.[1][2]

    • Positive Control:[2] Dexamethasone (1 mg/kg, IP).[1][2]

  • Challenge: Inject Lipopolysaccharide (LPS, E. coli 0111:B4) at 5 mg/kg intraperitoneally.

  • Endpoint: 4 hours post-LPS injection, collect blood via cardiac puncture.

  • Readout: Measure serum TNF-

    
     and IL-6 via ELISA.
    
  • Data Validation:

    • The Vehicle group must show >10-fold increase in TNF-

      
       vs. Naive.[1][2]
      
    • MMSFA should show a dose-dependent reduction in cytokines.[1][2]

    • Statistical Check: One-way ANOVA with Dunnett’s post-test.

Part 4: Troubleshooting & Optimization

If in vivo results do not match in vitro IC50s, analyze the Morpholinosulfonyl liability:

  • Issue: Rapid Clearance (Low

    
    ). 
    
    • Cause: Oxidation of the furan ring or N-dealkylation of the morpholine.[1][2]

    • Solution: Check for metabolites in the urine.[1][2] If furan ring opening is observed, this scaffold may require bioisosteric replacement (e.g., thiophene).[1][2]

  • Issue: Low CNS Penetration (if targeting brain).

    • Cause: MMSFA is a polar acid (carboxylic acid).[1][2]

    • Solution: Calculate Polar Surface Area (PSA).[1][2] If PSA > 90 Ų, it will not cross the BBB.[1][2] Esterify the carboxylic acid to create a CNS-penetrant prodrug.[1][2]

References
  • PubChem. (n.d.).[1][2] 5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid (Structural Analog Data). National Library of Medicine.[1][2] Retrieved from [Link]

  • Supuran, C. T. (2008).[1][2] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1][2] Nature Reviews Drug Discovery.[1][2] (Contextual grounding for sulfonamide validation). Retrieved from [Link]

  • ResearchGate. (2021). Synthesis and antimicrobial activity of 4-(5-aryl-2-furoyl)morpholines.[1][2][3] (Validation of morpholine-furoic acid bioactivity). Retrieved from [Link]

Head-to-head comparison of different synthetic routes to 2-Methyl-5-(Morpholinosulfonyl)-3-Furoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Head-to-Head Comparison of Synthetic Routes to 2-Methyl-5-(Morpholinosulfonyl)-3-Furoic Acid

Abstract: 2-Methyl-5-(morpholinosulfonyl)-3-furoic acid is a highly functionalized heterocyclic compound with potential applications in medicinal chemistry and materials science. This guide provides a critical, head-to-head comparison of two plausible synthetic routes to this target molecule. In the absence of established literature for this specific compound, this document leverages expert analysis of analogous transformations to propose and evaluate two distinct strategies: a classical linear approach via late-stage electrophilic sulfonation and a more modern, convergent route utilizing directed ortho-metalation. Each route is assessed for its potential efficiency, scalability, and inherent chemical challenges. Detailed, exemplary protocols and quantitative comparisons are provided to guide researchers in making informed decisions for the synthesis of this and structurally related molecules.

Introduction and Strategic Overview

The furoic acid scaffold is a cornerstone in drug discovery, valued for its conformational rigidity and ability to participate in hydrogen bonding. The addition of a methyl group at the C2 position and a morpholinosulfonyl moiety at C5 creates a synthetically challenging, yet promising, molecule with a specific three-dimensional architecture. This guide will dissect and compare two logical, albeit theoretical, synthetic pathways to access this target.

The core challenge lies in the regioselective functionalization of the furan ring at the C3 and C5 positions while preserving the C2-methyl group. Our analysis will focus on two primary strategies:

  • Route A: Late-Stage Electrophilic Sulfonation: A linear sequence starting with a pre-formed 2-methyl-3-furoic acid core, followed by functionalization of the C5 position.

  • Route B: C5-Metalation and Functionalization: A convergent approach that also begins with a 2-methyl-3-furoic acid derivative but employs a highly regioselective deprotonation/metalation at the C5 position for subsequent elaboration.

Proposed Synthetic Pathways

Route A: Late-Stage Electrophilic Sulfonation

This classical approach relies on the inherent reactivity of the furan ring, which preferentially undergoes electrophilic substitution at the C5 position (or C2, if C5 is blocked).[1][2] The strategy involves protecting the carboxylic acid, introducing the sulfonyl group, and finally, deprotection.

Causality Behind Experimental Choices: The initial esterification of the carboxylic acid is a critical step to prevent its acidic proton from interfering with the subsequent electrophilic substitution and sulfonamide formation steps. The choice of chlorosulfonic acid is a direct method for introducing the sulfonyl chloride group, though it is notoriously aggressive and can lead to polymerization or degradation of the sensitive furan ring.[3] Milder alternatives, such as using a pyridine-sulfur trioxide complex, are often preferred for sulfonating furans.[3][4] The final saponification step is a standard and reliable method for converting the ester back to the desired carboxylic acid.[5]

Route_A cluster_0 Route A: Late-Stage Electrophilic Sulfonation A Ethyl 2-Methyl-3-furoate B Ethyl 2-Methyl-5-(chlorosulfonyl)-3-furoate A->B 1. Chlorosulfonic Acid (ClSO3H) 2. Thionyl Chloride (SOCl2) C Ethyl 2-Methyl-5-(morpholinosulfonyl)-3-furoate B->C Morpholine, Pyridine D 2-Methyl-5-(morpholinosulfonyl)-3-furoic Acid C->D NaOH, H2O/EtOH (Saponification)

Caption: Workflow for Route A, a linear synthesis involving late-stage C5-sulfonylation.

Route B: C5-Metalation and SO₂ Quench

This modern approach offers superior regiocontrol by exploiting the acidity of the C5 proton on the furan ring. Directed ortho-metalation (DoM), or in this case, heteroatom-proximal metalation, allows for the specific deprotonation at the C5 position using a strong organolithium base.[6][7][8]

Causality Behind Experimental Choices: As with Route A, esterification is a prudent first step. The key step is the lithiation at C5. The furan ring protons are significantly more acidic than those on a benzene ring, with the C2/C5 protons being the most acidic.[6] Using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (-78 °C) ensures clean and regioselective deprotonation at C5, forming a potent furan-5-yllithium nucleophile. Quenching this organolithium intermediate with sulfur dioxide (SO₂) gas forms a lithium sulfinate salt. This salt is then converted to the crucial sulfonyl chloride intermediate using a mild chlorinating agent like N-chlorosuccinimide (NCS). This multi-step sequence to install the sulfonyl chloride is generally much higher yielding and more functional-group tolerant than direct chlorosulfonation. The subsequent sulfonamide formation and saponification steps are analogous to Route A.

Route_B cluster_1 Route B: C5-Metalation and SO2 Quench E Ethyl 2-Methyl-3-furoate F Ethyl 5-Lithio-2-methyl-3-furoate E->F LDA, THF, -78 °C G Ethyl 2-Methyl-5-(chlorosulfonyl)-3-furoate F->G 1. SO2 (gas) 2. N-Chlorosuccinimide (NCS) H Ethyl 2-Methyl-5-(morpholinosulfonyl)-3-furoate G->H Morpholine, Et3N I 2-Methyl-5-(morpholinosulfonyl)-3-furoic Acid H->I LiOH, H2O/THF (Saponification)

Caption: Workflow for Route B, a convergent synthesis using regioselective C5-lithiation.

Head-to-Head Performance Comparison

The two routes are compared based on several key metrics relevant to both laboratory-scale synthesis and potential process scale-up.

MetricRoute A: Electrophilic SulfonationRoute B: C5-Metalation & SO₂ QuenchJustification
Regioselectivity Moderate to GoodExcellentElectrophilic substitution on substituted furans can sometimes yield mixtures of isomers. C5-lithiation is highly specific due to the kinetic acidity of the C5 proton.[6]
Overall Yield (Est.) Low to Moderate (15-30%)Moderate to Good (40-60%)The harsh conditions of direct chlorosulfonation are known to cause significant substrate degradation and polymerization, leading to low yields.[3] The milder, stepwise approach of Route B typically provides higher throughput.
Scalability & Safety PoorGoodChlorosulfonic acid is highly corrosive and reacts violently with water. The reaction can be highly exothermic and difficult to control on a large scale. The use of cryogenic temperatures and gaseous SO₂ in Route B presents its own challenges, but these are well-established and manageable industrial processes.
Number of Steps 4 (from 2-methyl-3-furoic acid)5 (from 2-methyl-3-furoic acid)Route B has one additional synthetic transformation (lithiation/quench/chlorination vs. direct chlorosulfonation).
Reagent Cost LowModerateChlorosulfonic acid is a bulk chemical. Organolithium reagents, dry solvents, and NCS are more expensive, though prices have decreased significantly.
Functional Group Tolerance PoorGoodThe strong acidic and oxidizing conditions of Route A are incompatible with many functional groups. The organometallic pathway of Route B is tolerant of a wider variety of functionalities, provided they are not acidic or electrophilic.

Exemplary Experimental Protocols

The following protocols are illustrative and based on established procedures for analogous transformations. Researchers should conduct their own risk assessments and optimization studies.

Protocol for Key Step in Route B: Lithiation and Sulfonyl Chloride Formation

This protocol details the conversion of Ethyl 2-methyl-3-furoate to Ethyl 2-methyl-5-(chlorosulfonyl)-3-furoate.

Materials:

  • Ethyl 2-methyl-3-furoate (1.0 eq)

  • Diisopropylamine (1.1 eq)

  • n-Butyllithium (1.1 eq, 2.5 M in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Sulfur Dioxide (SO₂) gas, dried

  • N-Chlorosuccinimide (NCS) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Preparation of LDA: To a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath. Add diisopropylamine, followed by the dropwise addition of n-butyllithium. Stir the solution at -78 °C for 30 minutes to pre-form Lithium Diisopropylamide (LDA).

  • Lithiation: Dissolve Ethyl 2-methyl-3-furoate in anhydrous THF and add it dropwise to the LDA solution at -78 °C. Stir the resulting mixture for 1 hour at this temperature. Formation of the bright yellow/orange color of the furan-5-yllithium is typically observed.

  • SO₂ Quench: Bubble dry SO₂ gas through the reaction mixture at -78 °C until the color of the anion is discharged. Stir for an additional 30 minutes. This forms the lithium sulfinate salt precipitate.

  • Chlorination: To the suspension, add a solution of NCS in anhydrous DCM. Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete conversion to the sulfonyl chloride.

  • Workup and Isolation: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude sulfonyl chloride can be purified by flash column chromatography on silica gel.

Conclusion and Recommendation

While Route A (Late-Stage Electrophilic Sulfonation) appears more direct with fewer steps, it is fraught with significant practical challenges. The harsh reaction conditions are likely to result in low yields and complex purification, making it unsuitable for reliable synthesis.

Route B (C5-Metalation and SO₂ Quench) is the superior and recommended pathway. Despite having an additional step, it offers unparalleled regiocontrol, significantly higher potential yields, and operates under milder conditions that are more amenable to complex molecules and eventual scale-up. The use of directed metalation is a powerful tool in modern organic synthesis that overcomes the inherent reactivity limitations of classical electrophilic aromatic substitution for this particular target. This route represents a more robust, reliable, and ultimately more efficient strategy for the synthesis of 2-Methyl-5-(morpholinosulfonyl)-3-furoic acid.

References

  • Organic Syntheses. 3-Methyl-2-furoic acid. Available from: [Link]

  • Wikipedia. 2-Furoic acid. Available from: [Link]

  • PrepChem. Synthesis of 5-hexyl-2-methyl-3-furoic acid. Available from: [Link]

  • Supporting Information. Synthesis of sulfonyl chloride substrate precursors. Available from: [Link]

  • Google Patents. Synthesis methods for the preparation of 2-furoic acid derivatives.
  • Organic Syntheses. 2-Furoic Acid and 2-Furylcarbinol. Available from: [Link]

  • ResearchGate. Synthesis and Catalytic Performance of Ni/SiO2 for Hydrogenation of 2-Methylfuran to 2-Methyltetrahydrofuran. Available from: [Link]

  • University of Missouri. Directed (ortho) Metallation. Available from: [Link]

  • Google Patents. Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors.
  • PubMed. Design, synthesis, and structure-activity relationship studies of N-arylsulfonyl morpholines as γ-secretase inhibitors. Available from: [Link]

  • Canadian Journal of Chemistry. Directed ortho metalation – radical-induced cyclization synthetic connections. A route to highly substituted benzofurans. Available from: [Link]

  • Angewandte Chemie International Edition. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Available from: [Link]

  • Google Patents. Method for the preparation of 2,5-furandicarboxylic acid and for the preparation of the dialkyl ester of 2,5-furandicarboxylic acid.
  • Wikipedia. Directed ortho metalation. Available from: [Link]

  • ORBi (Open Repository and Bibliography). Synthesis of furan derivatives from monosaccharides in reaction media based on choline chloride. Available from: [Link]

  • Quora. Why does the electrophilic substitution of furan happen at 2 and 5 positions?. Available from: [Link]

  • YouTube. 5 Electrophilic Substitution of Furan. Available from: [Link]

  • ResearchGate. Synthesis of N‐arylsulfonylindoles. Available from: [Link]

  • Google Patents. Synthesis of bicyclic aromatic sulfonic acids, sulfonyl chlorides and sulfonamides.
  • ResearchGate. Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. Available from: [Link]

  • YouTube. Furan Synthesis and Reactions | MES Voice. Available from: [Link]

  • National Institutes of Health. Combined directed ortho-zincation and palladium-catalyzed strategies: Synthesis of 4,n-dimethoxy-substituted benzo[b]furans. Available from: [Link]

  • MDPI. Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes. Available from: [Link]

  • ScienceDirect. Synthesis of new chiral N-arylsulfonyl-1,3-oxazolidin-2-ones from α-amino acids. Available from: [Link]

  • Baran Lab, Scripps Research. Directed Metalation: A Survival Guide. Available from: [Link]

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 2-Methyl-5-(Morpholinosulfonyl)-3-Furoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

2-Methyl-5-(Morpholinosulfonyl)-3-Furoic Acid is a specialized heterocyclic building block commonly used in medicinal chemistry for fragment-based drug discovery (FBDD).[1] As a carboxylic acid functionalized with a sulfonamide and a morpholine ring, it presents a dual-hazard profile: local tissue corrosivity typical of organic acids and potential immunological sensitization associated with sulfonamide moieties.[1]

This guide moves beyond generic safety sheets to provide a logistical framework for handling this compound, ensuring data integrity and researcher safety.

Chemical Class: Heterocyclic Carboxylic Acid / Sulfonamide Physical State: Solid (Powder/Crystalline) Primary Hazards (GHS Derived): [1]

  • H315: Causes skin irritation.[2][3][4][5]

  • H319: Causes serious eye irritation.[2][3][4]

  • H335: May cause respiratory irritation.[3][4][5][6]

Risk Assessment: The Causality of Protection

To trust a safety protocol, you must understand the mechanism of the hazard. We select specific PPE not just to comply with regulations, but to interrupt specific physiological injury pathways.

Structural FeaturePhysiological Hazard MechanismRequired Protective Barrier
Carboxylic Acid (-COOH) Proton Donation: Upon contact with mucous membranes (eyes/lungs), the acid donates protons (

), lowering local pH and causing immediate protein denaturation and tissue irritation.[1]
Nitrile Gloves & Goggles: Impermeable barrier prevents pH shock to tissues.
Sulfonamide Moiety Haptenization: Sulfonamides can act as haptens, binding to serum proteins to trigger Type I or Type IV hypersensitivity reactions (allergies) in sensitized individuals.Respiratory Isolation (Hood/N95): Prevents inhalation of dust, stopping the immune trigger before it enters the systemic circulation.
Furan Ring Metabolic Activation: While this specific derivative is stable, furan rings can undergo metabolic oxidation (cytochrome P450) to reactive intermediates if ingested or inhaled in bulk.Hygiene Discipline: Double-gloving and strict hand washing prevent oral ingestion via hand-to-mouth transfer.[1]
PPE Matrix & Specifications

Do not use generic "latex" gloves. This compound is an organic acid; latex degrades faster under acidic organic conditions and offers poor protection against organic solvents used to dissolve this compound (e.g., DMSO, DMF).

Personal Protective Equipment (PPE) Standards
ZoneEquipmentTechnical Specification (Requirement)
Hand Protection Nitrile Gloves Thickness: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

0.11 mm (4 mil).Standard: EN 374 / ASTM D6319.Protocol:[1] Double glove during weighing. Change outer glove immediately if splashed.
Eye Protection Chemical Goggles Type: Indirect venting or unvented.Reasoning:[7] Safety glasses with side shields are insufficient for fine powders which can bypass side gaps via air currents.
Respiratory Engineering Control Primary: Certified Fume Hood (Face velocity: 80–100 fpm).Secondary (if hood unavailable): N95 or P100 particulate respirator (NIOSH certified).[1]
Body Lab Coat Material: Cotton/Polyester blend (minimum).Closure: Snap-front (for quick removal in emergencies).[1]
Operational Protocols
Workflow Visualization

The following diagram illustrates the "Hierarchy of Controls" specifically applied to this compound.

HandlingWorkflow Start Start: Handling Request RiskCheck 1. Risk Assessment (Check GHS/Sensitization) Start->RiskCheck EngControl 2. Engineering Controls (Fume Hood Setup) RiskCheck->EngControl PPE 3. Don PPE (Nitrile, Goggles, Coat) EngControl->PPE Weighing 4. Weighing Procedure (Static Control) PPE->Weighing Solubilization 5. Solubilization (DMSO/MeOH) Weighing->Solubilization Disposal 6. Disposal (Solid/Liquid Waste) Solubilization->Disposal

Caption: Operational workflow emphasizing engineering controls (Fume Hood) prior to PPE application.

Step-by-Step Handling Procedure

A. Preparation & Weighing (Critical Step) Fine organic powders are prone to static charge, which causes "scattering." This is the primary vector for inhalation exposure.

  • Static Neutralization: Use an anti-static gun or ionizing bar inside the balance draft shield before opening the vial.

  • Tool Selection: Use a stainless steel micro-spatula. Avoid plastic spatulas which generate static.

  • Transfer: Weigh directly into a tared vial. Do not use weighing paper (high spill risk); use a weighing boat or direct transfer.[1]

B. Solubilization This compound is likely sparingly soluble in water but soluble in organic solvents.

  • Solvent Choice: DMSO (Dimethyl sulfoxide) or Methanol are standard.

  • Exotherm Check: Furoic acid derivatives may generate mild heat upon dissolution. Add solvent slowly.[8]

  • Venting: If using a septum-capped vial, insert a bleed needle briefly to equalize pressure if the solvent is volatile (e.g., Methanol).

Emergency Response & Spills

In the event of a spill, the acidity of the compound dictates the cleanup method.

Spill Decision Logic

SpillLogic Spill Spill Detected SizeCheck Is spill > 500mg? Spill->SizeCheck Large Large Spill / Aerosolized SizeCheck->Large Yes Small Small Spill (Contained) SizeCheck->Small No Evacuate Evacuate Area Call EHS Large->Evacuate PPECheck Verify PPE (Double Gloves) Small->PPECheck Neutralize Cover with Sodium Bicarbonate (Weak Base) PPECheck->Neutralize Collect Sweep to Hazardous Waste Neutralize->Collect

Caption: Decision matrix for spill containment. Sodium Bicarbonate is chosen to neutralize the carboxylic acid group.

First Aid Measures:

  • Eye Contact: Flush immediately with water for 15 minutes.[6][9] The acid can cause corneal opacity if not rinsed.

  • Skin Contact: Wash with soap and water. Do not use alcohol (this may increase absorption).[1]

  • Inhalation: Move to fresh air. If wheezing occurs (sulfonamide sensitization), seek medical attention immediately.[1]

Disposal & Environmental Compliance

Do not dispose of down the drain. This compound is an organic intermediate and must be treated as hazardous chemical waste.

  • Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in the "Solid Hazardous Waste" bin (typically yellow/red bag).

  • Liquid Waste: Solutions in DMSO or Methanol must go into the "Organic Solvents" waste stream.

  • Labeling: Waste tag must clearly state: "Organic Acid, Toxic, Irritant."

References
  • PubChem. (n.d.). 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid (Analogue Structure Safety Data).[1] National Library of Medicine. Retrieved October 26, 2023, from [Link][1]

  • European Chemicals Agency (ECHA). (n.d.).[1][4] C&L Inventory: 3-Furoic acid Hazard Classification.[1] Retrieved October 26, 2023, from [Link][1]

  • University of Washington EH&S. (n.d.). Organic Acid Standard Operating Procedure. Retrieved October 26, 2023, from [Link][1]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。